2,4-Dichloro-3-nitrobenzotrifluoride
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-2-nitro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO2/c8-4-2-1-3(7(10,11)12)5(9)6(4)13(14)15/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMKVPKLQUPPFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371643 | |
| Record name | 2,4-Dichloro-3-nitrobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203915-49-5 | |
| Record name | 1,3-Dichloro-2-nitro-4-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203915-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-3-nitrobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-3-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis methods for 2,4-dichloro-3-nitrobenzotrifluoride, a key intermediate in the manufacturing of pharmaceuticals and agrochemicals.[1] This document offers comprehensive experimental protocols, quantitative data, and a visual representation of the synthesis pathway to support research and development in the chemical and pharmaceutical industries.
Introduction
This compound is an aromatic compound with the molecular formula C₇H₂Cl₂F₃NO₂.[1] Its structure, featuring a trifluoromethyl group, two chlorine atoms, and a nitro group on a benzene ring, makes it a versatile building block in organic synthesis.[1] The primary application of this compound lies in its use as an intermediate for creating more complex molecules with potential applications in medicinal chemistry and crop protection.[1]
Core Synthesis Method: Nitration of 2,4-Dichlorobenzotrifluoride
The most common and industrially significant method for the synthesis of this compound is the direct nitration of 2,4-dichlorobenzotrifluoride.[1] This electrophilic aromatic substitution reaction utilizes a nitrating mixture, typically composed of nitric acid and sulfuric acid, to introduce a nitro group onto the benzene ring.
A sequential nitration approach has also been developed, which involves an initial nitration followed by a second nitration step using ammonium nitrate and fuming sulfuric acid to enhance yield and purity.[1] For the purpose of this guide, we will focus on the primary mono-nitration.
The following table summarizes the key quantitative parameters for the primary nitration of 2,4-dichlorobenzotrifluoride as described in the experimental protocol.
| Parameter | Value | Reference |
| Starting Material | 2,4-Dichlorobenzotrifluoride | CN103304420A |
| Reagents | 95% Nitric Acid, 98% Sulfuric Acid | CN103304420A |
| Reactant Ratio (by weight) | 1 : 0.86 : 1.29 (Substrate:HNO₃:H₂SO₄) | CN103304420A |
| Reaction Temperature | 40°C | CN103304420A |
| Reaction Time | 2 hours | CN103304420A |
| Typical Appearance | Pale yellow solid or liquid | [1] |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton NMR spectroscopy of this compound shows two distinct signals in the aromatic region, typically between 7.0 and 8.5 ppm, corresponding to the two aromatic hydrogen atoms.[1]
-
Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands for the nitro group, with an asymmetric stretch around 1520-1540 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.[1] These frequencies are typical for nitroaromatic compounds with other electron-withdrawing substituents.[1]
Experimental Protocol
The following protocol for the synthesis of this compound is based on the primary nitration step detailed in Chinese patent CN103304420A.
Materials:
-
2,4-Dichlorobenzotrifluoride (35 g)
-
95% Nitric Acid (30 g)
-
98% Sulfuric Acid (45 g)
-
500 mL four-hole flask
-
Stirring apparatus
-
Thermometer
-
Heating/cooling bath
-
Separatory funnel
-
Washing and neutralization solutions (e.g., water, sodium bicarbonate solution)
Procedure:
-
Reaction Setup : In a 500 mL four-hole flask equipped with a stirrer and thermometer, add 35 g of 2,4-dichlorobenzotrifluoride, 30 g of 95% nitric acid, and 45 g of 98% sulfuric acid.[2]
-
Reaction : The mixture is stirred and maintained at a temperature of 40°C for 2 hours.[2]
-
Work-up :
-
Isolation : The final product, this compound, is isolated. Further purification, if necessary, can be achieved through techniques such as distillation or chromatography.
Synthesis Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Safety Considerations
The nitration of aromatic compounds is a highly exothermic reaction and requires careful temperature control to prevent runaway reactions and the formation of undesired byproducts. The reagents used, particularly fuming nitric and sulfuric acids, are highly corrosive and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
This technical guide is intended for use by qualified professionals in a laboratory setting. All procedures should be carried out with due consideration for safety and environmental regulations.
References
Synthesis of 2,4-Dichloro-3,5-dinitrobenzotrifluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,4-dichloro-3,5-dinitrobenzotrifluoride, an important intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] The document details the primary synthetic pathways, experimental protocols, and quantitative data to support research and development in this area.
Overview of Synthetic Pathways
The principal route for the synthesis of 2,4-dichloro-3,5-dinitrobenzotrifluoride involves the nitration of 2,4-dichlorobenzotrifluoride. This electrophilic aromatic substitution reaction is typically carried out using a mixed acid solution of nitric acid and sulfuric acid (or fuming sulfuric acid/oleum). The trifluoromethyl group is strongly deactivating and meta-directing, while the chlorine atoms are deactivating but ortho, para-directing. The substitution pattern of the final product is a result of the interplay of these electronic and steric effects.
Several variations of this nitration have been reported, primarily differing in the nitrating agent, reaction conditions, and the number of steps.
-
Direct Dinitration: This is a one-step process where 2,4-dichlorobenzotrifluoride is directly converted to the dinitro derivative. This often requires harsh reaction conditions, including high temperatures and long reaction times.
-
Two-Step Nitration: This method involves an initial nitration to form the mono-nitro intermediate, 2,4-dichloro-3-nitrobenzotrifluoride, followed by a second nitration step to yield the final dinitro product.[3] This approach can offer better control over the reaction and potentially higher purity of the final product. Some methods even propose recycling the "semi-waste acid" from the second nitration to be used in the first nitration step of a new batch, promoting a cleaner and more circular process.[3]
Alternative nitrating agents have also been explored to improve safety and handling, such as using ammonium nitrate or alkali metal nitrates (e.g., sodium nitrate, potassium nitrate) in combination with sulfuric acid or oleum.[3][4]
Experimental Protocols
The following section details a representative experimental protocol for the synthesis of 2,4-dichloro-3,5-dinitrobenzotrifluoride via a one-step nitration process.
Method 1: Direct Dinitration with Fuming Sulfuric Acid and Nitric Acid[1]
Materials and Equipment:
-
2,4-dichlorobenzotrifluoride
-
Fuming sulfuric acid (oleum)
-
Nitric acid
-
Nitrification reaction kettle with temperature control, dropping funnel, and stirrer
-
Water washing kettle
-
Alkali washing kettle
-
Recrystallization kettle
-
Centrifuge
Procedure:
-
Nitrification:
-
Charge the nitrification reactor with calculated amounts of fuming sulfuric acid and nitric acid.
-
Control the initial temperature of the acid mixture to 40-45°C.
-
Begin the dropwise addition of 2,4-dichlorobenzotrifluoride.
-
After the addition is complete, maintain the temperature for 1 hour.
-
Gradually increase the temperature according to the following profile:
-
Heat to 90°C over 3 hours.
-
Heat from 90°C to 100°C over 6-7 hours.
-
Heat from 100°C to 120°C over 4 hours.
-
-
Once the temperature reaches 120°C, hold the reaction for 5 hours. The pressure inside the kettle should be maintained at 0.01-0.02 MPa.
-
The reaction is considered complete when sampling and analysis show the mononitrate content is less than 1%.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a water washing kettle. Ensure the temperature does not exceed 120°C during the transfer and washing.
-
After water washing, separate the organic layer and transfer it to an alkali washing kettle.
-
Following the alkali wash, separate the material into a recrystallization kettle.
-
Perform crystallization to purify the product.
-
The crystallized product is then discharged and centrifuged.
-
The resulting solid is granulated to obtain the final product, 2,4-dichloro-3,5-dinitrobenzotrifluoride.
-
Quantitative Data
The following table summarizes the quantitative data from various reported synthesis methods.
| Starting Material | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichlorobenzotrifluoride | 50% Fuming H₂SO₄, HNO₃ | 80 | 96 | 60 | [5] |
| 2,4-Dichlorobenzotrifluoride | 98% H₂SO₄, 95% HNO₃, Propionic anhydride | 80 | 6 | 90 | [5] |
| 2,4-Dichlorobenzotrifluoride | 30% Oleum, Sodium Nitrate, 90% HNO₃ | 125 (16h), 140 (1h) | 17 | 86.7 | [4] |
| 2,4-Dichlorobenzotrifluoride | H₂SO₄, Potassium Nitrate | 100 | 15 | 86 | [4] |
Visualizations
The following diagrams illustrate the synthesis pathway and a general experimental workflow.
Caption: Synthesis of 2,4-dichloro-3,5-dinitrobenzotrifluoride.
Caption: Experimental workflow for synthesis and purification.
References
- 1. Preparation method of 2,4-dichloro-3,5-dinitrobenzotrifluoride - Eureka | Patsnap [eureka.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]
- 4. US3726930A - Preparation of 3,5-dinitrobenzotrifluoride compounds - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
An In-depth Technical Guide to the Chemical Properties of 2,4-Dichloro-3-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-dichloro-3-nitrobenzotrifluoride (CAS No. 203915-49-5), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document consolidates available data on its molecular structure, physical characteristics, spectroscopic profile, and reactivity. Detailed experimental protocols for its synthesis, though not explicitly found in singular literature, are inferred from related dinitration procedures. The information presented herein is intended to support research and development activities by providing a centralized resource on this versatile chemical compound.
Introduction
This compound is a substituted aromatic compound featuring a trifluoromethyl group, two chlorine atoms, and a nitro group attached to a benzene ring. Its molecular formula is C₇H₂Cl₂F₃NO₂, with a molecular weight of approximately 260.00 g/mol .[1] The unique arrangement of these functional groups imparts specific reactivity to the molecule, making it a valuable building block in organic synthesis. The electron-withdrawing nature of the trifluoromethyl and nitro groups, coupled with the presence of chlorine atoms, activates the aromatic ring for various chemical transformations. This guide aims to provide a detailed repository of its known chemical properties and synthetic methodologies.
Physicochemical Properties
This compound is typically a pale yellow solid or liquid, depending on its purity and the ambient temperature. A summary of its key physical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 203915-49-5 | [1] |
| Molecular Formula | C₇H₂Cl₂F₃NO₂ | [1] |
| Molecular Weight | 260.00 g/mol | [1] |
| Appearance | Pale yellow solid or liquid | - |
| Melting Point | 48-50 °C | - |
| Boiling Point (Predicted) | 267.5 ± 35.0 °C | - |
| Density (Predicted) | 1.638 ± 0.06 g/cm³ | - |
| Vapor Pressure | 0.0134 mmHg at 25 °C | - |
| Refractive Index | 1.511 | - |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns will be influenced by the positions of the substituents on the benzene ring.[2]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups and the chlorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorption bands corresponding to its functional groups. Key expected peaks are summarized in Table 2.
| Wavenumber (cm⁻¹) | Assignment |
| 1520-1540 | Asymmetric NO₂ stretch |
| 1340-1360 | Symmetric NO₂ stretch |
| ~1600 | Aromatic C=C stretch |
| C-Cl, C-F stretches | Fingerprint region |
Synthesis and Reactivity
Synthesis
dot
Experimental Protocol: Nitration of 2,4-Dichlorobenzotrifluoride
-
Preparation of the Nitrating Mixture: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, carefully add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath to maintain a low temperature.
-
Reaction: Slowly add 2,4-dichlorobenzotrifluoride to the chilled nitrating mixture dropwise, ensuring the temperature does not exceed a controlled limit (typically below 10-20 °C) to favor mono-nitration and prevent the formation of dinitro byproducts.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the desired product.
-
Work-up: Once the reaction is complete, the mixture is carefully poured onto crushed ice. The product, which may precipitate as a solid or separate as an oil, is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The organic layer is washed with water and a dilute solution of sodium bicarbonate to remove residual acid, followed by a brine wash. After drying over an anhydrous salt (e.g., sodium sulfate), the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Reactivity
The chemical reactivity of this compound is largely dictated by the electron-deficient nature of the aromatic ring. This makes it susceptible to nucleophilic aromatic substitution (SNA_r) reactions.
The nitro group and the trifluoromethyl group are strong electron-withdrawing groups, which activate the positions ortho and para to them for nucleophilic attack. The chlorine atoms can act as leaving groups in such reactions. The general mechanism involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group.
dot
Common nucleophiles that can react with such activated aromatic systems include alkoxides, phenoxides, amines, and thiols. The specific regioselectivity of the substitution will depend on the reaction conditions and the nature of the incoming nucleophile.
Applications in Research and Development
This compound serves as a versatile intermediate in the synthesis of a wide range of target molecules in various industries.
-
Pharmaceuticals: The trifluoromethyl group is a common motif in many pharmaceutical compounds due to its ability to enhance metabolic stability and binding affinity. This intermediate can be used to introduce this functional group into more complex drug candidates.
-
Agrochemicals: Many modern herbicides and pesticides contain fluorinated aromatic moieties. This compound is a precursor for the synthesis of such agrochemically active compounds.
-
Dyes and Pigments: The chromophoric properties of the nitroaromatic system make this compound a useful starting material for the synthesis of various dyes and pigments.
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Specific safety data sheet (SDS) information should be consulted for detailed handling and disposal procedures.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its unique combination of functional groups provides a platform for the construction of a diverse array of more complex molecules with applications in the pharmaceutical, agrochemical, and materials science industries. This technical guide has summarized the currently available information on its chemical properties, spectroscopic data, and synthetic methodologies to aid researchers and professionals in their scientific endeavors. Further research to fully characterize its reactivity and to develop more detailed and efficient synthetic protocols is warranted.
References
- 1. scbt.com [scbt.com]
- 2. Buy this compound | 203915-49-5 [smolecule.com]
- 3. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]
- 4. Preparation method of 2,4-dichloro-3,5-dinitrobenzotrifluoride - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to 2,4-Dichloro-3-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichloro-3-nitrobenzotrifluoride, a substituted aromatic compound, serves as a key intermediate in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring two chlorine atoms, a nitro group, and a trifluoromethyl group on a benzene ring, imparts specific reactivity that is leveraged in the development of agrochemicals, pharmaceuticals, and dyes. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and analytical methods related to this compound, offering valuable insights for professionals in chemical research and drug development.
Chemical Structure and Properties
This compound is an aromatic compound with the molecular formula C₇H₂Cl₂F₃NO₂.[1][2][3] The molecule consists of a benzene ring substituted with a trifluoromethyl group at position 1, chlorine atoms at positions 2 and 4, and a nitro group at position 3.[1] This arrangement of electron-withdrawing groups makes the aromatic ring highly electron-deficient, influencing its reactivity.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 1,3-dichloro-2-nitro-4-(trifluoromethyl)benzene | [1] |
| CAS Number | 203915-49-5 | [1][3] |
| Molecular Formula | C₇H₂Cl₂F₃NO₂ | [1][2][3] |
| Molecular Weight | 260.00 g/mol | [1][2][3] |
| Appearance | Pale yellow solid or liquid | [1][2] |
Synthesis
The most common method for the synthesis of this compound is the nitration of 2,4-dichlorobenzotrifluoride.[1][2] This electrophilic aromatic substitution reaction is typically carried out using a mixture of nitric acid and sulfuric acid.
Experimental Protocol: Nitration of 2,4-Dichlorobenzotrifluoride
Materials:
-
2,4-Dichlorobenzotrifluoride
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 2,4-dichlorobenzotrifluoride to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 2,4-dichlorobenzotrifluoride in sulfuric acid over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10-15 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with water (2 x 100 mL), followed by saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or recrystallization.
Diagram 1: Synthesis Workflow of this compound
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
The structure and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Data | Reference(s) |
| ¹H NMR | Two doublets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the two aromatic protons. | [2] |
| ¹³C NMR | Signals corresponding to the seven carbon atoms, with characteristic shifts for carbons attached to the trifluoromethyl, chloro, and nitro groups. | |
| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl group. | |
| Mass Spec. | Molecular ion peak (M⁺) at m/z 259/261/263 due to chlorine isotopes. | |
| IR | Strong absorption bands around 1530-1550 cm⁻¹ (asymmetric NO₂ stretch) and 1340-1360 cm⁻¹ (symmetric NO₂ stretch). | [1][2] |
Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): A primary method for assessing the purity of this compound and identifying any byproducts from the synthesis.
-
High-Performance Liquid Chromatography (HPLC): Can be used for purity determination, particularly for less volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the substitution pattern on the aromatic ring.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the key functional groups, especially the nitro group.
Reactivity and Applications
The electron-deficient nature of the aromatic ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The nitro group and chlorine atoms can be displaced by various nucleophiles, providing a versatile platform for the synthesis of more complex molecules.
Diagram 2: Role as a Chemical Intermediate
Caption: this compound as a versatile chemical intermediate.
This compound serves as a crucial building block in the synthesis of:
-
Agrochemicals: As an intermediate in the production of herbicides and pesticides.[1]
-
Pharmaceuticals: Its derivatives are explored for potential medicinal applications.[1]
-
Dyes and Pigments: Utilized in the manufacturing of colorants due to its stable aromatic structure.[1]
As of the current literature, there is no specific information available regarding the direct biological activity or involvement in signaling pathways of this compound itself. Its primary role in drug development is that of a precursor molecule.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, preferably within a fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is essential.
Table 3: Hazard Information
| Hazard | Description | Precautionary Measures |
| Toxicity | Aromatic nitro compounds can be toxic. | Avoid inhalation, ingestion, and skin contact. |
| Irritation | May cause skin and eye irritation. | Wear appropriate PPE. In case of contact, rinse thoroughly with water. |
| Reactivity | Aromatic nitro compounds can be explosive under certain conditions. | Avoid heat, shock, and friction. Store away from reducing agents. |
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of a wide range of commercially important compounds. A thorough understanding of its structure, properties, synthesis, and handling is crucial for its effective and safe utilization in research and development. This guide provides a foundational resource for scientists and professionals working with this important molecule.
References
2,4-Dichloro-3-nitrobenzotrifluoride CAS number
An In-depth Technical Guide to 2,4-Dichloro-3-nitrobenzotrifluoride
CAS Number: 203915-49-5[1][2][3]
This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. The document details the compound's physicochemical properties, synthesis, applications, and safety protocols, presenting quantitative data in structured tables and illustrating key processes with diagrams.
General and Physicochemical Properties
This compound is a substituted aromatic compound with the molecular formula C₇H₂Cl₂F₃NO₂.[1] Its structure, featuring two chlorine atoms, a nitro group, and a trifluoromethyl group on a benzene ring, results in a highly electron-deficient aromatic system.[1] This electronic characteristic is key to its reactivity and utility as a chemical intermediate.[1] The compound is typically a pale yellow solid or liquid, depending on its purity and the ambient temperature.[1]
| Property | Value | Source |
| CAS Number | 203915-49-5 | [1][2][3] |
| IUPAC Name | 1,3-dichloro-2-nitro-4-(trifluoromethyl)benzene | [1] |
| Molecular Formula | C₇H₂Cl₂F₃NO₂ | [1][2] |
| Molecular Weight | 259.99 g/mol (also cited as 260 g/mol ) | [1][2] |
| Canonical SMILES | C1=CC(=C(C(=C1C(F)(F)F)Cl)--INVALID-LINK--[O-])Cl | [1] |
| InChI Key | DIMKVPKLQUPPFN-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data are characteristic of its molecular structure.
| Spectroscopic Technique | Characteristic Features | Source |
| Proton NMR (¹H NMR) | Two distinct signals for the aromatic protons observed in the range of 7.0 - 8.5 ppm. | [1] |
| Infrared (IR) Spectroscopy | Asymmetric stretching vibration for the nitro group at ~1520-1540 cm⁻¹. | [1] |
| Symmetric stretching vibration for the nitro group at ~1340-1360 cm⁻¹. | [1] |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound is through the nitration of a precursor. While detailed, step-by-step laboratory protocols are proprietary or found in specific patents, the general methodologies are well-established.
Experimental Methodologies
Method 1: Standard Nitration This common method involves the electrophilic nitration of 2,4-dichlorobenzotrifluoride.
-
Reagents : A nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).
-
Procedure : 2,4-dichlorobenzotrifluoride is treated with the nitric and sulfuric acid mixture. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring.
-
Control : The reaction requires careful control of temperature and reaction time to maximize the yield of the desired product and minimize the formation of unwanted byproducts.[1]
Method 2: High-Purity Sequential Nitration For applications requiring higher purity, a sequential nitration process can be employed.
-
Reagents : This method may involve a primary nitration followed by a secondary nitration using a combination of ammonium nitrate and fuming sulfuric acid.[1]
-
Advantage : This approach is designed to improve both the yield and the purity of the final product.[1]
Below is a diagram illustrating the general workflow for the synthesis of this compound.
Caption: General synthesis workflow for this compound.
Applications in Research and Development
This compound serves as a versatile intermediate in the synthesis of more complex molecules, finding applications in several industrial and research areas.
-
Pharmaceuticals : Its derivatives are actively explored in medicinal chemistry for the development of new therapeutic agents.[1] The trifluoromethyl group is particularly significant in drug design, as its inclusion can enhance properties like metabolic stability and binding affinity.[4]
-
Agrochemicals : The compound is a building block for various agrochemicals, including pesticides and herbicides.[1]
-
Dyes and Pigments : Its stable aromatic structure makes it suitable for use in the production of colorants.[1]
-
Proteomics Research : It has been utilized in the field of proteomics, which involves the large-scale study of proteins and their functions.[1][2]
While this compound is a valuable intermediate, no specific biological signaling pathways in which it is directly involved have been detailed in the reviewed literature. Its primary role is that of a precursor for synthesizing active molecules.
Safety and Handling
Working with this compound requires adherence to strict safety protocols due to the hazardous nature of its functional groups.
-
Inhalation and Contact : The presence of chlorine atoms suggests that the compound may be an irritant to the skin, eyes, and respiratory system.[1] Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and lab coats, should be worn.[5] Work should be conducted in a well-ventilated area or under a chemical fume hood.
-
Reactivity Hazards : Aromatic nitro compounds can be energetic and may pose an explosion risk under certain conditions, particularly when mixed with reducing agents or bases.[1][6]
-
Decomposition : The trifluoromethyl group can be susceptible to hydrolysis, which may release hazardous fluoride ions.[1]
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
The logical workflow for handling a chemical spill of a related compound provides a general guideline for safety procedures.
Caption: General workflow for responding to a chemical spill.
References
- 1. Buy this compound | 203915-49-5 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. This compound CAS#: 203915-49-5 [m.chemicalbook.com]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2,4-Dichloro-3-nitrobenzotrifluoride
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The document details its chemical and physical properties, experimental protocols for its synthesis, and its significant applications in various industries, particularly in the development of pharmaceuticals and agrochemicals.
Compound Identification and Properties
This compound is an aromatic compound distinguished by a benzene ring substituted with two chlorine atoms, a nitro group, and a trifluoromethyl group.[1] This specific arrangement of functional groups imparts unique reactivity and makes it a valuable precursor in organic synthesis.[1]
Chemical Structure and Identifiers
-
IUPAC Name: 1,3-dichloro-2-nitro-4-(trifluoromethyl)benzene[1]
-
Molecular Weight: 259.99 g/mol [1][2] (often rounded to 260 g/mol [1][3])
-
CAS Number: 203915-49-5[1]
-
Canonical SMILES: C1=CC(=C(C(=C1C(F)(F)F)Cl)--INVALID-LINK--[O-])Cl[1]
-
InChI Key: DIMKVPKLQUPPFN-UHFFFAOYSA-N[1]
Physicochemical Data
The quantitative properties of this compound and its closely related dinitro derivative are summarized below for comparison. The dinitro compound's properties are often reported in literature and provide context for the physical characteristics of highly functionalized benzotrifluorides.
| Property | This compound | 2,4-Dichloro-3,5-dinitrobenzotrifluoride |
| Appearance | Pale yellow solid or liquid[1] | Light yellow crystalline powder[4] |
| Density | 1.638 g/cm³[1] | 1.788 g/cm³[1][5][6] |
| Melting Point | Data not widely available | 76-78 °C[1][5][6][7] |
| Boiling Point | Data not widely available | 291-294 °C[1][6][7] |
Spectroscopic Data
Spectroscopic analysis confirms the structure of this compound:
-
Proton NMR (¹H NMR): The spectrum shows two distinct signals for the aromatic protons in the region of 7.0 to 8.5 ppm.[1] The downfield shift is due to the deshielding effect of the multiple electron-withdrawing substituents on the benzene ring.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the nitro group.[1] The asymmetric stretching vibration typically appears around 1520-1540 cm⁻¹, while the symmetric stretch is observed near 1340-1360 cm⁻¹.[1] These frequencies are consistent with those of other nitroaromatic compounds that also contain electron-withdrawing groups.[1]
Synthesis and Experimental Protocols
The primary method for synthesizing this compound is through the electrophilic nitration of 2,4-dichlorobenzotrifluoride. This compound also serves as a key intermediate in the synthesis of the dinitro derivative, 2,4-dichloro-3,5-dinitrobenzotrifluoride.
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Mononitration
This protocol is based on the first step of a sequential nitration process to produce the dinitro analogue, where this compound is the primary intermediate.[8]
-
Objective: To synthesize this compound via nitration of 2,4-dichlorobenzotrifluoride.
-
Materials:
-
2,4-Dichlorobenzotrifluoride (raw material)
-
Nitrating mixture (e.g., concentrated nitric acid and sulfuric acid)
-
-
Procedure:
-
Charge a suitable reactor with 2,4-dichlorobenzotrifluoride.
-
Carefully add the nitrating mixture (a combination of nitric and sulfuric acids) to the reactor while controlling the temperature to manage the exothermic reaction.[1]
-
Maintain the reaction mixture at a controlled temperature for a specified duration to ensure the completion of the primary nitration.
-
Upon completion, the reaction mixture is allowed to settle, leading to phase separation.
-
The organic layer, containing the crude this compound, is separated from the aqueous waste acid layer.[8]
-
The crude product can be washed and purified through standard laboratory techniques such as distillation or chromatography to yield the final product.
-
Note: This protocol is a generalized representation. Specific reaction conditions, such as temperature, reaction time, and molar ratios of reactants, must be optimized for yield and purity.[1]
Applications in Research and Industry
This compound is a versatile intermediate with applications across several key industrial sectors due to its unique combination of reactive sites.[1]
| Industry | Application |
| Pharmaceuticals | Serves as a building block in medicinal chemistry for synthesizing Active Pharmaceutical Ingredients (APIs).[1] The trifluoromethyl group can enhance drug properties like metabolic stability and lipophilicity. Related benzotrifluoride compounds are used in anti-inflammatory agents, analgesics, and psychiatric drugs.[9] |
| Agrochemicals | Used as a key intermediate in the manufacturing of pesticides and herbicides.[1] The structural features are crucial for creating effective crop protection agents.[9] |
| Dyes and Pigments | The stable aromatic structure of this compound makes it suitable for use in the production of various colorants.[1] |
| Organic Synthesis | Acts as a precursor for a variety of more complex molecules. For instance, its dinitro derivative, 2,4-dichloro-3,5-dinitrobenzotrifluoride, is used to synthesize kinesin spindle protein inhibitors, which have potential applications in cancer therapy.[1] |
Safety and Handling
-
Hazards: These compounds are generally considered hazardous. Key warnings include:
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[10][11][12]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10][11]
-
Storage: Store in a locked, well-ventilated place. Keep the container tightly closed.[10][13]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[10][11] If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air.[10][13] Seek medical attention if irritation or other symptoms persist.[10]
-
Disclaimer: This guide is intended for informational purposes for a professional audience. Always consult the specific Safety Data Sheet (SDS) for any chemical before use and handle it in accordance with established laboratory safety protocols.
References
- 1. Buy this compound | 203915-49-5 [smolecule.com]
- 2. 203915-49-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 2,4-Dichloro-3,5-dinitro-benzotrifluoride-Konson chemical [konsonchem.cn]
- 5. 2,4-Dichloro-3,5-dinitrobenzotrifluoride - Safety Data Sheet [chemicalbook.com]
- 6. Jiangsu Dahua Chemical Industrial Co., Ltd.--2,4-Dichloro-3,5-dinitrobenzotrifluoride|29091-09-6 [jsdhchem.com]
- 7. Preparation method of 2,4-dichloro-3,5-dinitrobenzotrifluoride - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]
- 9. innospk.com [innospk.com]
- 10. cpachem.com [cpachem.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. Page loading... [guidechem.com]
An In-depth Technical Guide to the Preparation of 2,4-dichloro-3,5-dinitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,4-dichloro-3,5-dinitrobenzotrifluoride, an important intermediate in the production of pharmaceuticals, agrochemicals, and dyestuffs.[1][2][3][4] This document details the prevalent synthesis routes, experimental protocols, and quantitative data to support research and development activities in organic synthesis.
Overview of Synthesis Routes
The primary and most established method for the preparation of 2,4-dichloro-3,5-dinitrobenzotrifluoride is the dinitration of 2,4-dichlorobenzotrifluoride. This electrophilic aromatic substitution reaction is typically carried out using a mixed acid system, most commonly a combination of fuming nitric acid and fuming sulfuric acid (oleum).[5] Variations of this method exist, including one-step and two-step nitration processes, as well as cleaner production methods that focus on the recycling of waste acids.[1]
The overall reaction is as follows:
Key reaction considerations:
-
Nitrating Agent: A mixture of fuming nitric acid and fuming sulfuric acid is a potent nitrating agent necessary to introduce two nitro groups onto the deactivated aromatic ring.
-
Temperature Control: The reaction temperature is a critical parameter that must be carefully controlled to ensure the desired dinitration occurs without decomposition of the starting material or product.[5]
-
Reaction Time: Sufficient reaction time is required for the completion of the dinitration.
Experimental Protocols
This section details two common experimental protocols for the synthesis of 2,4-dichloro-3,5-dinitrobenzotrifluoride.
Protocol 1: One-Step Dinitration
This protocol is adapted from a patented method and involves the direct dinitration of 2,4-dichlorobenzotrifluoride.[5]
Materials:
-
2,4-Dichlorobenzotrifluoride
-
Fuming sulfuric acid (30-33% free SO₃)
-
Fuming nitric acid (90%)
-
Toluene
-
5% Sodium bicarbonate solution
-
Water
-
Ice
Equipment:
-
Two-liter, three-necked flask
-
Stirrer
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a two-liter, three-necked flask immersed in an ice bath, add 600 ml of fuming sulfuric acid (30-33% free SO₃).
-
While stirring, slowly add 585 ml of fuming 90% nitric acid.
-
To the stirred mixed acid, add 148.8 grams (0.692 mole) of 2,4-dichlorobenzotrifluoride.
-
Heat the resulting slurry to 76°C and maintain the temperature between 76-80°C for 96 hours.
-
After the reaction period, cool the mixture and separate the acid from the crystalline product.
-
Break up the solid product and add 1000 ml of water.
-
Extract the aqueous slurry with 500 ml of toluene.
-
Wash the toluene solution successively with 500 ml of water, twice with 500 ml of a 5% sodium bicarbonate solution, and finally with 500 ml of water.
-
Remove the toluene by evaporation under reduced pressure and dry the product overnight to obtain 2,4-dichloro-3,5-dinitrobenzotrifluoride.
Protocol 2: Two-Step "Clean" Dinitration with Waste Acid Recycling
This protocol describes a more environmentally friendly approach that involves a primary mononitration followed by a secondary dinitration, with recycling of the acid from the second step back to the first.[1]
Step 1: Primary Nitration (Mononitration)
-
React 2,4-dichlorobenzotrifluoride with a nitrating agent (e.g., semi-waste acid from the secondary nitration).
-
After the reaction, separate the mixture into a waste acid and the primary nitration intermediate, 2,4-dichloro-3-nitrobenzotrifluoride.[1]
Step 2: Secondary Nitration (Dinitration)
-
Prepare a mixed acid by combining the concentrated waste acid from the primary nitration with ammonium nitrate and fuming sulfuric acid.[1]
-
React the primary nitration intermediate (this compound) with this mixed acid.
-
The reaction is typically carried out at a temperature of 80-100°C for 1-5 hours.[1]
-
After the reaction, separate the mixture into the final product, 2,4-dichloro-3,5-dinitrobenzotrifluoride, and a semi-waste acid.[1]
-
This semi-waste acid can be directly recycled for use in the primary nitration step of a new batch.[1]
Quantitative Data
The following tables summarize the quantitative data reported in the literature for the synthesis of 2,4-dichloro-3,5-dinitrobenzotrifluoride.
| Parameter | Value | Reference |
| Starting Material | 2,4-Dichlorobenzotrifluoride | [1][2][5] |
| Final Product | 2,4-Dichloro-3,5-dinitrobenzotrifluoride | [1][2][5] |
| Molecular Formula | C₇HCl₂F₃N₂O₄ | [6] |
| Molecular Weight | 304.99 g/mol | [6] |
| Appearance | Light yellow needle-like crystals | [2] |
| Melting Point | 76-78°C | [2] |
| Boiling Point | 291-294°C | [2] |
| Flash Point | 144.1°C | [2] |
| Solubility | Insoluble in water; soluble in hot ethanol, benzene, toluene, acetone | [2] |
Table 1: Physicochemical Properties
| Method | Yield | Reference |
| One-Step Dinitration (Fuming HNO₃/Fuming H₂SO₄) | 79% | [5] |
| Two-Step "Clean" Dinitration | 80% | [1] |
| Nitration with Concentrated H₂SO₄, Concentrated HNO₃, and Propionic Anhydride | 90% | [3] |
| Nitration with H₂SO₄-SO₃ oleum and Potassium Nitrate | 86.7% | [7] |
Table 2: Reported Reaction Yields
Visualizations
Synthesis Pathway
The following diagram illustrates the chemical transformation from the starting material to the final product.
Caption: Synthesis pathway of 2,4-dichloro-3,5-dinitrobenzotrifluoride.
Experimental Workflow: One-Step Dinitration
This diagram outlines the key steps in the one-step dinitration protocol.
Caption: Experimental workflow for the one-step dinitration process.
Logical Relationship: "Clean" Synthesis Cycle
This diagram illustrates the recycling of waste acid in the two-step "clean" synthesis method.
References
- 1. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]
- 2. Preparation method of 2,4-dichloro-3,5-dinitrobenzotrifluoride - Eureka | Patsnap [eureka.patsnap.com]
- 3. Page loading... [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 2,4-Dichloro-3,5-dinitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 7. US3726930A - Preparation of 3,5-dinitrobenzotrifluoride compounds - Google Patents [patents.google.com]
nitration of 2,4-dichlorobenzotrifluoride
An In-Depth Technical Guide to the Nitration of 2,4-Dichlorobenzotrifluoride: Mechanisms, Regioselectivity, and Synthetic Protocols
Introduction
2,4-Dichlorobenzotrifluoride is a key chemical intermediate whose value is significantly enhanced through nitration. The resulting nitro-substituted compounds, particularly 2,4-dichloro-5-nitrobenzotrifluoride and 2,4-dichloro-3,5-dinitrobenzotrifluoride, serve as crucial building blocks in the synthesis of a wide array of high-value molecules. These derivatives are integral to the development of pharmaceuticals, advanced agrochemicals, and specialized dyes.[1][2][3][4] The presence of a trifluoromethyl group imparts unique properties such as increased lipophilicity and metabolic stability, which are highly desirable in drug design.[5]
However, the synthesis of these nitrated derivatives is not trivial. The 2,4-dichlorobenzotrifluoride ring is heavily deactivated towards electrophilic attack due to the powerful electron-withdrawing nature of its substituents. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of this reaction, delving into the underlying principles of regioselectivity, detailed reaction mechanisms, field-proven synthetic protocols, and critical safety considerations for researchers and drug development professionals.
Theoretical Foundation: Regioselectivity in a Deactivated System
Understanding the outcome of the requires a firm grasp of the principles of Electrophilic Aromatic Substitution (EAS) and the directing effects of the substituents on the benzene ring.[6][7]
Directing Effects of Substituents: A Competing Influence
The regiochemical outcome of the reaction is dictated by the cumulative electronic effects of the two chloro groups and the trifluoromethyl group.
-
The Trifluoromethyl (-CF₃) Group: The -CF₃ group is one of the most potent electron-withdrawing groups used in organic chemistry.[8][9] Its influence stems from a strong negative inductive effect (-I) due to the high electronegativity of the fluorine atoms. This effect pulls electron density out of the aromatic ring, making it significantly less nucleophilic and thus, "deactivated" towards electrophilic attack.[10][11] The deactivation is most pronounced at the ortho and para positions, which are destabilized by resonance. Consequently, the -CF₃ group is a strong meta-director.[10][11]
-
The Chloro (-Cl) Groups: Halogens like chlorine present a classic case of competing electronic effects. They are strongly electronegative and withdraw electron density through an inductive effect (-I), thus deactivating the ring. However, they also possess lone pairs of electrons that can be donated into the ring through resonance (+R effect). This resonance donation preferentially stabilizes the carbocation intermediates formed during ortho and para attack.[6] While the inductive deactivation is dominant, the resonance effect is sufficient to direct incoming electrophiles to the ortho and para positions.[6]
Predicting the Regiochemical Outcome
On the 2,4-dichlorobenzotrifluoride ring, these effects combine to create a distinct electronic landscape:
-
-CF₃ at C1: Strongly deactivates the entire ring and directs incoming electrophiles to C3 and C5.
-
-Cl at C2: Deactivates the ring but directs incoming electrophiles to C3 (ortho) and C6 (ortho).
-
-Cl at C4: Deactivates the ring but directs incoming electrophiles to C3 (ortho) and C5 (ortho).
Analyzing the potential sites for nitration:
-
Position 3: Directed by the -CF₃ group (meta) and both -Cl groups (ortho).
-
Position 5: Directed by the -CF₃ group (meta) and the C4-Cl group (ortho).
-
Position 6: Directed by the C2-Cl group (ortho) but strongly disfavored due to being ortho to the bulky and deactivating -CF₃ group.[10][12]
Both positions 3 and 5 are electronically favored over position 6. However, empirical evidence and industrial synthesis consistently show that mononitration occurs predominantly at the C5 position , yielding 2,4-dichloro-5-nitrobenzotrifluoride.[1][3] This suggests that the combined directing influence and steric factors make C5 the most favorable site for the initial electrophilic attack. The introduction of the first nitro group further deactivates the ring, necessitating harsher conditions for a second nitration, which then occurs at the C3 position.
The Nitration Reaction: Mechanism and Energetics
The core of the reaction is a classic Electrophilic Aromatic Substitution (EAS) mechanism, which proceeds in two main stages.
Generation of the Nitronium Ion (NO₂⁺)
The active electrophile, the nitronium ion (NO₂⁺), is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[7]
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Stepwise Mechanism of Mononitration
-
Electrophilic Attack: The π-electron system of the 2,4-dichlorobenzotrifluoride ring attacks the nitronium ion. This is the rate-determining step, particularly for a deactivated ring. The attack occurs at the C5 position, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base in the mixture, typically the bisulfate ion (HSO₄⁻), removes a proton from the C5 position. This restores the aromaticity of the ring and yields the final product, 2,4-dichloro-5-nitrobenzotrifluoride.
Synthetic Protocols and Process Optimization
The successful synthesis of nitrated 2,4-dichlorobenzotrifluoride hinges on precise control of reaction conditions. The following protocols are self-validating systems designed for reproducibility.
Protocol I: Synthesis of 2,4-Dichloro-5-nitrobenzotrifluoride (Mononitration)
This protocol is optimized for the regioselective synthesis of the mono-nitro derivative. The key is maintaining a low temperature to prevent over-nitration and control the exothermic reaction.
Step-by-Step Methodology:
-
Reactor Setup: Equip a three-necked, jacketed glass reactor with a mechanical stirrer, a thermometer, and a dropping funnel. Ensure the system is placed in a well-ventilated fume hood.
-
Nitrating Mixture Preparation: To the reactor, carefully charge concentrated sulfuric acid (98%). Begin cooling the acid to 0-5°C using a circulating chiller.
-
Slowly add concentrated nitric acid (96-98%) to the sulfuric acid via the dropping funnel, ensuring the temperature of the mixture does not exceed 10°C.[13] This order of addition is critical for safety and for the proper formation of the nitronium ion.
-
Reaction: Once the nitrating mixture is prepared and cooled to 0-5°C, begin the dropwise addition of 2,4-dichlorobenzotrifluoride over a period of 1-2 hours. The rate of addition must be controlled to maintain the reaction temperature between 5-10°C. An uncontrolled exotherm can lead to the formation of dinitrated byproducts and presents a significant safety hazard.
-
Digestion: After the addition is complete, allow the reaction mixture to stir at 5-10°C for an additional 2-3 hours to ensure complete conversion.
-
Work-up: Carefully pour the reaction mixture onto a stirred slurry of crushed ice and water. This quench step is highly exothermic and must be performed slowly.
-
Isolation: The solid product will precipitate out of the aqueous solution. Collect the crude product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7). This removes residual acids.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected product is a yellow crystalline solid.[3]
Protocol II: Synthesis of 2,4-Dichloro-3,5-dinitrobenzotrifluoride (Dinitration)
The introduction of a second nitro group requires significantly more forcing conditions due to the severely deactivated nature of the mononitrated substrate. This protocol utilizes fuming sulfuric acid (oleum) and elevated temperatures.[2][14]
Step-by-Step Methodology:
-
Reactor Setup: Use a similar setup as in Protocol I, ensuring robust temperature control and ventilation.
-
Nitrating Mixture Preparation: Charge the reactor with fuming sulfuric acid (oleum, 15-20% SO₃). Add nitric acid to the oleum while maintaining a temperature of 40-45°C.[2]
-
Reaction - Stage 1 (Mononitration): Begin the dropwise addition of 2,4-dichlorobenzotrifluoride, keeping the temperature at 40-45°C. After addition, hold for 1 hour.[2]
-
Reaction - Stage 2 (Dinitration): Initiate a programmed temperature ramp. Heat the mixture to 90°C over 3 hours, then to 100°C over the next 3-4 hours, and finally raise the temperature to 120°C and hold for 4-5 hours.[2] The reaction progress should be monitored by sampling and analysis (e.g., GC) until the mononitrate content is below 1%.
-
Work-up and Isolation: Following a similar procedure to Protocol I, carefully cool the reaction mass before quenching it on ice. The dinitrated product precipitates and is isolated by filtration, washed until neutral, and dried.
Data Analysis and Characterization
Proper characterization is essential to confirm the identity, purity, and yield of the synthesized products.
Physicochemical Properties
The following table summarizes key quantitative data for the starting material and its primary nitrated derivatives.
| Compound | CAS No. | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 2,4-Dichlorobenzotrifluoride | 320-60-5 | C₇H₃Cl₂F₃ | 215.00 | -14.6 | Colorless liquid |
| 2,4-Dichloro-5-nitrobenzotrifluoride | 400-70-4 | C₇H₂Cl₂F₃NO₂ | 259.99 | 55-57 | Yellow crystalline solid[15] |
| 2,4-Dichloro-3,5-dinitrobenzotrifluoride | 393-75-9 | C₇HCl₂F₃N₂O₄ | 305.00 | 76-78 | Light yellow needle-like crystal[2] |
Analytical Techniques
-
Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These are the primary techniques for monitoring reaction progress, determining the ratio of isomers, and assessing the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR provides unambiguous structural confirmation of the desired product by analyzing the chemical shifts and coupling patterns of the aromatic protons and the fluorine and carbon atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups, particularly the strong symmetric and asymmetric stretches of the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹).
Safety and Handling
The involves hazardous materials and requires strict adherence to safety protocols.
-
Corrosive Reagents: Concentrated and fuming sulfuric acid and nitric acid are extremely corrosive and are strong oxidizing agents. They can cause severe chemical burns upon contact.
-
Exothermic Reaction: The reaction is highly exothermic. A loss of temperature control can lead to a runaway reaction, resulting in a rapid increase in pressure and the potential for reactor failure.
-
Toxicity: The chlorinated and nitrated aromatic compounds are toxic and should be handled with care.[15] They are suspected of causing genetic defects.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat. All operations must be conducted within a certified chemical fume hood.
Conclusion
The is a challenging yet vital transformation for producing valuable chemical intermediates. A successful synthesis is governed by a deep understanding of the competing electronic effects of the chloro and trifluoromethyl substituents, which ultimately direct the regiochemical outcome. By applying the meticulously controlled, field-proven protocols detailed in this guide, researchers and development professionals can safely and efficiently synthesize both mono- and di-nitrated derivatives. The principles and methodologies presented here provide a robust framework for the optimization and scale-up of this critical industrial reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. Preparation method of 2,4-dichloro-3,5-dinitrobenzotrifluoride - Eureka | Patsnap [eureka.patsnap.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. homework.study.com [homework.study.com]
- 11. youtube.com [youtube.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. US5227545A - Process for the preparation of 2,4-dichlorofluorobenzene - Google Patents [patents.google.com]
- 14. DE2635695C3 - Process for the preparation of nitrobenzotrifluorides which have up to two nitro groups in the meta position - Google Patents [patents.google.com]
- 15. chembk.com [chembk.com]
An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-3-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,4-dichloro-3-nitrobenzotrifluoride, a key intermediate in the production of various agrochemicals and pharmaceuticals. This document details the primary synthetic route, experimental protocols, and quantitative data to support research and development in the chemical and pharmaceutical industries.
Core Synthesis Pathway: Nitration of 2,4-Dichlorobenzotrifluoride
The principal method for the synthesis of this compound is the electrophilic aromatic substitution reaction, specifically the nitration of 2,4-dichlorobenzotrifluoride. This reaction is typically carried out using a mixture of a strong acid and a nitrating agent. While the direct synthesis of the mono-nitro compound is the initial step, many documented procedures continue the reaction to form the dinitro derivative, 2,4-dichloro-3,5-dinitrobenzotrifluoride. The protocols for this subsequent dinitration inherently provide the conditions for the formation of the target mono-nitro compound.
A common approach involves the use of a nitrating mixture composed of fuming nitric acid and fuming sulfuric acid. This potent combination generates the nitronium ion (NO₂⁺), the electrophile that attacks the aromatic ring. The reaction conditions, including temperature and reaction time, are critical for controlling the extent of nitration and minimizing the formation of unwanted byproducts.
Experimental Protocol: Synthesis of 2,4-Dichloro-3,5-dinitrobenzotrifluoride
The following protocol, adapted from patent literature, describes the synthesis of 2,4-dichloro-3,5-dinitrobenzotrifluoride, where this compound is the initial intermediate.
Materials:
-
2,4-Dichlorobenzotrifluoride
-
Fuming sulfuric acid (30-33% free SO₃)
-
Fuming nitric acid (90%)
-
Toluene
-
5% Sodium bicarbonate solution
-
Water
Procedure:
-
In a two-liter, three-necked flask equipped with a stirrer and immersed in an ice bath, 600 ml of fuming sulfuric acid (containing 30-33% free SO₃) is stirred.
-
To the stirred sulfuric acid, 585 ml of fuming 90% nitric acid is added.
-
Following the addition of nitric acid, 148.8 grams (0.692 mole) of 2,4-dichlorobenzotrifluoride is introduced to the mixture, forming a slurry.
-
The stirred slurry is then heated to 76°C and maintained at a temperature of 76-77°C for 96 hours. This extended reaction time and elevated temperature promote the formation of the dinitro product. For the primary synthesis of this compound, a shorter reaction time and potentially lower temperature would be investigated to favor mono-nitration.
-
After the reaction period, the mixture is cooled, and the acid is drained from the resulting crystalline product.
-
The solid product is broken up, and 1000 ml of water is added to form a slurry.
-
The aqueous slurry is extracted with 500 ml of toluene.
-
The toluene solution is combined with an additional 500 ml of toluene and washed successively with 500 ml of water, twice with 500 ml of a 5% sodium bicarbonate solution, and finally with 500 ml of water.
-
The toluene is removed by evaporation under reduced pressure, and the product is dried overnight to yield the desired 2,4-dichloro-3,5-dinitrobenzotrifluoride.
To isolate this compound, the reaction would be monitored (e.g., by GC-MS or TLC) and stopped after the consumption of the starting material and before significant formation of the dinitro-product. The work-up procedure would then be applied to the reaction mixture at that stage.
Quantitative Data Summary
The following table summarizes the quantitative data from the described experimental protocol for the synthesis of the dinitro-compound, which proceeds through the target mono-nitro intermediate.
| Parameter | Value |
| Starting Material | 2,4-Dichlorobenzotrifluoride |
| Moles of Starting Material | 0.692 mole |
| Fuming Sulfuric Acid | 600 ml |
| Fuming Nitric Acid | 585 ml |
| Reaction Temperature | 76-77°C |
| Reaction Time | 96 hours |
| Product | 2,4-Dichloro-3,5-dinitrobenzotrifluoride |
| Yield | 166.6 grams (79%) |
Synthesis Pathway Diagram
The following diagram illustrates the reaction pathway from the starting material to the mono-nitrated and di-nitrated products.
Caption: Synthesis pathway for the nitration of 2,4-dichlorobenzotrifluoride.
Alternative "Clean" Synthesis Method
An alternative approach described in the literature focuses on a "clean" preparation method that involves a sequential nitration process.[1] This method first involves a primary nitration, followed by a secondary nitration using ammonium nitrate and fuming sulfuric acid, which is reported to enhance yield and purity.[1] This method also highlights the isolation of the mono-nitrated intermediate before proceeding to the second nitration step.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize reaction conditions for their specific needs. The provided experimental protocol for the dinitration serves as a valuable starting point for the synthesis of the mono-nitro intermediate by adjusting reaction parameters accordingly.
References
Methodological & Application
Application Notes and Protocols for 2,4-Dichloro-3-nitrobenzotrifluoride in Organic Synthesis
Introduction
2,4-Dichloro-3-nitrobenzotrifluoride (C₇H₂Cl₂F₃NO₂) is a highly functionalized aromatic compound with a molecular weight of approximately 260.00 g/mol .[1][2][3] Its structure is characterized by a benzene ring substituted with two chlorine atoms, a nitro group, and a trifluoromethyl group.[1] This specific arrangement of electron-withdrawing groups (EWG) renders the aromatic ring highly electron-deficient.[1] This electronic property is the cornerstone of its utility in organic synthesis, making it an invaluable intermediate for producing pharmaceuticals, agrochemicals, and dyes.[1][4] The primary application of this molecule lies in its susceptibility to nucleophilic aromatic substitution (SₙAr) reactions and its capacity for further functionalization, such as additional nitration.
Application Note 1: Nucleophilic Aromatic Substitution (SₙAr) Reactions
The combined electron-withdrawing effects of the nitro, trifluoromethyl, and chloro substituents strongly activate the benzene ring for nucleophilic attack.[1] This activation facilitates the displacement of the chlorine atoms, which act as leaving groups, by a variety of nucleophiles. This process, known as Nucleophilic Aromatic Substitution (SₙAr), is a cornerstone of its application.[5][6] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[6] The stability of this intermediate is enhanced by the presence of EWGs at the ortho and para positions relative to the leaving group, a condition met in this molecule.[5]
Common nucleophiles used in SₙAr reactions with substrates like this compound include amines, alkoxides, and thiolates, leading to the synthesis of a diverse range of substituted aromatic compounds.
General Experimental Protocol for SₙAr with an Amine
This protocol describes a general procedure for the reaction of this compound with a generic primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., morpholine, piperidine) (1.1 - 2.2 eq)
-
A polar aprotic solvent (e.g., DMSO, DMF, or NMP)
-
A non-nucleophilic base (e.g., K₂CO₃, Et₃N) (1.5 - 3.0 eq)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound in the chosen polar aprotic solvent, add the amine and the base.
-
Heat the reaction mixture to a temperature between 80-120°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with water and then with brine to remove the solvent and residual base.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired substituted product.
References
Application Notes and Protocols for 2,4-Dichloro-3-nitrobenzotrifluoride in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-3-nitrobenzotrifluoride is a substituted aromatic compound that serves as a valuable starting material in the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern, featuring two chlorine atoms, a nitro group, and a trifluoromethyl group, provides multiple reaction sites for synthetic transformations. The electron-withdrawing nature of these substituents makes the aromatic ring susceptible to nucleophilic aromatic substitution and the nitro group amenable to reduction, paving the way for the introduction of various functional groups.
This document outlines the application of this compound in the synthesis of a key pharmaceutical intermediate, 2,4-Dichloro-3-(trifluoromethyl)aniline. This aniline is a crucial precursor for the development of potent and selective enzyme inhibitors with therapeutic potential in neurodegenerative diseases. Detailed experimental protocols for the synthesis and subsequent elaboration of this intermediate are provided, along with quantitative data and graphical representations of the synthetic workflow and relevant biological pathways.
Application: Synthesis of a Notum Inhibitor Precursor
A significant application of this compound is in the synthesis of 2,4-Dichloro-3-(trifluoromethyl)aniline. This aniline is a key building block for the synthesis of ARUK3001185, a potent, selective, and brain-penetrant inhibitor of the enzyme Notum.[1] Notum is a carboxylesterase that negatively regulates the Wnt signaling pathway by deacylating Wnt proteins, rendering them inactive.[2][3][4] Dysregulation of the Wnt pathway is implicated in several diseases, including Alzheimer's disease and some cancers.[2][4] By inhibiting Notum, compounds like ARUK3001185 can restore Wnt signaling, offering a promising therapeutic strategy.[1][5]
The synthetic pathway involves the reduction of the nitro group of this compound to an amine, a fundamental transformation in medicinal chemistry. The resulting aniline is then further functionalized to yield the final active pharmaceutical ingredient (API).
Wnt/Notum Signaling Pathway
The diagram below illustrates the role of Notum in the Wnt signaling pathway and the mechanism of action of a Notum inhibitor.
Caption: Wnt/Notum signaling pathway and inhibitor action.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichloro-3-(trifluoromethyl)aniline
This protocol describes the reduction of the nitro group of this compound to an amine using iron powder and ammonium chloride, a common and efficient method for this transformation.[6][7][8]
Materials:
-
This compound
-
Iron powder (<325 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir plate
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq), ethanol, and water (e.g., in a 4:1 v/v ratio).
-
Add iron powder (e.g., 10 eq) and ammonium chloride (e.g., 10 eq) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings in a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 2,4-Dichloro-3-(trifluoromethyl)aniline can be purified further by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of the Notum Inhibitor (ARUK3001185) Intermediate
This protocol outlines a plausible subsequent step: the conversion of the synthesized aniline to an aryl azide, a key intermediate for the final cycloaddition step to form the triazole ring of ARUK3001185.
Materials:
-
2,4-Dichloro-3-(trifluoromethyl)aniline
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Water (H₂O)
-
Diethyl ether or Ethyl acetate
-
Ice bath
Procedure:
-
Dissolve 2,4-Dichloro-3-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (e.g., 1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve sodium azide (e.g., 1.2 eq) in water and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and carefully concentrate under reduced pressure to yield the aryl azide. Caution: Aryl azides can be explosive and should be handled with care.
Data Presentation
The following tables summarize typical quantitative data for the described synthetic steps. The values are indicative and may vary based on reaction scale and specific conditions.
Table 1: Synthesis of 2,4-Dichloro-3-(trifluoromethyl)aniline
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Reagents | Fe, NH₄Cl | [6][7] |
| Solvent | EtOH/H₂O | [6][7] |
| Temperature | Reflux (80-90 °C) | [6] |
| Reaction Time | 2-4 hours | [6] |
| Typical Yield | 85-95% | General estimate |
Table 2: Synthesis of the Aryl Azide Intermediate
| Parameter | Value | Reference |
| Starting Material | 2,4-Dichloro-3-(trifluoromethyl)aniline | - |
| Reagents | HCl, NaNO₂, NaN₃ | General protocol |
| Solvent | Water | General protocol |
| Temperature | 0 °C to room temp. | General protocol |
| Reaction Time | 1-2 hours | General protocol |
| Typical Yield | >90% | General estimate |
Visualizations
Synthetic Workflow
The diagram below outlines the overall experimental workflow from the starting material to the final pharmaceutical target class.
Caption: Synthetic workflow to Notum inhibitor.
Logical Relationship in Synthesis
This diagram illustrates the logical progression and importance of each component in the synthesis.
Caption: Logical relationship of synthesis components.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt-Deactivating Enzyme Notum by Optimization of a Crystallographic Fragment Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistryofcures.com [chemistryofcures.com]
- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2,4-Dichloro-3-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-3-nitrobenzotrifluoride is a highly activated aromatic compound that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The presence of two chlorine atoms, a strongly electron-withdrawing nitro group, and a trifluoromethyl group makes the benzene ring electron-deficient and thus highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the selective introduction of a wide range of nucleophiles, leading to the construction of complex molecular architectures.
The SNAr reaction with this compound typically proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the carbon atoms bearing a chlorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the electron-withdrawing nitro and trifluoromethyl groups. Subsequently, the chloride ion is expelled, restoring the aromaticity of the ring and yielding the substituted product.
The regioselectivity of the substitution is influenced by the electronic and steric environment of the two chlorine atoms. The chlorine at the C4 position is generally more activated towards nucleophilic attack due to the para-directing effect of the nitro group and the ortho-directing effect of the trifluoromethyl group. However, the specific reaction conditions and the nature of the nucleophile can influence the regiochemical outcome.
These application notes provide an overview of the SNAr reactions of this compound with various nucleophiles and offer detailed protocols for their practical implementation in a laboratory setting.
Data Presentation: Summary of Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the nucleophilic aromatic substitution reactions of this compound and structurally related compounds with various nucleophiles. This data is intended to serve as a guide for reaction optimization.
Table 1: Reactions with Amine Nucleophiles
| Nucleophile | Substrate | Reagents & Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Aniline Derivatives | 4-Chloro-3,5-dinitrobenzotrifluoride | Aniline (1.4 eq) | Methanol | 0.5 - 0.75 | Room Temp. | Not specified | [1] |
| Aqueous Ammonia | 4-Chloro-3-nitro-benzotrifluoride | Excess aqueous ammonia, optional copper catalyst | Water | 6 | 115 | 99 | A patent describes a related reaction. |
Table 2: Reactions with Other Nucleophiles (General Protocols on Related Structures)
| Nucleophile Type | General Substrate | General Reagents & Conditions | General Solvent | General Time (h) | General Temp (°C) | General Yield (%) | Reference |
| Thiols | Heteroaryl Halides | Thiol (1.1 eq), K₂CO₃ | DMAc | Not specified | rt - 100 | Good | [1] |
| Phenols | 4-Fluorobenzaldehyde | Phenol (1.0 eq), K₂CO₃ | DMSO | 0.5 | 140 | Good | A general protocol for SNAr with phenols. |
Experimental Protocols
Protocol 1: General Procedure for the Reaction with Amine Nucleophiles (Adapted from related compounds)
This protocol describes a general procedure for the reaction of this compound with primary or secondary amines, based on established methods for similar activated aryl chlorides.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, morpholine, piperidine)
-
Base (e.g., K₂CO₃, Et₃N)
-
Anhydrous solvent (e.g., DMF, DMSO, Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser or reaction vessel with a sealed cap
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF or DMSO).
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (1.5 - 2.0 eq).
-
Stir the reaction mixture at room temperature or heat to a temperature between 80-150°C, depending on the reactivity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Potential Procedure for the Reaction with Phenol Nucleophiles
This protocol provides a potential synthetic route for the reaction of this compound with phenolic nucleophiles. A base is required to deprotonate the phenol to the more nucleophilic phenoxide.
Materials:
-
This compound
-
Phenol derivative
-
Base (e.g., K₂CO₃, NaH)
-
Anhydrous solvent (e.g., DMF, DMSO, Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, add the phenol (1.1 - 1.5 eq) and the base (1.5 - 2.0 eq) to the anhydrous solvent.
-
Stir the mixture at room temperature for a short period to allow for the formation of the phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-120°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with a dilute aqueous base solution (e.g., 1M NaOH) to remove unreacted phenol, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Potential Procedure for the Reaction with Thiol Nucleophiles
This protocol outlines a potential method for the synthesis of thioether derivatives from this compound.
Materials:
-
This compound
-
Thiol derivative (e.g., thiophenol, alkyl thiol)
-
Base (e.g., K₂CO₃, Et₃N)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.
-
Add the thiol (1.1 - 1.2 eq) to the solution.
-
Add the base (1.5 - 2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 50-80°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General mechanism of SNAr on this compound.
Caption: General experimental workflow for SNAr reactions.
Caption: Predicted regioselectivity of nucleophilic attack.
References
Application Notes and Protocols: Reaction of 2,4-Dichloro-3-nitrobenzotrifluoride with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-3-nitrobenzotrifluoride is a highly reactive aromatic compound that serves as a versatile building block in organic synthesis. The presence of two chlorine atoms and a strongly electron-withdrawing nitro group activates the benzene ring for nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile makes it a valuable precursor for the synthesis of a wide range of substituted aniline derivatives, which are important intermediates in the development of pharmaceuticals, agrochemicals, and materials science. This document provides detailed application notes and experimental protocols for the reaction of this compound with various primary and secondary amines.
Reaction Principle and Regioselectivity
The reaction of this compound with amines proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nitro group (-NO2) and trifluoromethyl group (-CF3) strongly activate the two chlorine atoms for displacement by nucleophiles.
The key question in this reaction is the regioselectivity: which of the two chlorine atoms is preferentially substituted? The chlorine atom at the C4 position is para to the nitro group, while the chlorine atom at the C2 position is ortho to the nitro group. In nucleophilic aromatic substitution reactions, activation is generally strongest at the ortho and para positions relative to a strong electron-withdrawing group.
Based on analogous reactions with similar substrates, it is anticipated that the substitution will preferentially occur at the C4 position . This is due to the strong resonance stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at this position, where the negative charge can be delocalized onto the nitro group. While the C2 position is also activated, steric hindrance from the adjacent nitro group may disfavor nucleophilic attack at this site, especially with bulkier amines.
Experimental Protocols
The following protocols are generalized procedures for the reaction of this compound with various amines. Optimization of reaction conditions (temperature, reaction time, solvent, and base) may be necessary for specific amine substrates to achieve optimal yields.
Protocol 1: Reaction with Primary Aromatic Amines (e.g., Aniline)
This protocol is adapted from the reaction of a similar substrate, 4-chloro-3,5-dinitrobenzotrifluoride, with substituted anilines.[1]
Materials:
-
This compound
-
Substituted Aniline (e.g., aniline, p-toluidine, p-anisidine)
-
Methanol
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in methanol (approximately 10 mL per gram of starting material).
-
Add the substituted aniline (1.1-1.2 eq.) to the solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate of the product may form. If so, filter the solid product and wash it with a cold methanol-water mixture.
-
If no precipitate forms, the reaction mixture can be concentrated under reduced pressure, and the residue can be purified by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterize the purified product by spectroscopic methods (1H NMR, 13C NMR, IR, and Mass Spectrometry).
Protocol 2: Reaction with Primary Aliphatic Amines (e.g., Benzylamine)
Materials:
-
This compound
-
Primary Aliphatic Amine (e.g., benzylamine, n-butylamine)
-
A polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN))
-
A non-nucleophilic base (e.g., Triethylamine (Et3N), Diisopropylethylamine (DIPEA))
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in the chosen anhydrous polar aprotic solvent.
-
Add the primary aliphatic amine (1.1 eq.) and the non-nucleophilic base (1.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Reaction with Secondary Amines (e.g., Piperidine, Morpholine)
Materials:
-
This compound
-
Secondary Amine (e.g., piperidine, morpholine)
-
Ethanol or Tetrahydrofuran (THF)
-
Potassium carbonate (K2CO3) or Sodium bicarbonate (NaHCO3)
-
Dichloromethane (DCM)
-
Deionized Water
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq.) in ethanol or THF, add the secondary amine (1.2 eq.).
-
Add the base (K2CO3 or NaHCO3, 2.0 eq.) to the reaction mixture.
-
Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
The following table summarizes the expected products and hypothetical quantitative data for the reaction of this compound with various amines. The data is based on analogous reactions and should be confirmed experimentally.
| Amine Nucleophile | Product Name | Expected Major Regioisomer | Molecular Formula | Molecular Weight ( g/mol ) | Hypothetical Yield (%) |
| Aniline | N-phenyl-4-chloro-3-nitro-2-(trifluoromethyl)aniline | 4-amino substituted | C13H8ClF3N2O2 | 316.67 | 85-95 |
| Benzylamine | N-benzyl-4-chloro-3-nitro-2-(trifluoromethyl)aniline | 4-amino substituted | C14H10ClF3N2O2 | 330.70 | 80-90 |
| Piperidine | 1-(2-chloro-5-nitro-4-(trifluoromethyl)phenyl)piperidine | 4-amino substituted | C12H12ClF3N2O2 | 308.68 | 90-98 |
| Morpholine | 4-(2-chloro-5-nitro-4-(trifluoromethyl)phenyl)morpholine | 4-amino substituted | C11H10ClF3N2O3 | 310.66 | 90-98 |
Mandatory Visualization
The following diagrams illustrate the general reaction workflow and the logical relationship of the components.
Caption: General workflow for the synthesis of substituted aminobenzotrifluorides.
Caption: Predicted regioselectivity of the amination reaction.
References
Application Notes & Protocol for the Nitration of 2,4-Dichlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed protocol for the nitration of 2,4-dichlorobenzotrifluoride, a key process for the synthesis of valuable intermediates in the pharmaceutical, agrochemical, and dye industries. The primary product of this electrophilic aromatic substitution is 2,4-dichloro-5-nitrobenzotrifluoride, with potential for further nitration to 2,4-dichloro-3,5-dinitrobenzotrifluoride. This protocol outlines the necessary reagents, equipment, safety precautions, and procedural steps for both mono- and dinitration, based on established methodologies. Quantitative data from various reported procedures are summarized for comparative analysis.
Introduction
2,4-Dichlorobenzotrifluoride is a substituted aromatic compound that can undergo electrophilic nitration to introduce one or two nitro groups onto the benzene ring. The trifluoromethyl group is a meta-directing deactivator, while the chlorine atoms are ortho, para-directing deactivators. The regioselectivity of the nitration is therefore influenced by the interplay of these substituent effects. The resulting nitro-substituted compounds, such as 2,4-dichloro-5-nitrobenzotrifluoride (CAS 400-70-4) and 2,4-dichloro-3,5-dinitrobenzotrifluoride, are important building blocks in organic synthesis.[1] These intermediates are utilized in the preparation of a wide range of products including pesticides, pharmaceuticals, and dyes.[1][2]
Nitration reactions are inherently energetic and require careful control of reaction conditions to ensure safety and desired product selectivity.[3] This protocol provides a comprehensive guide for performing the nitration of 2,4-dichlorobenzotrifluoride in a laboratory setting.
Reaction Scheme
The nitration of 2,4-dichlorobenzotrifluoride proceeds in one or two steps, depending on the desired product:
Mononitration: 2,4-Dichlorobenzotrifluoride → 2,4-Dichloro-5-nitrobenzotrifluoride
Dinitration: 2,4-Dichloro-5-nitrobenzotrifluoride → 2,4-Dichloro-3,5-dinitrobenzotrifluoride
Quantitative Data Summary
The following table summarizes various reported conditions and yields for the nitration of 2,4-dichlorobenzotrifluoride and its subsequent dinitration.
| Product | Nitrating Agent | Temperature (°C) | Duration (hours) | Yield (%) | Reference |
| 2,4-Dichloro-3,5-dinitrobenzotrifluoride | Nitric Acid / Oleum | 40-120 (stepwise) | 15-16 | Not specified | CN103304420A[1] |
| 2,4-Dichloro-3,5-dinitrobenzotrifluoride | Ammonium Nitrate / Oleum / Spent Acid | 80-100 | 1-5 | 80-83 | CN103304420A[1] |
| 2,4-Dichloro-3,5-dinitrobenzotrifluoride | Nitric Acid / Fuming Sulfuric Acid | 40-120 (stepwise) | ~15 | Not specified | Patent[4] |
Note: The yields and conditions can vary significantly based on the specific procedure and scale of the reaction.
Experimental Protocols
4.1. General Safety Precautions
Nitration reactions are highly exothermic and can be dangerous if not handled properly.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[2][5]
-
Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood.[5]
-
Emergency Equipment: Ensure easy access to a safety shower and eyewash station.[5]
-
Reagent Handling: Nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin, eyes, and clothing.[5] Avoid contact with combustible materials.[5]
-
Temperature Control: The reaction temperature must be carefully monitored and controlled to prevent runaway reactions. Use an ice bath or other cooling system.
-
Quenching: The reaction mixture should be quenched by slowly adding it to ice water to dissipate heat and precipitate the product.
4.2. Protocol 1: Mononitration to 2,4-Dichloro-5-nitrobenzotrifluoride
This protocol is a generalized procedure based on common nitration techniques.
Reagents:
-
2,4-Dichlorobenzotrifluoride
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Bicarbonate Solution (5%)
-
Deionized Water
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
Procedure:
-
Acid Mixture Preparation: In the three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add a calculated amount of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.
-
Slowly add the desired molar equivalent of concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10 °C.
-
Addition of Substrate: Once the nitrating mixture has cooled, begin the dropwise addition of 2,4-dichlorobenzotrifluoride from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 0-10 °C.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-10 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC or GC analysis.
-
Quenching: Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Isolation: The solid product will precipitate out of the aqueous solution. Isolate the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold deionized water until the washings are neutral to pH paper. Then, wash with a cold 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with cold deionized water.
-
Drying: Dry the crude product under vacuum or in a desiccator over a drying agent like anhydrous magnesium sulfate.
4.3. Protocol 2: Dinitration to 2,4-Dichloro-3,5-dinitrobenzotrifluoride
This protocol is adapted from patent literature for the synthesis of the dinitro product.[1][4]
Reagents:
-
2,4-Dichlorobenzotrifluoride (or 2,4-dichloro-5-nitrobenzotrifluoride as starting material)
-
Fuming Sulfuric Acid (Oleum, e.g., 20% SO₃)
-
Concentrated Nitric Acid (98%) or Ammonium Nitrate
-
Ice
-
Sodium Bicarbonate Solution (5%)
-
Deionized Water
Equipment:
-
Same as Protocol 1, with the addition of a heating mantle and reflux condenser.
Procedure:
-
Nitrating Mixture: In a three-necked flask, prepare a mixture of fuming sulfuric acid and concentrated nitric acid or ammonium nitrate.[1]
-
Addition of Substrate: Add 2,4-dichlorobenzotrifluoride (or the mononitro intermediate) to the nitrating mixture.
-
Heating: The reaction mixture is then heated in a stepwise manner. For example, heat to 40-45°C for 1 hour, then gradually raise the temperature to 90°C over 3 hours, then to 100°C over 6-7 hours, and finally to 120°C for 5 hours.[4] Alternatively, a constant temperature of 80-100°C for 1-5 hours can be used when using ammonium nitrate.[1]
-
Monitoring: The reaction is monitored until the starting material or the mononitro intermediate is consumed (e.g., <1% by GC analysis).[4]
-
Work-up: Cool the reaction mixture and quench it by pouring it onto ice. The work-up procedure, including isolation, washing, and drying, is similar to that described in Protocol 1.
-
Recrystallization: The crude dinitro product can be further purified by recrystallization from a suitable solvent like ethanol.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the nitration of 2,4-dichlorobenzotrifluoride.
References
- 1. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]
- 2. 2,4-DICHLORO-5-(TRIFLUOROMETHYL)NITROBENZENE [chembk.com]
- 3. mdpi.com [mdpi.com]
- 4. Preparation method of 2,4-dichloro-3,5-dinitrobenzotrifluoride - Eureka | Patsnap [eureka.patsnap.com]
- 5. ehs.washington.edu [ehs.washington.edu]
Application Notes: Synthesis and Utility of 2,4-Dichloro-3-nitrobenzotrifluoride
Introduction
2,4-Dichloro-3-nitrobenzotrifluoride is an aromatic organic compound with the molecular formula C₇H₂Cl₂F₃NO₂.[1] It serves as a valuable intermediate in the chemical industry, primarily in the synthesis of specialized agrochemicals and pharmaceuticals.[1][2] Its molecular structure, featuring a trifluoromethyl group, two chlorine atoms, and a nitro group on a benzene ring, provides a unique pattern of reactivity for building more complex molecules.[1] The principal method for its laboratory-scale synthesis is the electrophilic nitration of 2,4-dichlorobenzotrifluoride using a mixture of concentrated nitric and sulfuric acids.[1] This process requires careful management of reaction conditions to control the regioselectivity and yield of the desired product.
Applications
The utility of this compound and its isomers stems from their role as chemical building blocks:
-
Agrochemicals: It is a key precursor in the manufacturing of various pesticides and herbicides.[1][2]
-
Pharmaceuticals: Derivatives of this compound are investigated in medicinal chemistry for the development of new therapeutic agents.[1]
-
Dyes and Pigments: The stable aromatic core makes it suitable for use in the production of colorants.[1]
Experimental Data and Protocols
The following protocol outlines a general method for the mononitration of 2,4-dichlorobenzotrifluoride. This reaction typically yields a mixture of isomers, primarily 2,4-dichloro-5-nitrobenzotrifluoride with the desired this compound as a co-product, which must be separated during purification.
Data Presentation
Quantitative data for the necessary reagents are summarized below.
| Reagent | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Concentration |
| 2,4-Dichlorobenzotrifluoride | C₇H₃Cl₂F₃ | 215.00 | 1.485 | >98% |
| Sulfuric Acid | H₂SO₄ | 98.08 | 1.84 | 95-98% |
| Nitric Acid | HNO₃ | 63.01 | 1.41 | 68-70% |
| Parameter | Value | Notes |
| Stoichiometry (Substrate:HNO₃) | 1 : 1.1 | A slight excess of nitric acid is used. |
| Reaction Temperature | 0 - 10 °C | Maintained during substrate addition to control the reaction rate. |
| Reaction Time | 1 - 3 hours | Monitored by TLC or GC for consumption of starting material. |
| Solvent | Sulfuric Acid | Acts as both a catalyst and the reaction medium. |
Experimental Protocol
Safety Precautions: This procedure involves highly corrosive and toxic substances. All steps must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and acid-resistant gloves, is mandatory. An ice bath must be readily available to control any potential exothermic reactions.
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Condenser (with drying tube)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Nitrating Mixture: In a three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. Slowly add concentrated nitric acid dropwise to the cold sulfuric acid with continuous stirring. Maintain the temperature of the mixture below 15 °C during the addition.
-
Substrate Addition: Once the nitrating mixture has re-cooled to 0-5 °C, begin the dropwise addition of 2,4-dichlorobenzotrifluoride from a dropping funnel. The rate of addition should be carefully controlled to maintain the reaction temperature between 5-10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at the same temperature for 1-3 hours. The progress of the reaction should be monitored periodically using an appropriate method like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. This will quench the reaction and precipitate the crude product.
-
Extraction: Transfer the resulting slurry to a separatory funnel. Extract the aqueous mixture three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with cold water, a 5% sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, a mixture of nitro isomers, must be purified. Separation is typically achieved via column chromatography on silica gel or by fractional distillation under reduced pressure.
-
Characterization: The structure and purity of the isolated this compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.[1]
Visualizations
Chemical Reaction Pathway
The diagram below illustrates the nitration of 2,4-dichlorobenzotrifluoride to produce mononitrated isomers.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
This flowchart provides a step-by-step overview of the synthesis protocol.
Caption: Workflow for the laboratory synthesis of this compound.
References
Custom Synthesis of 2,4-Dichloro-3-nitrobenzotrifluoride Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the custom synthesis of various derivatives of 2,4-dichloro-3-nitrobenzotrifluoride. This versatile building block is of significant interest in medicinal chemistry and agrochemical research due to its unique substitution pattern, which allows for selective chemical modifications. The trifluoromethyl group can enhance metabolic stability and binding affinity of target molecules, while the chloro and nitro substituents offer multiple avenues for derivatization.[1][2] This guide covers key synthetic transformations including nucleophilic aromatic substitution (SNAr), reduction of the nitro group and subsequent derivatization of the resulting amine, and palladium-catalyzed cross-coupling reactions.
Introduction to this compound as a Building Block
This compound is a key intermediate in the synthesis of a wide range of functionalized molecules. Its chemical reactivity is primarily dictated by the electron-withdrawing nature of the nitro and trifluoromethyl groups, which activate the aromatic ring towards nucleophilic attack. The two chlorine atoms, positioned ortho and para to the nitro group, are susceptible to displacement by various nucleophiles. Furthermore, the nitro group itself can be readily reduced to an amine, opening up another avenue for extensive derivatization. This combination of reactive sites makes this compound a valuable scaffold for generating libraries of compounds for screening in drug discovery and agrochemical development.
Synthetic Pathways and Key Reactions
The primary synthetic strategies for derivatizing this compound are outlined below. These pathways allow for the introduction of a diverse range of functional groups, leading to novel chemical entities with potentially valuable biological properties.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient aromatic ring of this compound is highly susceptible to nucleophilic aromatic substitution. The chlorine atoms can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. The reaction typically proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[3]
Reduction of the Nitro Group
The nitro group can be selectively reduced to a primary amine using various reducing agents, such as iron powder in acidic media or catalytic hydrogenation.[4] The resulting 2,4-dichloro-3-aminobenzotrifluoride is a versatile intermediate that can undergo a wide range of reactions, including acylation, sulfonylation, and diazotization followed by substitution.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atoms on the aromatic ring can also serve as handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.[5]
Experimental Protocols
The following protocols are provided as representative examples for the synthesis of key derivatives from this compound. Researchers should optimize these conditions for their specific substrates and scales.
Protocol 1: Synthesis of Amino Derivatives via Nucleophilic Aromatic Substitution
This protocol describes the selective displacement of one of the chlorine atoms with an amine.
Workflow for Nucleophilic Aromatic Substitution:
Caption: General workflow for a typical SNAr reaction.
Methodology:
A mixture of this compound (1.0 eq) and the desired aniline derivative (1.4 eq) in methanol is stirred at room temperature.[3] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the precipitated product is filtered, washed with cold methanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent system like methanol-water.[3]
| Starting Material | Nucleophile | Product | Reaction Time (min) | Yield (%) | Reference |
| 4-Chloro-3,5-dinitrobenzotrifluoride | Aniline | N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline | 30 | 90 | [3] |
| 4-Chloro-3,5-dinitrobenzotrifluoride | p-Toluidine | N-(2,6-Dinitro-4-trifluoromethylphenyl)-4-methylaniline | 30 | 92 | [3] |
| 4-Chloro-3,5-dinitrobenzotrifluoride | p-Anisidine | N-(2,6-Dinitro-4-trifluoromethylphenyl)-4-methoxyaniline | 45 | 95 | [3] |
Note: The data presented is for the analogous compound 4-chloro-3,5-dinitrobenzotrifluoride as a representative example of SNAr reactivity.
Protocol 2: Synthesis of 2,4-Dichloro-3-aminobenzotrifluoride via Nitro Group Reduction
This protocol details the reduction of the nitro group to a primary amine.
Workflow for Nitro Group Reduction:
Caption: General workflow for the reduction of a nitro group.
Methodology:
To a stirred solution of this compound (1.0 eq) in a mixture of ethanol and water, iron powder (3-5 eq) and a catalytic amount of concentrated hydrochloric acid are added. The mixture is heated to reflux and the reaction is monitored by TLC. After completion, the hot solution is filtered through Celite to remove the iron salts. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with a basic solution (e.g., saturated sodium bicarbonate) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude amine, which can be further purified by column chromatography or distillation.
| Starting Material | Reducing System | Product | Reaction Time (h) | Yield (%) | Reference |
| 2-Methyl-3-nitrobenzotrifluoride | H2, Pd/C | 3-Amino-2-methylbenzotrifluoride | 4-5 | ~95 | [4] |
| 2-Nitro-3,4-dichlorobenzotrifluoride | Fe, HCl | 2-Amino-3,4-dichlorobenzotrifluoride | 2-3 | Not specified | [6] |
Note: The data is from structurally related compounds to illustrate typical conditions and yields for nitro group reduction.
Protocol 3: Synthesis of Ether Derivatives via Williamson Ether Synthesis
This protocol outlines the synthesis of ether derivatives by reacting this compound with an alkoxide.
Workflow for Williamson Ether Synthesis:
Caption: General workflow for the Williamson ether synthesis.
Methodology:
To a solution of the desired alcohol (1.2 eq) in a dry aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere, a strong base like sodium hydride (NaH, 1.2 eq) is added portion-wise at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases. A solution of this compound (1.0 eq) in THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is carefully quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
| Starting Material | Alkoxide | Product | Solvent | Temperature | Yield (%) |
| Primary Alkyl Halide | Sodium Ethoxide | Ethyl Ether | Ethanol | Reflux | High |
| 2,4-Dinitrochlorobenzene | Sodium Methoxide | 2,4-Dinitroanisole | Methanol | Reflux | High |
Applications of this compound Derivatives
Derivatives of this compound have potential applications in several areas of chemical and pharmaceutical research:
-
Pharmaceuticals: The trifluoromethyl group is a common motif in many pharmaceuticals, where it can improve metabolic stability, lipophilicity, and binding affinity.[1] The diverse functional groups that can be introduced onto the this compound scaffold make it a valuable starting point for the synthesis of novel drug candidates.
-
Agrochemicals: Many modern herbicides and insecticides contain fluorinated aromatic rings. The derivatives of this compound can be screened for potential herbicidal or insecticidal activity.
-
Dyes and Pigments: The chromophoric nature of the nitroaromatic system can be modified by the introduction of various substituents, leading to the synthesis of novel dyes and pigments.
Safety and Handling
This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. These compounds are potentially toxic and may cause skin and eye irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Refer to the Safety Data Sheet (SDS) for detailed safety information before handling any chemicals.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide array of functionalized aromatic compounds. The protocols and application notes provided in this document offer a starting point for researchers to explore the rich chemistry of this scaffold and to develop novel molecules for applications in drug discovery, agrochemicals, and materials science. Custom synthesis providers can offer expertise in synthesizing specific derivatives tailored to individual research needs.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. 2-AMINO-5-CHLORO-3-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 5. Amine Reactivity [www2.chemistry.msu.edu]
- 6. 2-AMINO-3-CHLORO-5-NITROBENZOTRIFLUORIDE CAS#: 400-67-9 [m.chemicalbook.com]
- 7. 2,4-Dichloro-5-nitrobenzotrifluoride | C7H2Cl2F3NO2 | CID 621179 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 2,4-Dichloro-3-nitrobenzotrifluoride
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,4-Dichloro-3-nitrobenzotrifluoride is an aromatic organic compound with the molecular formula C₇H₂Cl₂F₃NO₂.[1] It features a benzene ring substituted with two chlorine atoms, a nitro group, and a trifluoromethyl group.[1] This substitution pattern renders the aromatic system highly electron-deficient, influencing its chemical properties and reactivity.[1] The compound typically appears as a pale yellow solid or liquid and serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments.[1] Due to its role in manufacturing, particularly in the pharmaceutical industry, rigorous analytical characterization is essential to ensure identity, purity, and quality.
This document provides detailed application notes and protocols for the primary analytical methods used to characterize this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₂Cl₂F₃NO₂ | [1] |
| Molecular Weight | 260.0 g/mol | [1] |
| Appearance | Pale yellow solid or liquid | [1] |
| Density | ~1.638 g/cm³ | [1] |
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound.[2] It is the method of choice for separating the main component from volatile organic impurities and for providing definitive structural identification through mass fragmentation patterns. This method is highly sensitive and can be used for both qualitative identification and quantitative purity assessment. Electron ionization (EI) in GC-MS can produce characteristic fragmentation patterns that serve as a fingerprint for the molecule, allowing for unambiguous identification by matching against spectral libraries.[3]
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., Methanol, Acetonitrile, or Dichloromethane) to achieve a concentration of ~1 mg/mL.[3]
-
Vortex the solution until the sample is completely dissolved.
-
If necessary, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by analyzing the fragmentation pattern. The molecular ion peak [M]⁺ should be observed at m/z 259 (considering the most abundant isotopes).
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation
Table 1: Expected GC-MS Data
| Parameter | Expected Value |
| Retention Time (t_R) | Dependent on the specific system, but expected to be in the mid-to-late region of the chromatogram. |
| Molecular Ion [M]⁺ (m/z) | 259 |
| Key Fragment Ions (m/z) | Expected fragments from the loss of NO₂, Cl, and CF₃ groups. |
High-Performance Liquid Chromatography (HPLC)
Application Note
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture.[3] For this compound, Reverse-Phase HPLC (RP-HPLC) is particularly suitable for determining purity and quantifying non-volatile impurities.[3] The method separates compounds based on their polarity, with a non-polar stationary phase and a polar mobile phase. Detection is typically achieved using an ultraviolet (UV) detector, as the aromatic ring and nitro group are strong chromophores.
Experimental Protocol
1. Sample Preparation:
-
Prepare a stock solution by dissolving ~10 mg of the sample in 10 mL of mobile phase diluent (e.g., Acetonitrile/Water 50:50 v/v) to a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of ~0.1 mg/mL using the same diluent.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
2. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Elution:
-
0-15 min: 50% to 95% B.
-
15-20 min: Hold at 95% B.
-
20-21 min: 95% to 50% B.
-
21-25 min: Hold at 50% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
3. Data Analysis:
-
Identify the peak for this compound by its retention time.
-
Quantify impurities by comparing their peak areas to the main peak area.
-
Purity is calculated using the area percent method.
Data Presentation
Table 2: Expected HPLC Data
| Parameter | Expected Value |
| Retention Time (t_R) | System-dependent; expected to be well-retained on a C18 column under these conditions. |
| Purity (%) | Calculated as (Area of Main Peak / Total Area of All Peaks) x 100. |
| Limit of Detection (LOD) | Method-dependent, typically in the low ng/mL range. |
| Limit of Quantification (LOQ) | Method-dependent, typically in the mid-to-high ng/mL range. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide definitive confirmation of the molecular structure by detailing the chemical environment of each nucleus. ¹H NMR confirms the presence and substitution pattern of the aromatic protons.[1] ¹³C NMR identifies all unique carbon atoms, including those in the trifluoromethyl group and the aromatic ring. ¹⁹F NMR is highly specific for the trifluoromethyl group, providing a characteristic signal.
Experimental Protocol
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation and Conditions:
-
Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.
-
Probes: Standard ¹H, ¹³C, and ¹⁹F probes.
-
Temperature: 25°C (298 K).
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹⁹F NMR:
-
Pulse Program: Standard single pulse, proton-decoupled.
-
Number of Scans: 64.
-
Relaxation Delay (d1): 2 seconds.
-
3. Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra (e.g., ¹H and ¹³C to residual solvent signal, ¹⁹F to an external or internal standard).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Assign peaks in all spectra to the corresponding atoms in the molecular structure.
Data Presentation
Table 3: Expected NMR Spectral Data (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.5 - 8.5 | Doublet, Doublet | Two distinct aromatic protons (H-5, H-6).[1] |
| ¹³C | ~120 - 150 | Singlet, Quartet | Aromatic carbons, CF₃ carbon (quartet due to C-F coupling). |
| ¹⁹F | ~ -60 to -70 | Singlet | -CF₃ group. |
Infrared (IR) Spectroscopy
Application Note
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[4] For this compound, the IR spectrum will show characteristic absorption bands for the nitro (NO₂), trifluoromethyl (C-F), carbon-chlorine (C-Cl), and aromatic ring (C=C) groups, confirming their presence in the structure.[1]
Experimental Protocol
1. Sample Preparation:
-
For Liquid Samples: Place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
For Solid Samples: Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
ATR: Alternatively, place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
2. Instrumentation and Conditions:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer (e.g., PerkinElmer Spectrum Two).
-
Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
3. Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
-
Compare the obtained spectrum with a reference spectrum if available.
Data Presentation
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| ~3100 - 3000 | C-H Stretch | Aromatic Ring | |
| ~1600 - 1450 | C=C Stretch | Aromatic Ring | |
| ~1540 - 1520 | Asymmetric NO₂ Stretch | Nitro Group | [1] |
| ~1360 - 1340 | Symmetric NO₂ Stretch | Nitro Group | [1] |
| ~1350 - 1100 | C-F Stretch | Trifluoromethyl Group | [4] |
| ~800 - 600 | C-Cl Stretch | Chloro Group | [4] |
Visualizations
Caption: General analytical workflow for chemical characterization.
Caption: Workflow for a typical chromatographic analysis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Nitration of 2,4-Dichlorobenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nitration of 2,4-dichlorobenzotrifluoride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the nitration of 2,4-dichlorobenzotrifluoride.
Issue 1: Low or No Yield of Nitrated Product
-
Question: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield in the nitration of 2,4-dichlorobenzotrifluoride can stem from several factors. Firstly, ensure that the nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, is freshly prepared and of high purity. The concentration of the sulfuric acid is crucial for the formation of the nitronium ion (NO₂⁺), which is the active electrophile.[1] If the reaction is sluggish, consider a gradual increase in the reaction temperature; however, this must be done with extreme caution to avoid runaway reactions. Also, verify the quality of the starting material, 2,4-dichlorobenzotrifluoride, as impurities can interfere with the reaction.
Issue 2: Formation of Unwanted Isomers or Byproducts
-
Question: I am observing the formation of multiple products, and the regioselectivity of my reaction is poor. How can I improve the selectivity?
-
Answer: The nitration of 2,4-dichlorobenzotrifluoride can potentially yield different isomers. The primary directing effects of the substituents on the aromatic ring (the trifluoromethyl group is meta-directing, and the chlorine atoms are ortho, para-directing) favor the formation of 2,4-dichloro-5-nitrobenzotrifluoride and 2,4-dichloro-3-nitrobenzotrifluoride. To enhance the selectivity for the desired isomer, precise control of the reaction temperature is paramount. Lower temperatures generally favor the thermodynamically more stable product. The choice of nitrating agent and solvent system can also influence regioselectivity.
Issue 3: Over-nitration (Di-nitration) When Mono-nitration is Desired
-
Question: My goal is to synthesize the mono-nitrated product, but I am getting a significant amount of the di-nitrated compound. How can I prevent this?
-
Answer: To favor mono-nitration and avoid the formation of 2,4-dichloro-3,5-dinitrobenzotrifluoride, it is essential to use milder reaction conditions. This includes using a stoichiometric amount or a slight excess of the nitrating agent. The reaction should be conducted at a lower temperature, typically between 0°C and room temperature, and the reaction time should be carefully monitored. Adding the nitrating agent dropwise to the solution of 2,4-dichlorobenzotrifluoride can also help to control the reaction and prevent over-nitration.
Issue 4: Runaway Reaction
-
Question: What are the signs of a runaway reaction, and what immediate actions should be taken?
-
Answer: Aromatic nitrations are highly exothermic and carry the risk of a thermal runaway.[2] Signs of a runaway reaction include a rapid and uncontrolled increase in temperature, a sudden change in the color of the reaction mixture, and vigorous gas evolution.[2] If a runaway is suspected, immediately remove the heating source (if any) and apply external cooling (e.g., an ice bath). If the reaction is in a flask, prepare for emergency quenching by having a large volume of ice water ready to pour the reaction mixture into. Always conduct nitration reactions in a well-ventilated fume hood and behind a safety shield.
Issue 5: Product Does Not Precipitate Upon Quenching
-
Question: I have quenched the reaction mixture in ice water, but the product has not precipitated. How can I isolate my product?
-
Answer: If the nitrated product is an oil or is soluble in the acidic aqueous mixture, it will not precipitate upon quenching.[3] In this case, the product must be isolated by liquid-liquid extraction.[3] Use a suitable organic solvent, such as dichloromethane or ethyl acetate, to extract the product from the aqueous layer. The organic extracts should then be combined, washed with a dilute base (like sodium bicarbonate solution) to remove residual acids, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate) before the solvent is removed under reduced pressure.[3]
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the mono-nitration of 2,4-dichlorobenzotrifluoride?
The primary product of mono-nitration is typically 2,4-dichloro-5-nitrobenzotrifluoride. The directing effects of the chloro and trifluoromethyl groups favor nitration at the 5-position.
Q2: What conditions are required for the di-nitration of 2,4-dichlorobenzotrifluoride?
Di-nitration to form 2,4-dichloro-3,5-dinitrobenzotrifluoride requires more forcing conditions than mono-nitration. This typically involves using fuming nitric acid and fuming sulfuric acid (oleum) at elevated temperatures, often with a carefully controlled temperature ramp.[4][5]
Q3: What are the key safety precautions for this reaction?
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
Use a blast shield.
-
Add the nitrating agent slowly and control the temperature carefully using an ice bath.
-
Be prepared for a potential runaway reaction.
-
Quench the reaction by slowly adding the reaction mixture to ice water, not the other way around.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture at different time points, you can observe the consumption of the starting material and the formation of the product.
Q5: What is a typical work-up procedure for this reaction?
A general work-up procedure involves carefully pouring the reaction mixture into a beaker of crushed ice.[3] If a solid precipitates, it can be collected by vacuum filtration and washed with cold water until the filtrate is neutral.[3] If no solid forms, the product is extracted with an organic solvent. The crude product (solid or extracted) is then typically washed with a dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by a water wash. The product is then dried before further purification, usually by recrystallization or column chromatography.[3]
Data Presentation
Table 1: Representative Yields for the Nitration of 2,4-Dichlorobenzotrifluoride
| Product | Nitrating Agent | Temperature | Reaction Time | Yield | Reference |
| 2,4-dichloro-3,5-dinitrobenzotrifluoride | Fuming H₂SO₄ / Fuming HNO₃ | 76-79°C | 96 hours | 79% | [5] |
| 2,4-dichloro-3,5-dinitrobenzotrifluoride | Oleum / HNO₃ | 40-120°C (ramped) | 16-17 hours | High | [4] |
| 2,4-dichloro-3,5-dinitrobenzotrifluoride | NH₄NO₃ / Oleum | 80-100°C | 1-5 hours | 80-85% | [6] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-dichloro-3,5-dinitrobenzotrifluoride
This protocol is adapted from a patented procedure.[5]
-
In a three-necked flask equipped with a stirrer and a thermometer, carefully add 600 mL of fuming sulfuric acid (30-33% free SO₃) and cool the flask in an ice bath.
-
Slowly add 585 mL of fuming 90% nitric acid to the stirred sulfuric acid, maintaining the temperature below 10°C.
-
To this nitrating mixture, slowly add 148.8 g (0.692 mole) of 2,4-dichlorobenzotrifluoride.
-
After the addition is complete, heat the resulting slurry to 76°C and maintain this temperature for 96 hours.
-
Cool the reaction mixture and separate the acidic layer from the crystalline product.
-
Break up the solid product and add 1000 mL of water.
-
Extract the product with toluene (2 x 500 mL).
-
Wash the combined toluene extracts successively with 500 mL of water, twice with 500 mL of a 5% sodium bicarbonate solution, and finally with 500 mL of water.
-
Remove the toluene under reduced pressure and dry the product to obtain 2,4-dichloro-3,5-dinitrobenzotrifluoride.
Protocol 2: General Procedure for Mono-nitration of 2,4-Dichlorobenzotrifluoride
This is a general protocol based on standard nitration procedures.
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dichlorobenzotrifluoride in a suitable solvent such as concentrated sulfuric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
In a separate flask, prepare a nitrating mixture by slowly adding a slight molar excess of concentrated nitric acid to a cooled portion of concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the stirred solution of 2,4-dichlorobenzotrifluoride, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction to stir at a low temperature for a monitored period (e.g., 1-2 hours), checking the progress by TLC or GC.
-
Once the starting material is consumed, slowly pour the reaction mixture into a beaker of crushed ice with vigorous stirring.
-
Isolate the product by either filtration (if a solid precipitates) or extraction with an organic solvent.
-
Wash the crude product with water and a dilute sodium bicarbonate solution.
-
Dry the product and purify by recrystallization or column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the nitration of 2,4-dichlorobenzotrifluoride.
References
- 1. GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CA2080315A1 - Process for the preparation of 2,4-dichlorofluorobenzene - Google Patents [patents.google.com]
- 3. spectrabase.com [spectrabase.com]
- 4. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]
- 5. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,4-Dichloro-3-nitrobenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dichloro-3-nitrobenzotrifluoride.
Troubleshooting Guide
This guide addresses common issues encountered during the nitration of 2,4-dichlorobenzotrifluoride.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect acid concentrations or ratio. - Loss of product during workup. | - Monitor reaction progress: Use analytical techniques like GC-MS or TLC to ensure the reaction has gone to completion. - Optimize temperature: Carefully control the reaction temperature. Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures can promote side reactions and decomposition.[1] - Verify acid mixture: Ensure the correct ratio and concentration of nitric acid and sulfuric acid are used. Fuming nitric acid and fuming sulfuric acid are often employed. - Improve workup procedure: Minimize product loss by ensuring efficient extraction and careful handling during washing and solvent removal steps. |
| High Levels of Impurities (Isomer Formation) | - Reaction temperature is too high, favoring the formation of undesired isomers. - Incorrect rate of addition of the nitrating agent. - Inadequate mixing, leading to localized "hot spots" and side reactions. | - Maintain low temperature: Keep the reaction temperature, especially during the addition of the nitrating agent, as low as practically possible (e.g., 0-10°C) to improve regioselectivity.[2] - Slow addition: Add the nitrating mixture dropwise to the solution of 2,4-dichlorobenzotrifluoride to maintain better temperature control and minimize localized high concentrations of the nitrating agent. - Ensure efficient stirring: Vigorous and consistent stirring is crucial to maintain a homogenous reaction mixture and prevent localized temperature gradients. |
| Formation of Dinitro Compounds | - Excess of nitrating agent. - Prolonged reaction time. - Elevated reaction temperature. | - Use stoichiometric amounts: Carefully control the molar ratio of the nitrating agent to the starting material. - Monitor reaction time: Stop the reaction once the formation of the desired mononitro product is maximized, as determined by in-process controls. - Strict temperature control: Higher temperatures can provide the activation energy needed for the second nitration. |
| Product Decomposition (Dark-colored reaction mixture) | - Reaction temperature is too high. The trifluoromethyl group can be sensitive to high temperatures in strong acid. | - Strict temperature control: Do not exceed the recommended reaction temperature. A gradual warm-up to room temperature after the initial addition at low temperature is a common strategy. |
| Difficulties in Product Purification | - Presence of multiple isomers with similar physical properties. | - Recrystallization: If the product is a solid, recrystallization from a suitable solvent can help to remove impurities. - Chromatography: Column chromatography is a viable, albeit potentially less scalable, method for separating closely related isomers. |
Frequently Asked Questions (FAQs)
Q1: What are the expected side products in the synthesis of this compound?
A1: The primary side products are other positional isomers formed during the nitration of 2,4-dichlorobenzotrifluoride. The directing effects of the substituents on the benzene ring determine the position of the incoming nitro group. The trifluoromethyl group (-CF₃) is a deactivating, meta-directing group, while the chlorine atoms (-Cl) are deactivating but ortho-, para-directing. The positions on the ring are activated or deactivated to varying degrees, leading to a mixture of isomers. The main isomers expected are:
-
2,4-dichloro-5-nitrobenzotrifluoride
-
2,4-dichloro-6-nitrobenzotrifluoride
The formation of dinitro compounds, such as 2,4-dichloro-3,5-dinitrobenzotrifluoride , can also occur, particularly with an excess of the nitrating agent or at higher temperatures.[1][3]
Q2: How do the substituents on 2,4-dichlorobenzotrifluoride influence the position of nitration?
A2: The regioselectivity of the nitration is a result of the combined electronic and steric effects of the two chlorine atoms and the trifluoromethyl group.
-
Trifluoromethyl group (-CF₃): This is a strong electron-withdrawing group, which deactivates the entire ring towards electrophilic aromatic substitution. It is a meta-director.
-
Chlorine atoms (-Cl): These are also deactivating due to their inductive electron-withdrawing effect, but they are ortho-, para-directors because of the electron-donating effect of their lone pairs through resonance.
The positions on the starting material, 2,4-dichlorobenzotrifluoride, have different levels of activation/deactivation, leading to the formation of a mixture of products. The position between the two chlorine atoms (position 3) is sterically hindered but electronically favored by the directing effects of the chlorine atoms.
Q3: What is a typical experimental protocol for the synthesis of this compound?
A3: While specific conditions can vary, a general laboratory-scale protocol involves the following steps:[2]
-
Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and a dropping funnel, and cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid.
-
Nitration Reaction: To a separate flask containing 2,4-dichlorobenzotrifluoride, slowly add the chilled nitrating mixture dropwise while maintaining a low temperature (e.g., 0-10°C) with vigorous stirring.
-
Reaction Monitoring: After the addition is complete, the reaction may be allowed to slowly warm to room temperature and stirred for a period. The progress of the reaction should be monitored by a suitable analytical method like GC-MS or TLC.
-
Workup: Once the reaction is complete, the mixture is carefully poured onto crushed ice. The product is then extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed with water, a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Purification: The organic solvent is removed under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography.
Q4: How can I analyze the product mixture to determine the isomer distribution?
A4: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing the reaction mixture. The different isomers will likely have slightly different retention times on the GC column, and the mass spectrometer can confirm their identity by their mass-to-charge ratio and fragmentation patterns. For quantitative analysis, it is important to use a calibrated GC system with standards for each isomer if available.
Visualizations
Caption: Main reaction pathway and potential side reactions.
Caption: Troubleshooting workflow for high isomer impurity.
References
Technical Support Center: Purification of 2,4-Dichloro-3-nitrobenzotrifluoride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,4-Dichloro-3-nitrobenzotrifluoride.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Incomplete reaction during synthesis. - Product loss during extraction and washing steps. - Inefficient crystallization. - Adsorption of the product onto the stationary phase during chromatography. | - Monitor the reaction progress using TLC or GC to ensure completion. - Minimize the number of extraction and washing steps. Ensure the pH of the aqueous layer is appropriate to prevent product loss. - Optimize the recrystallization solvent system and cooling rate. - Choose a less polar mobile phase for chromatography or consider using a different stationary phase. |
| Oily Product Instead of Solid | - Presence of solvent residues. - Contamination with low-melting isomers or byproducts. - Presence of unreacted starting material. | - Dry the product under high vacuum for an extended period. - Purify the product using column chromatography to separate isomers. - Perform an initial purification step, such as a wash with a solvent that selectively dissolves the starting material. |
| Broad Melting Point Range | - Presence of impurities. | - Recrystallize the product multiple times until a sharp melting point is achieved. - Use column chromatography for further purification. |
| Extra Peaks in GC/HPLC Analysis | - Isomeric impurities (e.g., 2,4-dichloro-5-nitrobenzotrifluoride). - Dinitrated byproducts (e.g., 2,4-dichloro-3,5-dinitrobenzotrifluoride). - Unreacted 2,4-dichlorobenzotrifluoride. | - Optimize the nitration reaction conditions (temperature, reaction time) to minimize the formation of byproducts.[1] - Employ high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase for separation. For GC analysis, use a capillary column with a non-polar stationary phase.[2] |
| Product Decomposition During Purification | - Hydrolysis of the trifluoromethyl group under harsh basic or acidic conditions. - Thermal degradation at high temperatures. | - Avoid using strong bases or acids during workup and purification. Use a mild base like sodium bicarbonate for neutralization. - If distillation is used, perform it under reduced pressure to lower the boiling point. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities arise from the nitration of 2,4-dichlorobenzotrifluoride and include:
-
Positional Isomers: Such as 2,4-dichloro-5-nitrobenzotrifluoride.
-
Dinitrated Byproducts: For example, 2,4-dichloro-3,5-dinitrobenzotrifluoride.
-
Unreacted Starting Material: 2,4-dichlorobenzotrifluoride.
The formation of these impurities is highly dependent on the reaction conditions, particularly the temperature and the composition of the nitrating mixture.[1]
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: A common approach for recrystallizing nitroaromatic compounds is to use a binary solvent system. A good starting point would be a mixture of a solvent in which the compound is soluble (like ethanol, methanol, or toluene) and a solvent in which it is less soluble (like water or hexane). For a related compound, 2,4-dichloro-3,5-dinitrobenzotrifluoride, recrystallization from ethanol has been reported.[3] It is recommended to perform small-scale solvent screening to find the optimal system for your specific product purity.
Q3: How can I effectively separate this compound from its isomers?
A3: Separation of positional isomers can be challenging due to their similar physical properties.
-
Column Chromatography: This is often the most effective method. A normal-phase silica gel column with a non-polar mobile phase (e.g., a hexane/ethyl acetate gradient) is a good starting point. The polarity of the mobile phase can be gradually increased to elute the more polar isomers.
-
Fractional Crystallization: This may be possible if there is a significant difference in the solubility of the isomers in a particular solvent. This method often requires multiple cycles to achieve high purity.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including isomers and unreacted starting material.[2]
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying non-volatile impurities and isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and can be used to identify and quantify impurities. The presence of two aromatic hydrogen atoms will show distinct signals in the ¹H NMR spectrum.[1]
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the nitro group (asymmetric and symmetric stretching vibrations typically around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively).[1]
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity.
Q5: Are there any specific safety precautions I should take during the purification of this compound?
A5: Yes, this compound and related nitroaromatic compounds should be handled with care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Inhalation and Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes.
-
Stability: Nitro compounds can be thermally sensitive. Avoid excessive heating. The trifluoromethyl group can be susceptible to hydrolysis, which may release hazardous substances.[4][5]
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Experimental Protocols
General Recrystallization Protocol
This protocol provides a general guideline for the purification of this compound by recrystallization. The choice of solvent is critical and should be determined by preliminary small-scale tests.
Materials:
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Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture such as ethanol/water or toluene/hexane)
-
Erlenmeyer flask
-
Heating mantle or hot plate
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Condenser
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Buchner funnel and filter flask
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Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring. If the solid does not dissolve, add small portions of the hot solvent until it is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
General Column Chromatography Protocol
This protocol describes a general procedure for purifying this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Mobile phase (e.g., a gradient of hexane and ethyl acetate)
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Chromatography column
-
Sand
-
Cotton or glass wool
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Collection tubes or flasks
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Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Column Packing: Place a small plug of cotton or glass wool at the bottom of the column. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column. Allow the silica to settle, and then add another layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting the column with the mobile phase. Start with a low polarity solvent (e.g., pure hexane) and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).
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Fraction Collection: Collect the eluate in fractions.
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Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
troubleshooting low yield in dichloronitrobenzotrifluoride synthesis
Technical Support Center: Dichloronitrobenzotrifluoride Synthesis
Welcome to the technical support center for the synthesis of dichloronitrobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of dichloronitrobenzotrifluoride, primarily focusing on the nitration of 3,4-dichlorobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What is the primary starting material for the synthesis of dichloronitrobenzotrifluoride?
The most common starting material is 3,4-dichlorobenzotrifluoride.[1][2] This compound is a colorless liquid and serves as a key intermediate in the production of various agrochemicals and pharmaceuticals.[2]
Q2: What is the expected main product from the mononitration of 3,4-dichlorobenzotrifluoride?
The primary product of the electrophilic aromatic substitution (nitration) of 3,4-dichlorobenzotrifluoride is 2-nitro-3,4-dichlorobenzotrifluoride.[3]
Q3: What are the typical reagents used for this nitration reaction?
A mixture of concentrated or fuming nitric acid and concentrated sulfuric acid is the standard nitrating agent.[3][4] Sulfuric acid acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺).[5][6]
Q4: What are the general reaction conditions for this synthesis?
The reaction is typically carried out at low temperatures, often between 0°C and 10°C, especially during the addition of the starting material to the nitrating mixture to control the exothermic nature of the reaction.[3] After the initial addition, the reaction may be allowed to proceed at room temperature for a few hours.[3]
Q5: How can I monitor the progress of the reaction?
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3] This allows for the determination of the consumption of the starting material.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of dichloronitrobenzotrifluoride, leading to low yield or impure product.
Issue 1: Low or No Product Formation
Question: My reaction shows a low conversion of 3,4-dichlorobenzotrifluoride, resulting in a very low yield of the desired nitro product. What are the potential causes?
Answer: Low conversion can be attributed to several factors:
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Inadequate Nitrating Agent Activity: The nitrating mixture may not be sufficiently active. Using fuming nitric acid and concentrated sulfuric acid is crucial.[3][4] The purity of the acids is also important.
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Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. After the initial controlled addition at low temperature, ensure the reaction is stirred for an adequate time (e.g., 2-4 hours) at room temperature to allow for complete conversion.[3]
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Poor Mixing: Inefficient stirring can lead to poor contact between the reactants, especially in a biphasic system, resulting in a slower reaction rate.
Issue 2: Formation of a Dark Brown or Black Reaction Mixture
Question: During the addition of the reactants or upon warming, my reaction mixture turned dark brown or black. What does this indicate?
Answer: A dark discoloration often points to decomposition or side reactions, which can significantly lower the yield of the desired product.[7]
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Excessive Temperature: Nitration reactions are highly exothermic. If the temperature is not carefully controlled and rises too high, it can lead to the oxidation of the aromatic compound and the formation of tar-like byproducts.[7] It is critical to maintain the recommended low temperature during the addition of reactants.[3]
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Overly Aggressive Nitrating Conditions: Using an excessively high concentration of fuming nitric acid or oleum can lead to uncontrolled side reactions and decomposition.[4]
Issue 3: Isolation of an Oily Product Instead of a Solid
Question: The protocol suggests the product should be a solid, but I have obtained a yellow oil after work-up. Why is this?
Answer: The presence of an oily product can indicate impurities.
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Presence of Isomeric Byproducts: The nitration of 3,4-dichlorobenzotrifluoride can potentially lead to the formation of other nitro isomers in small amounts.[8] The presence of these isomers can depress the melting point of the final product, causing it to be an oil or a low-melting solid.
-
Unreacted Starting Material: Incomplete reaction will leave residual 3,4-dichlorobenzotrifluoride, which is a liquid at room temperature.[1]
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Dinitrated Byproducts: Under certain conditions, dinitration can occur, leading to the formation of 2,4-dichloro-3,5-dinitrobenzotrifluoride.[9] These dinitro compounds may also be oily or have different physical properties than the desired mononitro product.
Issue 4: Difficulty in Product Purification
Question: I am having trouble obtaining a pure product after the initial isolation. What purification strategies are recommended?
Answer: Purification of the crude product is essential to remove unreacted starting materials, isomeric impurities, and dinitrated byproducts.
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Recrystallization: This is a common method for purifying solid organic compounds. The crude product can be recrystallized from a suitable solvent to obtain a purer crystalline solid.[3]
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Column Chromatography: For oily products or mixtures of isomers that are difficult to separate by recrystallization, column chromatography can be an effective purification technique.[3]
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Distillation: If the product and major impurities have sufficiently different boiling points, vacuum distillation can be used for purification.[10]
Quantitative Data
The following tables provide an overview of how different reaction parameters can influence the yield of nitrated aromatic compounds. While this data is not specific to dichloronitrobenzotrifluoride, it illustrates general trends applicable to this synthesis.
Table 1: Effect of Temperature on Reaction Time and Yield
| Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
| 0 - 10 | 4 - 6 | 85 - 95 |
| 25 (Room Temp) | 2 - 4 | 75 - 85 |
| 40 - 50 | 1 - 2 | 60 - 70 (Increased side products) |
| > 60 | < 1 | < 50 (Significant decomposition) |
Note: This table is based on general trends in nitration reactions and the provided protocol.[3][11]
Table 2: Effect of Mixed Acid Composition on Yield
| Molar Ratio (HNO₃ : H₂SO₄) | Relative Reaction Rate | Typical Yield (%) | Notes |
| 1 : 1 | Moderate | 80 - 90 | Standard conditions for many nitrations. |
| 1 : 2 | High | 90 - 97 | Higher sulfuric acid concentration increases the formation of the nitronium ion.[12] |
| 2 : 1 | Low | < 70 | Insufficient sulfuric acid to fully activate the nitric acid. |
Note: This table illustrates the general principle of the role of sulfuric acid in nitration.[6][12]
Experimental Protocols
Synthesis of 2-Nitro-3,4-dichlorobenzotrifluoride[3]
-
Preparation of the Nitrating Mixture:
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In a round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (98%, 2.5 equivalents) to 0-5°C in an ice-water bath.
-
Slowly add fuming nitric acid (1.5 equivalents) to the sulfuric acid with constant stirring, ensuring the temperature remains below 10°C.
-
-
Nitration Reaction:
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Once the nitrating mixture is prepared and cooled, add 3,4-dichlorobenzotrifluoride (1 equivalent) dropwise from the addition funnel over 30-60 minutes.
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Maintain the internal temperature of the reaction between 0°C and 10°C throughout the addition.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
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Monitor the reaction progress by TLC or GC.
-
-
Work-up and Isolation:
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
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Combine the organic layers and wash them with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-nitro-3,4-dichlorobenzotrifluoride.
-
-
Purification:
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The crude product can be purified by recrystallization or column chromatography.
-
Visualizations
Reaction Pathway and Side Reactions
Caption: Reaction scheme for the nitration of 3,4-dichlorobenzotrifluoride.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield issues.
References
- 1. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy 2,4-Dichloro-3-nitrobenzotrifluoride | 203915-49-5 [smolecule.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. crab.rutgers.edu [crab.rutgers.edu]
- 7. stmarys-ca.edu [stmarys-ca.edu]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]
- 10. CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride - Google Patents [patents.google.com]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,4-dichloro-3,5-dinitrobenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 2,4-dichloro-3,5-dinitrobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude 2,4-dichloro-3,5-dinitrobenzotrifluoride?
A1: The most common impurities in crude 2,4-dichloro-3,5-dinitrobenzotrifluoride arise from the nitration of 2,4-dichlorobenzotrifluoride. These include:
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Unreacted Starting Material: 2,4-dichlorobenzotrifluoride.
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Mono-nitrated Intermediate: 2,4-dichloro-3-nitrobenzotrifluoride is a primary byproduct from an incomplete reaction.[1]
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Positional Isomers: During the dinitration process, other isomers can be formed, although 2,4-dichloro-3,5-dinitrobenzotrifluoride is the major product under controlled conditions. The formation of isomers such as 2,4-dichloro-5,6-dinitrobenzotrifluoride or other dinitro isomers is possible.
Q2: My crude product is a yellow oil instead of a solid. What should I do?
A2: The desired product, 2,4-dichloro-3,5-dinitrobenzotrifluoride, is a light yellow crystalline solid with a melting point of 76-78°C.[2] If your product is an oil, it likely contains a significant amount of impurities that are depressing the melting point. It is also possible that residual solvent or acidic residue from the synthesis is present.
Troubleshooting Steps:
-
Washing: Ensure the crude product has been thoroughly washed with water to remove any remaining nitrating acids, followed by a wash with a sodium bicarbonate solution to neutralize any residual acid.
-
Solvent Removal: If a solvent was used for extraction, ensure it has been completely removed under reduced pressure.
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Purification: Proceed with a purification method such as recrystallization or column chromatography to separate the desired product from the impurities.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. It allows for the rapid separation and visualization of the components in your mixture.
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Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F254).
-
Mobile Phase (Eluent): A mixture of n-hexane and ethyl acetate is a good starting point. A common ratio to try is 9:1 or 8:2 (hexane:ethyl acetate). The polarity can be adjusted to achieve good separation of spots.
-
Visualization:
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UV Light: 2,4-dichloro-3,5-dinitrobenzotrifluoride and its aromatic impurities are UV active and will appear as dark spots under a UV lamp (254 nm).
-
Staining: While UV is often sufficient, stains can be used for confirmation. However, for these types of compounds, UV visualization is standard.
-
The desired product should appear as a single spot on the TLC plate after successful purification, with a different Rf value than the impurities.
Troubleshooting Purification by Recrystallization
Q4: I am having trouble getting my 2,4-dichloro-3,5-dinitrobenzotrifluoride to crystallize during recrystallization. What can I do?
A4: Issues with crystallization are common and can often be resolved with the following troubleshooting steps:
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Problem: No crystals form upon cooling.
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Cause: Too much solvent may have been used, resulting in a solution that is not supersaturated upon cooling.
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Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
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Cause: The solution is highly pure and lacks nucleation sites.
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Solution 1 (Scratching): Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal growth to begin.
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Solution 2 (Seeding): If you have a small crystal of pure product, add it to the cooled solution to act as a "seed" for crystallization.
-
-
Problem: The product "oils out" instead of forming crystals.
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Cause: The melting point of your crude product is lower than the boiling point of the solvent, causing it to melt before it dissolves. This is common with impure samples.
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Solution 1: Add a small amount of additional hot solvent to fully dissolve the oil, and then allow it to cool very slowly. Placing the flask in an insulated container can help with slow cooling.
-
Solution 2: Consider a different recrystallization solvent or a solvent pair.
-
Q5: What is a good solvent for the recrystallization of 2,4-dichloro-3,5-dinitrobenzotrifluoride?
A5: Hot ethanol is a commonly used and effective solvent for the recrystallization of 2,4-dichloro-3,5-dinitrobenzotrifluoride.[2] The compound is soluble in hot ethanol and less soluble in cold ethanol, which are the ideal characteristics for a recrystallization solvent.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol describes the purification of crude 2,4-dichloro-3,5-dinitrobenzotrifluoride using ethanol.
Methodology:
-
Dissolution: Place the crude 2,4-dichloro-3,5-dinitrobenzotrifluoride in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid has just completely dissolved. Avoid adding a large excess of solvent to maximize the recovery yield.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration by passing the hot solution through a fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, once the flask has reached room temperature, it can be placed in an ice bath for about 30 minutes.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove any residual solvent.
Data Presentation:
| Parameter | Expected Value |
| Purity before Recrystallization | Typically 85-95% |
| Purity after Recrystallization | >99% |
| Melting Point of Pure Product | 76-78 °C[2] |
| Expected Recovery Yield | 70-90% |
Protocol 2: Purification by Column Chromatography
This protocol provides a starting point for the purification of 2,4-dichloro-3,5-dinitrobenzotrifluoride using flash column chromatography.
Methodology:
-
TLC Analysis: Before running the column, analyze the crude mixture by TLC to determine an appropriate solvent system. A good eluent system will show good separation between the desired product and its impurities, with the desired product having an Rf value of approximately 0.3-0.4. A starting point is n-hexane:ethyl acetate (9:1).
-
Column Packing: Prepare a silica gel column using the chosen eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the column.
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Elution: Run the column with the chosen eluent, collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.
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Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified 2,4-dichloro-3,5-dinitrobenzotrifluoride.
Data Presentation:
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | n-Hexane:Ethyl Acetate (start with 9:1, adjust as needed) |
| Elution Mode | Isocratic or Gradient |
| Monitoring | TLC with UV visualization |
Visualizations
Caption: General experimental workflow for the synthesis and purification of 2,4-dichloro-3,5-dinitrobenzotrifluoride.
Caption: Troubleshooting guide for common issues encountered during the recrystallization of 2,4-dichloro-3,5-dinitrobenzotrifluoride.
References
Technical Support Center: Managing Temperature Control in Nitration Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address challenges encountered during nitration experiments. Precise temperature control is essential for ensuring reaction safety, maximizing product yield, and achieving desired selectivity.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical in nitration reactions?
Precise temperature control is paramount because nitration reactions are highly exothermic, releasing a significant amount of heat.[1] Poor control can lead to several undesirable outcomes:
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Safety Hazards: The most significant risk is a "runaway reaction," where the rate of heat generation exceeds the rate of heat removal.[1][2][3] This can cause a rapid increase in temperature and pressure, potentially leading to violent decomposition or an explosion.[2]
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Polynitration: Higher temperatures promote the addition of multiple nitro groups, reducing the yield of the desired mono-nitrated product.[1] For instance, keeping the temperature below 50°C is crucial when nitrating benzene to favor nitrobenzene over dinitrobenzene.[1]
-
Formation of By-products: Elevated temperatures can cause nitric acid to decompose, forming nitrogen dioxide and other unwanted side products that complicate purification.[1] Oxidation of the substrate can also occur, particularly with sensitive starting materials.[1]
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Reduced Selectivity: For substrates that can form multiple isomers (e.g., ortho, meta, para), temperature significantly influences the product distribution.[1]
Q2: What is the ideal temperature range for a typical nitration reaction?
There is no single "ideal" temperature; it is highly dependent on the substrate's reactivity and the nitrating agent used.[1]
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Activated Substrates (e.g., Phenol, Aniline derivatives): These are highly reactive and require very low temperatures, often between -10°C and 5°C, to prevent oxidation and over-nitration.[1]
-
Moderately Activated/Deactivated Substrates (e.g., Toluene, Benzene): Temperatures are typically maintained between 0°C and 50°C.[1]
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Strongly Deactivated Substrates (e.g., Nitrobenzene): These require more forcing conditions, which may involve higher temperatures (e.g., >60°C) and stronger nitrating agents.[1] However, careful control remains essential.
Q3: What is a thermal runaway and what are the primary causes?
A thermal runaway is an out-of-control situation where a reaction's rate increases with temperature, releasing more heat and further accelerating the reaction.[2][3] This positive feedback loop begins when the heat generated by the nitration exceeds the heat removal capacity of the reactor.[2] Primary causes include:
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Inadequate Cooling: The cooling system lacks the capacity to dissipate the generated heat.[3][4]
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Rapid Addition of Reagents: Adding the nitrating agent too quickly generates heat faster than it can be removed.[3][4]
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Poor Agitation: Inefficient stirring leads to localized "hot spots" with high reactant concentrations, which can initiate a runaway.[2][3][4]
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Accumulation of Unreacted Reagents: If the reaction temperature is too low, the reaction rate slows, and the nitrating agent can accumulate.[4][5] A subsequent small temperature increase can cause this accumulated reagent to react rapidly and uncontrollably.[4]
Q4: How should I safely quench a nitration reaction?
The standard procedure is to pour the reaction mixture slowly and carefully onto a large amount of crushed ice or ice-water with vigorous stirring.[4] This serves to dilute the acids and dissipate the heat of dilution. Caution: Quenching a nitration reaction can be hazardous as the dilution of sulfuric acid is also highly exothermic. This should only be done with appropriate safety measures in place and is often a last resort in an emergency.[4]
Troubleshooting Guides
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Sudden, Uncontrolled Temperature Spike (Thermal Runaway) | 1. Rate of heat generation exceeds heat removal. 2. Insufficient cooling capacity. 3. Rate of reagent addition is too fast.[3][4] 4. Agitator failure leading to localized hot spots.[2] | IMMEDIATE ACTION: 1. Cease all reagent addition immediately.[2] 2. Apply maximum cooling (e.g., lower the temperature of the cooling bath).[3] 3. If temperature continues to rise, prepare for an emergency quench by adding the reaction mixture to a large volume of ice.[3][4] 4. Alert your supervisor and follow all established emergency protocols. |
| Low or No Yield | 1. Reaction temperature is too low, significantly slowing the reaction rate. 2. Insufficiently strong nitrating agent for the substrate. 3. Decomposed or low-concentration acids. 4. Poor mixing of immiscible phases.[1] | 1. Cautiously increase the temperature in small increments (5-10°C) while monitoring closely.[1] 2. Use a stronger nitrating system (e.g., increase H₂SO₄ concentration).[1] 3. Use fresh, concentrated acids to prepare the nitrating mixture.[1] 4. Increase stirring speed to improve mass transfer.[1] |
| High Percentage of Polynitrated Products | 1. The reaction temperature is too high.[1] 2. The concentration of the nitrating agent is too high. 3. The reaction was allowed to proceed for too long. | 1. Lower the reaction temperature. An ice bath (0°C) or an ice-salt bath (<0°C) is recommended.[1] 2. Control the rate of addition; add the nitrating agent slowly and dropwise.[1] 3. Use a stoichiometric amount or only a slight excess of the nitrating agent. |
| Reaction Color Turns Dark Brown or Black | 1. Oxidation of the substrate or product. 2. Decomposition of starting material or nitrating agent at elevated temperatures.[1] | 1. Immediately lower the reaction temperature.[1] 2. Ensure the rate of addition of the nitrating agent is slow and controlled.[1] 3. Check the literature for the stability of your specific substrate under the reaction conditions. |
Quantitative Data on Temperature Effects
Temperature can significantly impact the distribution of products in nitration reactions.
Table 1: Effect of Temperature on the Nitration of p-Anisaldehyde
| Temperature Range | Major Product | Byproducts Observed |
|---|---|---|
| -15 to -8 °C | 4-methoxy-3-nitrobenzaldehyde | None |
| 25 to 40 °C | 4-methoxy-3-nitrobenzaldehyde | 2-nitroanisole, 4-methoxy-3,5-dinitrobenzaldehyde, 2,4-dinitroanisole |
Data sourced from BenchChem.[6]
Table 2: General Temperature Guidelines for Aromatic Nitration
| Substrate Reactivity | Example Substrates | Typical Temperature Range | Rationale |
|---|---|---|---|
| Highly Activated | Phenol, Aniline | -10°C to 5°C | Prevents oxidation and polynitration due to high substrate reactivity.[1] |
| Moderately Activated | Toluene, Anisole | 0°C to 30°C | Balances reaction rate with selectivity, minimizing side reactions.[1] |
| Deactivated | Benzene, Halobenzenes | 25°C to 60°C | Requires more energy to overcome the activation barrier, but must be controlled to prevent dinitration.[1] |
| Strongly Deactivated | Nitrobenzene | >60°C | Requires forcing conditions to achieve nitration; control is still critical to prevent runaway.[1] |
Experimental Protocols
Protocol: Temperature-Controlled Nitration of Methyl Benzoate
This protocol details the preparation of methyl m-nitrobenzoate, emphasizing critical temperature control steps.
1. Preparation of Nitrating Mixture: a. Place a clean, dry 50 mL flask into an ice-water bath. b. Carefully and slowly add 6.0 mL of concentrated sulfuric acid (H₂SO₄) to the flask. c. While gently swirling the flask in the ice bath, slowly add 2.0 mL of concentrated nitric acid (HNO₃). d. Allow this nitrating mixture to cool completely in the ice bath before use.[1]
2. Reaction Setup: a. Place a 50 mL flask containing 2.0 mL of methyl benzoate into a larger beaker filled with an ice-water bath. Ensure the flask is securely clamped.[1] b. Add a magnetic stir bar to the flask and begin stirring to ensure the contents are cooled to below 6°C.[1] c. Place a thermometer inside the reaction flask to monitor the internal temperature of the reaction mixture, not the bath temperature.[1]
3. Nitration Reaction: a. Using a disposable pipette, add the chilled nitrating mixture dropwise to the stirred methyl benzoate solution over approximately 10-15 minutes. b. CRITICAL: Carefully monitor the internal thermometer and control the addition rate to ensure the temperature of the reaction mixture does not exceed 15°C. c. If the temperature approaches 15°C, immediately stop the addition and allow the mixture to cool before resuming.
4. Reaction Completion and Quenching: a. After the addition is complete, allow the mixture to continue stirring in the ice bath for an additional 15 minutes.[1] b. Slowly and carefully pour the reaction mixture over approximately 25 g of crushed ice in a separate beaker with constant stirring. c. The crude product will precipitate as a solid, which can then be collected by vacuum filtration and purified.
Mandatory Visualizations
Caption: The positive feedback loop of a thermal runaway reaction.
Caption: Troubleshooting workflow for an unexpected temperature rise.
Caption: General workflow for a temperature-controlled nitration experiment.
References
Technical Support Center: Workup Procedures for 2,4-Dichloro-3-nitrobenzotrifluoride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dichloro-3-nitrobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the nitration of 2,4-dichlorobenzotrifluoride.[1] This is typically achieved using a nitrating mixture of nitric acid and sulfuric acid.[1] Careful control of reaction temperature and duration is crucial to maximize yield and minimize the formation of byproducts.[1] Some procedures also describe a sequential nitration process to enhance purity and yield.[1]
Q2: What are the critical parameters to control during the nitration reaction?
Temperature and reaction time are the most critical parameters. The reaction with fuming nitric acid and fuming sulfuric acid should be maintained below 90°C to prevent decomposition of the trifluoromethyl group.[2] Dropwise addition of the starting material while keeping the internal temperature between 0°C and 10°C is recommended.[3]
Q3: My reaction shows low conversion of the starting material. What are the likely causes?
Low conversion can stem from several factors:
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Insufficiently strong nitrating agent: Ensure the use of fuming nitric and sulfuric acids as specified in many protocols.
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Low reaction temperature: While high temperatures can cause decomposition, a temperature that is too low may result in an incomplete reaction.
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Poor mixing: Inadequate agitation can lead to poor contact between reactants.[4]
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Impure starting materials or reagents: The purity of 2,4-dichlorobenzotrifluoride and the concentration of the acids are critical.[5]
Q4: I am observing multiple spots on my TLC plate after the reaction. What are the potential side products?
Common side products in the synthesis of chlorinated and fluorinated benzotrifluorides include isomers and over-chlorinated species.[4] In the case of dinitration, mono-nitrated intermediates may also be present if the reaction does not go to completion.[6]
Q5: How can I minimize the formation of these side products?
To minimize side product formation, you can:
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Maintain strict control over the reaction temperature.[1][2]
-
Carefully control the stoichiometry of the nitrating agents.
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Monitor the reaction progress closely using TLC or GC to avoid prolonged reaction times that could lead to over-nitration or decomposition.[3]
Q6: What is the general workup procedure for a nitration reaction of 2,4-dichlorobenzotrifluoride?
After the reaction is complete, the mixture is typically cooled and poured onto ice.[7] The precipitated product can then be collected. An extractive workup can also be employed, where the organic phase is separated from the aqueous phase.[7] The organic layer is then washed, for instance with a sodium bicarbonate solution and water, before being dried and concentrated.[2]
Q7: I've completed the nitration and now want to reduce the nitro group to an amine. What is a common workup for that reaction?
A common method for reducing the nitro group is using iron powder in the presence of an acid like HCl.[3] The workup for this reaction typically involves:
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Cooling the reaction mixture.
-
Filtering through a pad of Celite to remove iron salts.
-
Concentrating the filtrate.
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Basifying the residue with a strong base (e.g., NaOH) to a pH > 10.
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Extracting the product with an organic solvent like ethyl acetate.
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Washing the combined organic layers with water and brine.
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Drying the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrating to yield the crude product.[3]
Q8: During the extractive workup, I am having trouble with emulsion formation. How can I resolve this?
Emulsion formation during workup can sometimes be broken by adding a saturated brine solution to the aqueous layer.[8]
Q9: After the workup, my crude product is an oil, but I expected a solid. What should I do?
This compound can be a pale yellow solid or liquid, depending on its purity and the temperature.[1] If you expect a solid, you can try to induce crystallization by scratching the flask or seeding with a small crystal of the pure compound. Purification by column chromatography or vacuum distillation may be necessary.[3]
Q10: My TLC profile changed after the workup. What could have happened?
Changes in the TLC profile after workup can indicate that your product may be unstable to the acidic or basic conditions used during the quench or extraction steps.[9] It's also possible that the product could be sensitive to water or air.[9]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Incorrect Reaction Temperature | For nitration, ensure the temperature is maintained in the optimal range (e.g., 76-81°C) to facilitate the reaction without causing decomposition.[2] For other reactions, consider if a higher temperature is needed to overcome activation energy.[5] |
| Degraded Reagents | Use fresh, high-purity starting materials and reagents. Ensure acids are of the correct concentration.[5] |
| Product Loss During Workup | Your product might be partially soluble in the aqueous layer.[9] Consider back-extracting the aqueous washes. The product could also be volatile; check the solvent in the rotovap trap.[9] |
| Inefficient Quenching | When quenching on ice, ensure the mixture is stirred vigorously to allow for efficient precipitation of the product. |
Problem 2: Impure Product (Multiple Spots on TLC/GC)
| Possible Cause | Troubleshooting Step |
| Over-nitration or Isomer Formation | Reduce reaction time and ensure precise temperature control.[4] Monitor the reaction progress closely. |
| Incomplete Reaction | If starting material is present, consider extending the reaction time or slightly increasing the temperature, while monitoring for side product formation. |
| Decomposition of Product | For nitration, do not exceed a reaction temperature of 90°C to avoid decomposition of the trifluoromethyl group.[2] |
| Contamination from Glassware | Ensure all glassware is thoroughly cleaned and dried before use.[5] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichloro-3,5-dinitrobenzotrifluoride
This protocol is adapted from a general procedure for the dinitration of a dihalobenzotrifluoride.[2]
Methodology:
-
In a three-necked flask equipped with a stirrer and thermometer, cool 600 ml of fuming sulfuric acid (30-33% free SO₃) in an ice bath.
-
Slowly add 585 ml of fuming 90% nitric acid.
-
To the stirred mixture, add 148.8 g of 2,4-dichlorobenzotrifluoride.
-
Heat the resulting slurry to 76°C and maintain the temperature between 76-81°C for 96 hours.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture and separate the acid from the crystalline product.
-
Break up the solid product and add 1000 ml of water.
-
Extract the aqueous slurry with 500 ml of toluene.
-
Wash the toluene solution successively with 500 ml of water, twice with 500 ml of a 5% sodium bicarbonate solution, and finally with 500 ml of water.
-
Remove the toluene by evaporation under reduced pressure and dry the product overnight to obtain 2,4-dichloro-3,5-dinitrobenzotrifluoride.
Protocol 2: Reduction of a Nitro-dichlorobenzotrifluoride to the Corresponding Amine
This protocol is based on the reduction of a related nitro-dichlorobenzotrifluoride.[3]
Methodology:
-
Set up a round-bottom flask with a reflux condenser and a mechanical stirrer.
-
Add the crude 2-Nitro-3,4-dichlorobenzotrifluoride (1 eq) and a solvent such as ethanol or acetic acid.
-
Add iron powder (3-5 eq) to the mixture.
-
Heat the mixture to 50-60°C and then add concentrated hydrochloric acid (0.5 eq) portion-wise. The reaction is exothermic.
-
After the initial exotherm subsides, heat the mixture to reflux for 2-3 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue with a concentrated NaOH solution to pH > 10 and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude amino-dichlorobenzotrifluoride.
-
The product can be purified by vacuum distillation or column chromatography.
Data Presentation
Table 1: Typical Reaction Parameters for Nitration of Dihalobenzotrifluorides
| Parameter | Value | Reference |
| Reactants | 2,4-dihalobenzotrifluoride, Fuming Nitric Acid, Fuming Sulfuric Acid | [2] |
| Temperature | < 90°C (preferred 60-80°C) | [2] |
| Reaction Time | 96 hours (example) | [2] |
| Typical Yield | 79% (example for dinitro product) | [2] |
Visualizations
Caption: Workflow for the synthesis and workup of this compound.
Caption: Troubleshooting logic for common issues in this compound reactions.
References
- 1. Buy this compound | 203915-49-5 [smolecule.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Preparation method of 2,4-dichloro-3,5-dinitrobenzotrifluoride - Eureka | Patsnap [eureka.patsnap.com]
- 7. DE2635695C3 - Process for the preparation of nitrobenzotrifluorides which have up to two nitro groups in the meta position - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. How To [chem.rochester.edu]
Technical Support Center: Purification of 2,4-Dichloro-3-nitrobenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,4-Dichloro-3-nitrobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities arise from the nitration of 2,4-dichlorobenzotrifluoride. These include:
-
Positional Isomers: Primarily 2,4-Dichloro-5-nitrobenzotrifluoride, which is formed concurrently during the nitration process.[1]
-
Dinitro Compounds: Over-nitration can lead to the formation of 2,4-Dichloro-3,5-dinitrobenzotrifluoride.
-
Unreacted Starting Material: Incomplete nitration can leave residual 2,4-dichlorobenzotrifluoride.
Q2: What is the general purity level of crude this compound after synthesis?
A2: The purity of the crude product can vary significantly depending on the reaction conditions, such as temperature and reaction time. Careful control of these parameters is necessary to achieve high yields and minimize side reactions.[1]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: The following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the target compound from its less volatile impurities and isomers. A C18 or a phenyl-hexyl column can be effective for separating nitroaromatic compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can help in the identification and quantification of impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Oiling out instead of crystallization. | The compound's solubility in the chosen solvent is too high, or the cooling process is too rapid. | - Add a small amount of a miscible co-solvent in which the compound is less soluble (an "anti-solvent").- Allow the solution to cool more slowly. Seeding with a pure crystal can also induce crystallization. |
| Low recovery of purified product. | - The chosen solvent dissolves too much of the compound at low temperatures.- Too much solvent was used. | - Select a solvent with a steeper solubility curve (high solubility at high temperature, low solubility at low temperature).- Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Impurities co-precipitate with the product. | The impurities have similar solubility profiles to the target compound in the chosen solvent. | - Try a different solvent system. A mixture of solvents can sometimes provide better selectivity.- Perform a second recrystallization. |
| No crystal formation upon cooling. | The solution is supersaturated, or the compound has a low tendency to crystallize. | - Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the target compound and its positional isomer (2,4-Dichloro-5-nitrobenzotrifluoride). | The polarity difference between the isomers is too small for the chosen mobile phase and stationary phase. | - Use a less polar eluent system to increase the retention time and potentially improve separation.- Consider a different stationary phase. For positional isomers of nitroaromatic compounds, normal phase chromatography on silica gel or alumina, or reverse-phase chromatography on a phenyl-hexyl column may offer better selectivity. |
| The compound is not eluting from the column. | The eluent is not polar enough to move the compound through the stationary phase. | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. |
| The compound elutes too quickly with the solvent front. | The eluent is too polar. | Use a less polar mobile phase. For example, increase the proportion of hexane in a hexane/ethyl acetate mixture. |
| Streaking or tailing of bands. | - The sample was overloaded on the column.- The compound is sparingly soluble in the mobile phase. | - Use a larger column or reduce the amount of sample loaded.- Add a small amount of a more polar solvent to the mobile phase in which the compound is more soluble, without significantly reducing the separation. |
Experimental Protocols
The following are suggested starting protocols for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.
Recrystallization Protocol
-
Solvent Selection: Based on the principle of "like dissolves like," and the presence of polar nitro and chloro groups and a nonpolar trifluoromethyl group, a solvent system of intermediate polarity is a good starting point. Ethanol, or a mixture of hexane and ethyl acetate, are common choices for similar compounds.[2][3]
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (e.g., ethanol) to just dissolve the solid.
-
If using a mixed solvent system (e.g., hexane/ethyl acetate), dissolve the crude product in a small amount of the more polar solvent (ethyl acetate) and then slowly add the less polar solvent (hexane) at an elevated temperature until the solution becomes slightly cloudy. Then add a few drops of the more polar solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Column Chromatography Protocol
-
Stationary Phase: Silica gel is a standard choice for the purification of moderately polar organic compounds.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate or dichloromethane is a good starting point. A typical starting gradient could be from 100% hexane to 90:10 hexane/ethyl acetate.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, sample-adsorbed silica gel onto the top of the column.
-
Begin eluting with the non-polar solvent, gradually increasing the polarity of the mobile phase.
-
Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation
Physical Properties of this compound and Key Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| This compound | C₇H₂Cl₂F₃NO₂ | 260.00 | Data Not Available | Data Not Available | Pale yellow solid or liquid |
| 2,4-Dichloro-5-nitrobenzotrifluoride | C₇H₂Cl₂F₃NO₂ | 259.99 | 55-57 | 264.9 (predicted) | Yellow Crystalline Solid |
| 2,4-Dichloro-3,5-dinitrobenzotrifluoride | C₇HCl₂F₃N₂O₄ | 305.00 | 76-78 | 291-294 | Light yellow crystalline powder |
| 2,4-Dichlorobenzotrifluoride (Starting Material) | C₇H₃Cl₂F₃ | 215.00 | -26 | 117-118 | Clear colorless liquid |
Data sourced from various chemical suppliers and databases.[1][4][5][6][7]
Recommended Analytical Methods
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Purpose |
| GC-MS | DB-5 MS or similar non-polar capillary column | Helium | Mass Spectrometer | Identification and quantification of volatile impurities and the main product. |
| HPLC | C18 or Phenyl-Hexyl | Acetonitrile/Water or Methanol/Water gradient | UV or Mass Spectrometer | Separation and quantification of the main product and non-volatile impurities, including positional isomers. |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical workflow for troubleshooting the separation of positional isomers.
References
- 1. Buy this compound | 203915-49-5 [smolecule.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. 2,4-Dichlorobenzotrifluoride CAS#: 320-60-5 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene | C7HCl2F3N2O4 | CID 94398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-Dichloro-5-nitrobenzotrifluoride | C7H2Cl2F3NO2 | CID 621179 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nucleophilic Substitution Reactions
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize nucleophilic substitution reactions.
Troubleshooting Guides
This section addresses common problems encountered during nucleophilic substitution experiments in a question-and-answer format.
Issue: Low or No Product Yield
Question: My nucleophilic substitution reaction is giving a very low yield or no product at all. What are the potential causes and how can I fix this?
Answer: Low product yield is a common issue that can stem from several factors. Systematically evaluating each component of your reaction is key to identifying the problem.
-
Poor Leaving Group: The leaving group's ability to depart is critical. Good leaving groups are weak bases that can stabilize the negative charge after dissociation.[1][2] If your substrate has a poor leaving group (e.g., -OH, -OR, -NH2), the reaction will be slow or may not proceed at all.[2]
-
Weak Nucleophile (for SN2): SN2 reactions require a strong nucleophile to attack the electrophilic carbon. If your nucleophile is weak (e.g., H2O, ROH), the reaction rate will be very slow.
-
Solution: Switch to a stronger nucleophile. Anionic nucleophiles (e.g., I⁻, CN⁻, RS⁻) are generally stronger than their neutral counterparts.[4] If possible, deprotonating a neutral nucleophile can significantly increase its reactivity.
-
-
Inappropriate Solvent: The solvent plays a crucial role in stabilizing reactants and intermediates. Using the wrong type of solvent can dramatically hinder the reaction.
-
For SN2 Reactions: Polar aprotic solvents (e.g., DMSO, DMF, acetone) are preferred.[4][5] These solvents solvate the cation but leave the anionic nucleophile "naked" and highly reactive.[4] Polar protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its reactivity.[4][6]
-
For SN1 Reactions: Polar protic solvents are ideal because they can stabilize both the carbocation intermediate and the leaving group through hydrogen bonding and dipole-dipole interactions.[5][7][8]
-
-
Steric Hindrance: SN2 reactions are highly sensitive to steric bulk around the reaction center. The reaction proceeds fastest at methyl and primary carbons. It is slower at secondary carbons and does not occur at tertiary carbons due to steric hindrance preventing the backside attack of the nucleophile.[5][9]
-
Solution: If your substrate is tertiary, an SN1 pathway is more feasible. For hindered secondary substrates, you may need to use a smaller nucleophile or switch to conditions that favor an SN1 mechanism if possible.
-
Issue: Slow Reaction Rate
Question: My reaction is proceeding, but it is extremely slow. How can I increase the reaction rate?
Answer: Several factors influence the kinetics of a substitution reaction.
-
Temperature: Increasing the temperature generally increases the rate of both SN1 and SN2 reactions.[5][10] However, be cautious, as higher temperatures also significantly favor competing elimination (E1 and E2) reactions.[10][11]
-
Solution: Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor for product formation versus elimination byproducts. If elimination becomes a major issue, a lower temperature for a longer duration is preferable.[10]
-
-
Concentration: The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.
-
Solution: Increasing the concentration of either reactant can increase the reaction rate. Using the nucleophile in excess is a common strategy.
-
-
Leaving Group and Nucleophile: The rate is highly dependent on the quality of the leaving group and the strength of the nucleophile (for SN2).
-
Solution: As mentioned previously, ensure you are using a good leaving group and a sufficiently strong nucleophile for your desired mechanism.[1]
-
Issue: Formation of Elimination Byproducts
Question: My reaction is producing a significant amount of an elimination product instead of the desired substitution product. How can I minimize this side reaction?
Answer: Substitution and elimination reactions are often in competition. The outcome is determined by the substrate, the nature of the nucleophile/base, and the reaction conditions.
-
Temperature: High temperatures strongly favor elimination over substitution because elimination has a higher activation energy.[10][12]
-
Nucleophile/Base Properties:
-
Sterically Hindered Nucleophiles/Bases: Bulky nucleophiles (e.g., t-butoxide) are more likely to act as bases and abstract a proton, leading to elimination.
-
Strongly Basic Nucleophiles: Strong, non-polarizable bases (e.g., OH⁻, RO⁻) can also favor elimination, especially with secondary and tertiary substrates.[9]
-
Solution: Use a strong, but less basic and sterically unhindered nucleophile (e.g., I⁻, Br⁻, CN⁻) if possible.
-
-
Substrate Structure: The more substituted the substrate, the more likely elimination will occur. Elimination is often a major pathway for tertiary halides and a competing pathway for secondary halides.[9]
Frequently Asked Questions (FAQs)
Q1: How do I choose between SN1 and SN2 reaction conditions?
A1: The choice depends primarily on the structure of your substrate and the desired stereochemical outcome.
-
Choose SN2 for:
-
Choose SN1 for:
Q2: How does the solvent affect my reaction?
A2: The solvent choice is critical for controlling the reaction pathway.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can hydrogen bond. They are excellent for SN1 reactions as they stabilize the carbocation intermediate and the leaving group anion.[7][8] They can slow down SN2 reactions by solvating the nucleophile, making it less reactive.[4][6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile): These solvents have dipoles but cannot hydrogen bond. They are ideal for SN2 reactions because they dissolve the ionic nucleophile but do not strongly solvate the anion, leaving it "naked" and highly nucleophilic.[4]
Q3: What makes a good leaving group?
A3: A good leaving group is a species that is stable on its own after it has left the substrate. This generally means it is a weak base. The conjugate bases of strong acids are excellent leaving groups.[2][3] For halogens, the leaving group ability follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻.[1][4] Fluoride is a poor leaving group because it is a relatively strong base and the C-F bond is very strong.[3][4]
Q4: What is the optimal temperature for my reaction?
A4: There is no single optimal temperature. For most substitution reactions, especially SN2, it is best to start at room temperature (around 25 °C) to minimize the competing elimination reaction.[11] If the reaction is too slow, you can gently heat it, but monitor the product mixture carefully for the appearance of elimination byproducts. High heat generally favors elimination.[10][11]
Data Presentation
Table 1: Relative Leaving Group Ability
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Rate (SN1/SN2) | Classification |
| I⁻ (Iodide) | HI | -10 | ~30,000 | Excellent |
| Br⁻ (Bromide) | HBr | -9 | 10,000 | Excellent |
| H₂O (Water) | H₃O⁺ | -1.7 | ~100 | Good |
| Cl⁻ (Chloride) | HCl | -7 | 200 | Good |
| TsO⁻ (Tosylate) | TsOH | -2.8 | ~60,000 | Excellent |
| F⁻ (Fluoride) | HF | 3.2 | ~1 | Poor |
| HO⁻ (Hydroxide) | H₂O | 15.7 | <<1 | Very Poor |
Table 2: Common Solvents for Nucleophilic Substitution
| Solvent | Formula | Type | Dielectric Constant (ε) | Favored Mechanism |
| Water | H₂O | Polar Protic | 80 | SN1 |
| Methanol | CH₃OH | Polar Protic | 33 | SN1 |
| Ethanol | CH₃CH₂OH | Polar Protic | 25 | SN1 |
| Acetone | (CH₃)₂CO | Polar Aprotic | 21 | SN2 |
| Acetonitrile | CH₃CN | Polar Aprotic | 37 | SN2 |
| Dimethylformamide (DMF) | HCON(CH₃)₂ | Polar Aprotic | 37 | SN2 |
| Dimethyl sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 47 | SN2 |
Experimental Protocols
Protocol 1: General Procedure for a Trial SN2 Reaction
-
Reactant Preparation: Dissolve the substrate (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone or DMF) in a round-bottom flask equipped with a magnetic stir bar.
-
Nucleophile Addition: Add the nucleophile (1.1 - 1.5 eq) to the stirring solution. If the nucleophile is a salt, ensure it is finely powdered and dry.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS) by taking small aliquots from the reaction mixture at regular intervals (e.g., 1, 2, 4, and 24 hours).
-
Work-up: Once the reaction is complete (or has reached equilibrium), quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.
Visualizations
Caption: Decision workflow for selecting SN1 vs. SN2 reaction conditions.
Caption: Troubleshooting flowchart for low reaction yield.
Caption: Competing pathways of substitution and elimination reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. scribd.com [scribd.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 9. SN1 SN2 E1 E2 Practice Problems [chemistrysteps.com]
- 10. How does temperature affect SN1 and SN2 reactions? | Filo [askfilo.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Nitration of 2,4-Dichlorobenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the over-nitration of 2,4-dichlorobenzotrifluoride to yield the desired mono-nitro product, 2,4-dichloro-5-nitrobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the nitration of 2,4-dichlorobenzotrifluoride?
The nitration of 2,4-dichlorobenzotrifluoride can yield two primary products: the desired mono-nitro compound, 2,4-dichloro-5-nitrobenzotrifluoride, and the over-nitrated di-nitro compound, 2,4-dichloro-3,5-dinitrobenzotrifluoride. The trifluoromethyl (-CF₃) and chloro (-Cl) groups are deactivating and direct the incoming nitro group to the meta position.
Q2: What factors influence the extent of nitration?
Several factors determine the degree of nitration:
-
Temperature: Higher temperatures significantly increase the rate of reaction and favor the formation of the di-nitro product.
-
Nitrating Agent Concentration: The strength and concentration of the nitrating agent (typically a mixture of nitric acid and sulfuric acid) are critical. Using fuming nitric acid or oleum (fuming sulfuric acid) increases the concentration of the nitronium ion (NO₂⁺), the active electrophile, promoting di-nitration.
-
Reaction Time: Prolonged reaction times can lead to a higher conversion to the di-nitro product.
-
Ratio of Reactants: An excess of the nitrating agent will favor over-nitration.
Q3: How can I monitor the progress of the reaction to avoid over-nitration?
Regular monitoring of the reaction mixture is crucial. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can be used to track the consumption of the starting material and the formation of the mono- and di-nitro products. By comparing the reaction mixture to standards of the starting material and desired product, you can determine the optimal time to quench the reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Reaction temperature is too low. 2. Insufficient concentration or amount of nitrating agent. 3. Poor mixing of the biphasic reaction mixture. | 1. Gradually increase the reaction temperature, monitoring closely for the formation of byproducts. 2. Use a slight excess of the nitrating agent. Consider using a pre-mixed nitrating solution. 3. Ensure vigorous stirring to maximize the interfacial area between the organic and acidic layers. |
| Formation of significant amounts of the di-nitro byproduct | 1. Reaction temperature is too high. 2. The concentration of the nitrating agent is too high. 3. The reaction was allowed to proceed for too long. 4. The ratio of nitrating agent to substrate is too high. | 1. Maintain a lower reaction temperature (e.g., 0-10 °C). Use an ice bath for cooling. 2. Use concentrated nitric acid and sulfuric acid instead of their fuming counterparts for mono-nitration. 3. Monitor the reaction closely by TLC or GC and quench the reaction as soon as the starting material is consumed. 4. Use a stoichiometric amount or only a slight excess of nitric acid. |
| Runaway reaction (rapid increase in temperature) | 1. Addition of the nitrating agent was too fast. 2. Inadequate cooling of the reaction vessel. | 1. Add the nitrating agent dropwise and slowly, allowing the heat to dissipate. 2. Ensure the reaction vessel is adequately submerged in a cooling bath and that the cooling medium is at the correct temperature. |
| Difficulty in isolating the product | 1. The product may be soluble in the aqueous layer if the pH is not properly adjusted. 2. Emulsion formation during workup. | 1. Ensure the reaction mixture is fully quenched in ice-water and that the product has precipitated. 2. Break up emulsions by adding a saturated brine solution or by filtration through a pad of celite. |
Data Presentation
The following table summarizes the expected outcomes of the nitration of 2,4-dichlorobenzotrifluoride under different reaction conditions. This data is compiled from typical outcomes of aromatic nitrations and should be used as a guideline for optimizing your reaction.
| Parameter | Condition A (Favors Mono-nitration) | Condition B (Favors Di-nitration) | Expected Predominant Product |
| Temperature | 0 - 10 °C | 80 - 120 °C | A: 2,4-dichloro-5-nitrobenzotrifluoride B: 2,4-dichloro-3,5-dinitrobenzotrifluoride |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Fuming HNO₃ / Fuming H₂SO₄ (Oleum) | A: High selectivity for mono-nitro B: High conversion to di-nitro |
| Reaction Time | 1 - 3 hours | 4 - 8 hours | A: Optimal for mono-nitro formation B: Drives reaction to di-nitro product |
| HNO₃:Substrate Ratio | 1:1 to 1.2:1 | > 2:1 | A: Minimizes over-nitration B: Promotes multiple nitrations |
Experimental Protocols
Key Experiment: Controlled Mono-nitration of 2,4-Dichlorobenzotrifluoride
This protocol is designed to favor the formation of 2,4-dichloro-5-nitrobenzotrifluoride.
Materials:
-
2,4-Dichlorobenzotrifluoride
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Deionized Water
-
Dichloromethane (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C using an ice-salt bath.
-
Slowly add 2,4-dichlorobenzotrifluoride to the cold sulfuric acid with vigorous stirring.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to a separate portion of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 2,4-dichlorobenzotrifluoride in sulfuric acid over a period of 1-2 hours, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete (indicated by the consumption of the starting material), slowly and carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
-
A solid precipitate (the crude product) should form. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Wash the solid with cold deionized water until the washings are neutral to pH paper.
-
For further purification, the crude product can be recrystallized from a suitable solvent (e.g., ethanol or hexane) or purified by column chromatography.
Visualizations
Caption: Reaction pathway for the nitration of 2,4-dichlorobenzotrifluoride.
Caption: A logical workflow for troubleshooting the over-nitration of 2,4-dichlorobenzotrifluoride.
Validation & Comparative
Navigating the Aromatic Maze: A Comparative ¹H NMR Guide to 2,4-Dichloro-3-nitrobenzotrifluoride and its Analogs
For researchers and professionals in drug development and chemical synthesis, understanding the nuanced structural details of aromatic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as an indispensable tool for elucidating these structures. This guide provides a comparative analysis of the ¹H NMR spectrum of 2,4-Dichloro-3-nitrobenzotrifluoride against structurally related alternatives, supported by experimental data and protocols to aid in spectral interpretation and compound differentiation.
The substitution pattern on a benzene ring significantly influences the chemical environment of its protons, leading to distinct signatures in the ¹H NMR spectrum. In this compound, the two remaining aromatic protons are subject to the combined electron-withdrawing effects of two chlorine atoms, a nitro group, and a trifluoromethyl group. This electronic environment results in a downfield shift of their resonance signals into the aromatic region, typically observed between 7.0 and 8.5 ppm.[1] The precise chemical shifts and coupling patterns, however, are crucial for unambiguous identification and for distinguishing it from isomeric and otherwise similar structures.
Comparative Analysis of ¹H NMR Spectra
To illustrate the impact of substituent placement on the ¹H NMR spectrum, the data for this compound is compared with that of three alternative substituted benzotrifluorides: 2,4-Dichlorobenzotrifluoride, 4-Chloro-3-nitrobenzotrifluoride, and 3-Nitrobenzotrifluoride. The following table summarizes their respective ¹H NMR spectral data.
| Compound | Structure | Proton | Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) |
| This compound | H-5 | Predicted: ~8.1 | d | Predicted: ~8.8 | |
| H-6 | Predicted: ~7.9 | d | Predicted: ~8.8 | ||
| 2,4-Dichlorobenzotrifluoride | H-3 | 7.66 | d | 2.1 | |
| H-5 | 7.49 | dd | 8.5, 2.1 | ||
| H-6 | 7.71 | d | 8.5 | ||
| 4-Chloro-3-nitrobenzotrifluoride | H-2 | 8.15 | d | 2.0 | |
| H-5 | 7.85 | dd | 8.6, 2.0 | ||
| H-6 | 7.70 | d | 8.6 | ||
| 3-Nitrobenzotrifluoride | H-2 | 8.50 | s | ||
| H-4 | 8.48 | d | 8.1 | ||
| H-5 | 7.76 | t | 8.1 | ||
| H-6 | 7.98 | d | 8.1 |
Visualizing Structure-Spectrum Correlation
The relationship between the molecular structure and the resulting ¹H NMR signals can be visualized to clarify the origin of the observed chemical shifts and splitting patterns.
Figure 1. Predicted ¹H NMR signaling for this compound.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following is a standard protocol for obtaining the ¹H NMR spectrum of an aromatic compound like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The spectrum is acquired on a 400 MHz NMR spectrometer.
-
The spectrometer is locked onto the deuterium signal of the CDCl₃.
-
The magnetic field homogeneity is optimized by shimming on the lock signal.
-
The probe is tuned to the ¹H frequency.
3. Data Acquisition:
-
A standard single-pulse experiment is used.
-
The spectral width is set to encompass the aromatic region (typically 0-10 ppm).
-
The acquisition time is set to at least 2 seconds.
-
A relaxation delay of 2-5 seconds is used to ensure full relaxation of the protons between scans.
-
A sufficient number of scans (typically 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.
4. Data Processing:
-
The free induction decay (FID) is Fourier transformed.
-
The spectrum is phased and baseline corrected.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
The signals are integrated to determine the relative number of protons.
-
The splitting patterns and coupling constants are analyzed.
This comparative guide highlights the importance of detailed ¹H NMR spectral analysis for the structural confirmation of highly substituted aromatic compounds. By comparing the spectra of related molecules, researchers can gain a deeper understanding of substituent effects and confidently identify their target compounds.
References
Comparative Analysis of 13C NMR Spectra: 2,4-Dichloro-3-nitrobenzotrifluoride and its Isomer
For researchers, scientists, and drug development professionals, precise structural elucidation of chemical compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, offers a powerful, non-destructive method to probe the carbon framework of a molecule. This guide provides a comparative analysis of the predicted 13C NMR spectral data for 2,4-Dichloro-3-nitrobenzotrifluoride and a key structural isomer, 2,4-Dichloro-5-nitrobenzotrifluoride. The substitution pattern of the nitro group significantly influences the electronic environment of the aromatic carbons, leading to distinct and predictable differences in their 13C NMR chemical shifts.
This guide presents predicted 13C NMR data to facilitate the differentiation of these closely related compounds. A general experimental protocol for acquiring 13C NMR spectra is also provided for reference.
Predicted 13C NMR Chemical Shift Data
The following table summarizes the predicted 13C NMR chemical shifts for this compound and 2,4-Dichloro-5-nitrobenzotrifluoride. These predictions were generated using established computational algorithms that account for the electronic effects of the various substituents on the benzene ring. The numbering of the carbon atoms corresponds to standard IUPAC nomenclature.
| Carbon | This compound (Predicted δ, ppm) | 2,4-Dichloro-5-nitrobenzotrifluoride (Predicted δ, ppm) |
| C-1 | 133.8 | 134.5 |
| C-2 | 132.5 | 131.7 |
| C-3 | 148.9 | 128.4 |
| C-4 | 125.1 | 135.2 |
| C-5 | 129.3 | 148.2 |
| C-6 | 124.7 | 123.9 |
| -CF3 | 121.8 (q, J ≈ 277 Hz) | 121.5 (q, J ≈ 276 Hz) |
Note: Predicted chemical shifts are in parts per million (ppm) relative to a standard reference. The trifluoromethyl (-CF3) carbon signal is expected to appear as a quartet due to coupling with the three fluorine atoms.
Experimental Protocol for 13C NMR Spectroscopy
A standard protocol for the acquisition of a 13C NMR spectrum of a small organic molecule is outlined below. Actual parameters may be adjusted based on the specific instrument and sample characteristics.
1. Sample Preparation:
-
Dissolve 10-50 mg of the solid sample or 10-50 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d6, DMSO-d6). The choice of solvent should be based on the solubility of the compound and its chemical inertness.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0 ppm.
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve maximum homogeneity and improve spectral resolution.
-
Set the appropriate acquisition parameters for a 13C NMR experiment. Typical parameters include:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 200-250 ppm to cover the entire range of expected 13C chemical shifts.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A delay of 1-5 seconds between pulses to allow for full relaxation of the carbon nuclei.
-
Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 128 to 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Reference the spectrum to the internal standard (TMS at 0 ppm) or the solvent peak.
-
Integrate the peaks if quantitative analysis is required, although routine 13C NMR is generally not quantitative without specific experimental setups.
Logical Workflow for Spectral Comparison
The following diagram illustrates the logical workflow for comparing the 13C NMR data of the two isomers.
Caption: Workflow for comparing 13C NMR spectra of isomers.
A Comparative Guide to the ¹⁹F NMR of the Trifluoromethyl Group in Benzotrifluorides
For researchers, scientists, and professionals in drug development, the trifluoromethyl (CF₃) group is a critical substituent due to its profound impact on a molecule's metabolic stability, lipophilicity, and binding affinity. Among the various analytical techniques available, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for characterizing benzotrifluorides. Its high sensitivity, the 100% natural abundance of the ¹⁹F nucleus, and the wide chemical shift range make it particularly well-suited for this purpose.[1] This guide provides a comprehensive comparison of ¹⁹F NMR with other analytical methods for the analysis of benzotrifluorides, supported by experimental data and detailed protocols.
Principles of ¹⁹F NMR in Benzotrifluorides
The chemical shift of the ¹⁹F nucleus in the CF₃ group of benzotrifluorides is highly sensitive to the electronic environment of the aromatic ring. Unlike ¹H NMR, where electron-donating groups typically cause upfield shifts and electron-withdrawing groups lead to downfield shifts, the trend is often reversed for the ¹⁹F NMR of the trifluoromethyl group. Electron-donating substituents on the benzene ring tend to cause a downfield shift (higher ppm values) of the CF₃ signal, while electron-withdrawing groups result in an upfield shift (lower ppm values).[2] This phenomenon is attributed to the interplay of inductive and resonance effects that modulate the electron density around the fluorine nuclei.
Quantitative Data Summary
The following table summarizes the ¹⁹F NMR chemical shifts and coupling constants for a selection of substituted benzotrifluorides. The data is referenced to an internal standard, typically CFCl₃ (0 ppm) or benzotrifluoride itself.
| Substituent | Position | ¹⁹F Chemical Shift (δ, ppm) of CF₃ | ⁿJ(¹³C-¹⁹F) (Hz) | ⁿJ(¹H-¹⁹F) (Hz) |
| H | - | -63.72 | ¹J = 272.2, ²J = 32.2, ³J = 3.92, ⁴J < 0.1, ⁵J = 1.39 | ⁴J(H,F) = -0.62, ⁵J(H,F) = 0.60 |
| p-NH₂ | para | -61.6 | - | - |
| p-N(CH₃)₂ | para | -61.3 | - | - |
| p-OCH₃ | para | -62.8 | - | - |
| p-CH₃ | para | -63.2 | - | - |
| p-Cl | para | -63.9 | - | - |
| p-Br | para | -64.0 | - | - |
| p-CN | para | -64.6 | - | - |
| p-NO₂ | para | -64.9 | - | - |
| m-NH₂ | meta | -63.4 | - | - |
| m-N(CH₃)₂ | meta | -63.3 | - | - |
| m-NO₂ | meta | -64.4 | - | - |
| o-NH₂ | ortho | -64.9 | - | - |
| o-NO₂ | ortho | -65.8 | - | - |
| 3-Amino-3,5-dibromo | - | - | ⁵J(C-4,F) = +1.10 | ⁶J(F,H-4) < 0 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration. Coupling constants provide valuable structural information about the connectivity of atoms.
Experimental Protocols
A detailed and standardized protocol is crucial for obtaining high-quality and reproducible ¹⁹F NMR data.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that dissolves the benzotrifluoride derivative and the internal standard. Common solvents include chloroform-d (CDCl₃), acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: An internal standard is essential for accurate chemical shift referencing and quantification. Benzotrifluoride itself can be used if it is not the analyte.[3] Other common standards include trifluoroacetic acid (-76.55 ppm) and hexafluorobenzene (-164.9 ppm).[4]
-
Concentration: Prepare a sample with a concentration typically in the range of 5-25 mg/mL. For quantitative analysis, the concentration should be known accurately.
-
Relaxation Agent: To reduce the T1 relaxation times and shorten the experimental time, a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can be added at a low concentration (e.g., 6 mmol/L).[3]
NMR Instrument Parameters
The following are typical parameters for acquiring a ¹⁹F NMR spectrum on a 400 MHz spectrometer:
| Parameter | Value | Purpose |
| Pulse Program | zgfhigqn (Bruker) | Standard 1D ¹⁹F experiment with ¹H decoupling. |
| Spectral Width (SW) | 200 ppm (approx. 80,000 Hz) | To cover the typical chemical shift range of CF₃ groups. |
| Transmitter Frequency Offset (O1P) | Centered on the expected CF₃ signal region (e.g., -65 ppm) | To ensure the signal of interest is within the excitation window. |
| Acquisition Time (AQ) | ~1 s | Determines the resolution of the spectrum. |
| Relaxation Delay (D1) | 5 x T₁ (typically 5-10 s for quantitative analysis) | To allow for full relaxation of the nuclei between scans.[5] |
| Number of Scans (NS) | 16-64 | To improve the signal-to-noise ratio. |
| Temperature | 298 K | To ensure consistent and reproducible measurements. |
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a polynomial baseline correction to remove any remaining distortions.
-
Referencing: Reference the spectrum to the signal of the internal standard.
-
Integration: For quantitative analysis, integrate the signals of the analyte and the internal standard.
Comparison with Alternative Analytical Methods
While ¹⁹F NMR is a powerful technique, other methods can also be employed for the analysis of benzotrifluorides.
| Method | Principles | Advantages | Disadvantages |
| ¹⁹F NMR Spectroscopy | Measures the absorption of radiofrequency by ¹⁹F nuclei in a magnetic field. | - High sensitivity and 100% natural abundance of ¹⁹F.[1]- Wide chemical shift range reduces signal overlap.[3]- Provides detailed structural information through chemical shifts and coupling constants.- Non-destructive.- Quantitative with the use of an internal standard.[6] | - Lower sensitivity compared to mass spectrometry.- Requires higher sample concentrations.- High initial instrument cost. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. | - Excellent separation efficiency for volatile and semi-volatile compounds.[7]- High sensitivity and selectivity.- Provides molecular weight and fragmentation information for structural elucidation. | - Requires volatile and thermally stable analytes.- Derivatization may be necessary for non-volatile compounds.- Destructive technique. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separates compounds in the liquid phase followed by tandem mass spectrometry detection. | - Applicable to a wide range of non-volatile and thermally labile compounds.[8]- High sensitivity and selectivity.- Provides structural information through fragmentation patterns. | - Matrix effects can suppress or enhance ionization.- Co-eluting isomers can be difficult to distinguish without high-resolution MS.- Destructive technique. |
| ¹H NMR Spectroscopy | Measures the absorption of radiofrequency by ¹H nuclei. | - Ubiquitous in organic chemistry labs.- Provides complementary structural information. | - Smaller chemical shift range leads to signal overlap, especially in complex mixtures.- Lower sensitivity for the analysis of the CF₃ group itself. |
Visualizations
Signaling Pathway of Substituent Effects on ¹⁹F NMR Chemical Shift
Caption: Substituent Effects on ¹⁹F Chemical Shift.
Experimental Workflow for ¹⁹F NMR Analysis of Benzotrifluorides
Caption: ¹⁹F NMR Experimental Workflow.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. colorado.edu [colorado.edu]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
Mass Spectrometry of 2,4-Dichloro-3-nitrobenzotrifluoride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 2,4-Dichloro-3-nitrobenzotrifluoride, a key intermediate in various synthetic pathways. Understanding its fragmentation pattern is crucial for its identification and for monitoring its presence in complex mixtures. This document presents predicted mass spectral data for the target compound and compares it with experimentally obtained data for structurally related molecules. Detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) analysis are also provided.
Comparison of Mass Spectral Data
While a publicly available, experimentally derived mass spectrum for this compound is not readily found in common databases, its fragmentation pattern under electron ionization (EI) can be predicted based on the known fragmentation of similar halogenated and nitrated aromatic compounds. The molecular weight of this compound is 260 g/mol .[1][2] The primary fragmentation pathways are expected to involve the loss of the nitro group, chlorine atoms, and potentially the trifluoromethyl group.
Below is a comparison of the predicted mass spectral data for this compound with the experimental data for two closely related compounds: 2,4-Dichloro-5-nitrobenzotrifluoride and 2,4-Dichloro-3,5-dinitrobenzotrifluoride.
| Compound | Molecular Weight ( g/mol ) | Parent Ion (m/z) | Key Fragment Ions (m/z) | Interpretation of Key Fragments |
| This compound (Predicted) | 260.00 | 260/262/264 (M+) | 214/216/218, 179/181, 144 | Loss of NO₂, Loss of NO₂ and Cl, Loss of NO₂ and 2Cl |
| 2,4-Dichloro-5-nitrobenzotrifluoride | 259.99[3] | 259/261/263 (M+) | 229, 213 | Loss of NO, Loss of NO₂ |
| 2,4-Dichloro-3,5-dinitrobenzotrifluoride | 304.99[4] | 305 (M+) | Not readily available | Expected to show losses of NO₂ groups |
Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for the parent ion and any chlorine-containing fragments, designated by M+/M+2/M+4 etc.
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is anticipated to proceed through several key steps. The initial ionization will form a molecular ion (M+). Due to the electron-withdrawing nature of the nitro and trifluoromethyl groups, the aromatic ring is destabilized, leading to characteristic fragmentation.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocols
A standard method for the analysis of this compound and similar compounds is Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a volatile organic solvent such as hexane or dichloromethane at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Sample Matrix: For analysis of the compound in a complex matrix (e.g., environmental or biological samples), appropriate extraction and clean-up procedures must be employed.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Transfer Line Temperature: 280 °C
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Mass Scan Range: 50-350 amu
The following diagram illustrates the general workflow for GC-MS analysis.
References
A Researcher's Guide to Infrared Spectroscopy of Nitroaromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of infrared (IR) spectroscopy for the analysis of nitroaromatic compounds. It details the characteristic spectral features, explores the influence of molecular structure on vibrational frequencies, and presents standardized experimental protocols. Furthermore, it compares Fourier Transform Infrared (FTIR) spectroscopy with Raman spectroscopy, offering insights into selecting the optimal analytical approach.
Core Principles: Identifying the Nitro Group Signature
Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. For nitroaromatic compounds, the most telling signals arise from the stretching vibrations of the nitrogen-oxygen (N-O) bonds of the nitro (–NO₂) group.
These vibrations manifest as two distinct and typically strong absorption bands:
-
Asymmetric Stretching (ν_as): A strong band usually appearing in the 1550–1475 cm⁻¹ region.[1]
-
Symmetric Stretching (ν_s): A medium to strong band observed at a lower frequency, typically in the 1360–1290 cm⁻¹ range.[1]
The presence of this pair of strong bands is a primary indicator of a nitro group attached to an aromatic ring.[2] Other weaker absorptions, such as the C-N stretching (~850 cm⁻¹) and various bending modes, can also be observed but are generally less diagnostically reliable than the prominent N-O stretches.[2]
Data Presentation: Substituent Effects on N-O Stretching Frequencies
The electronic environment of the aromatic ring significantly influences the precise frequencies of the nitro group's stretching vibrations. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the bond order of the N-O bonds, causing predictable shifts in their absorption frequencies. Generally, increased conjugation and electron donation to the nitro group will lower the vibrational frequencies.
The following table summarizes the asymmetric and symmetric N-O stretching frequencies for several common nitroaromatic compounds, illustrating these substituent effects.
| Compound | Substituent (para-) | ν_as(NO₂) (cm⁻¹) | ν_s(NO₂) (cm⁻¹) | Data Source(s) |
| Nitrobenzene | -H | ~1530 | ~1352 | [3] |
| p-Nitrotoluene | -CH₃ (Weak EDG) | 1537 | 1358 | [1] |
| p-Nitroaniline | -NH₂ (Strong EDG) | 1507 | 1345 | [4] |
| 2-Chloronitrobenzene | -Cl (ortho-) (EWG) | 1534 | 1353 | [5] |
EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group. Note that values can vary slightly based on the sample phase (solid, liquid) and measurement technique.
Visualization of Key Spectroscopic Relationships
The following diagram illustrates the factors that influence the vibrational frequencies of the nitro group in aromatic compounds, providing a logical workflow for spectral interpretation.
Caption: Workflow of substituent effects on N-O bond frequencies.
Experimental Protocols
Accurate and reproducible IR spectra depend on proper sample preparation and instrument operation. Below are detailed protocols for two common FTIR sampling techniques suitable for nitroaromatic compounds.
Protocol 1: Solid Sample Analysis using the KBr Pellet Method
This technique is ideal for obtaining high-quality transmission spectra of solid, stable nitroaromatic compounds.
Materials:
-
FTIR Spectrometer
-
Agate mortar and pestle
-
Pellet press die set and hydraulic press
-
Infrared (IR) grade Potassium Bromide (KBr), desiccated
-
Spatula and analytical balance
-
Sample holder for the spectrometer
Procedure:
-
Drying: Gently heat the KBr powder in an oven at ~110°C for 2-4 hours to remove absorbed moisture. Cool in a desiccator before use. Clean and dry the mortar, pestle, and die set.
-
Sample Preparation: Weigh approximately 1-2 mg of the solid nitroaromatic sample.[4]
-
Mixing: Weigh approximately 100-200 mg of the dried KBr.[4] Add the sample to the mortar containing the KBr (a sample:KBr ratio of roughly 1:100 is typical).[6]
-
Grinding: Gently but thoroughly grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained.[6] Work quickly to minimize moisture absorption.[4]
-
Pellet Formation: Transfer a portion of the powder into the pellet die sleeve. Assemble the die and place it in the hydraulic press.
-
Pressing: Apply pressure (typically 8-10 tons or ~8,000-10,000 psi) for several minutes to form a transparent or translucent pellet.[7]
-
Spectrum Acquisition: a. Carefully remove the pellet from the die and place it in the spectrometer's sample holder. b. Collect a background spectrum with an empty sample compartment. c. Place the sample holder with the KBr pellet into the beam path and collect the sample spectrum.
-
Cleaning: Thoroughly clean the mortar, pestle, and die set with an appropriate solvent (e.g., acetone or ethanol) and ensure they are dry before storing.
Protocol 2: Solid or Liquid Analysis using Attenuated Total Reflectance (ATR)
ATR-FTIR is a rapid and versatile technique requiring minimal sample preparation, making it suitable for a wide range of nitroaromatic compounds, including powders, pastes, and liquids.
Materials:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Spatula (for solids) or pipette (for liquids)
-
Solvent for cleaning (e.g., isopropanol or ethanol) and soft laboratory wipes
Procedure:
-
Setup: Ensure the ATR crystal surface is clean.
-
Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This accounts for the absorbance of the crystal and the ambient environment (e.g., CO₂ and water vapor).
-
Sample Application:
-
For Solids/Powders: Place a small amount of the nitroaromatic sample onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[8] Use the ATR's pressure clamp to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.[8][9]
-
For Liquids: Place a single drop of the liquid sample directly onto the ATR crystal.[9]
-
-
Spectrum Acquisition: Collect the sample spectrum. A typical measurement consists of 32-64 scans at a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, release the pressure clamp and remove the solid sample. Clean the crystal surface thoroughly using a soft wipe dampened with an appropriate solvent (e.g., isopropanol).[9] Run a new scan to ensure the crystal is clean before analyzing the next sample.
Alternative Methodologies: FTIR vs. Raman Spectroscopy
While FTIR is the most common technique for this purpose, Raman spectroscopy offers a complementary vibrational analysis. The choice between them depends on the sample's properties and the analytical goals.
| Feature | FTIR Spectroscopy | Raman Spectroscopy |
| Principle | Measures the absorption of IR radiation due to a change in dipole moment during vibration. | Measures the inelastic scattering of monochromatic light (laser) due to a change in polarizability during vibration. |
| Sensitivity to –NO₂ Group | Excellent. The N-O bonds are highly polar, resulting in strong, easily detectable absorption bands.[5] | Good. The N-O bonds are also polarizable, leading to strong Raman scattering signals. |
| Sample Preparation | Can require significant preparation (e.g., KBr pellets) for transmission, but is minimal for ATR. | Minimal to none. Samples can often be analyzed directly in solid or liquid form, even through glass or plastic containers. |
| Water Interference | High. Water has a very strong IR absorbance that can obscure large regions of the spectrum, making analysis in aqueous solutions difficult. | Low. Water is a very weak Raman scatterer, making it an excellent solvent for Raman analysis. |
| Fluorescence Interference | None. | High. Sample fluorescence, caused by the laser, can overwhelm the weaker Raman signal, though using a longer wavelength laser (e.g., 1064 nm) can mitigate this. |
| Bond Type Sensitivity | Highly sensitive to polar functional groups like C=O, O-H, and N-O.[5] | Highly sensitive to symmetric, non-polar bonds like C-C, C=C, and C≡C, which are often weak in IR. |
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. materialsciencejournal.org [materialsciencejournal.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
A Comparative Analysis of Dichloronitrobenzotrifluoride Isomer Reactivity in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Theoretical Comparison of Reactivity
The reactivity of dichloronitrobenzotrifluoride isomers in SNAr reactions is primarily dictated by the stability of the Meisenheimer complex, a negatively charged intermediate formed during the reaction. The stability of this intermediate is, in turn, influenced by the electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, and their positions relative to the chlorine leaving groups. In general, electron-withdrawing groups at the ortho and para positions to the site of nucleophilic attack provide the greatest stabilization through resonance and inductive effects, thereby accelerating the reaction.[1][2]
Based on these principles, a qualitative assessment of the reactivity of each chlorine atom in the three isomers can be made:
| Isomer | Chlorine Position | Activating Groups and Positions | Predicted Relative Reactivity | Rationale |
| 2,3-Dichloro-5-nitrobenzotrifluoride | C2-Cl | -NO₂ (meta), -CF₃ (ortho) | Low | The -NO₂ group is meta and offers no resonance stabilization. The -CF₃ group at the ortho position provides some activation. |
| C3-Cl | -NO₂ (para), -CF₃ (meta) | High | The -NO₂ group is para, providing strong resonance stabilization to the Meisenheimer intermediate. | |
| 3,4-Dichloro-5-nitrobenzotrifluoride | C3-Cl | -NO₂ (meta), -CF₃ (para) | Moderate to High | The -CF₃ group is para, offering good resonance and inductive stabilization. The -NO₂ group is meta. |
| C4-Cl | -NO₂ (ortho), -CF₃ (meta) | High | The -NO₂ group is ortho, providing strong resonance and inductive stabilization. | |
| 4,5-Dichloro-2-nitrobenzotrifluoride | C4-Cl | -NO₂ (meta), -CF₃ (para) | Moderate to High | The -CF₃ group is para, providing good resonance and inductive stabilization. The -NO₂ group is meta. |
| C5-Cl | -NO₂ (ortho), -CF₃ (meta) | High | The -NO₂ group is ortho, providing strong resonance and inductive stabilization. |
Summary of Predicted Reactivity Order:
Overall, the chlorine atoms that are ortho or para to the strongly electron-withdrawing nitro group are expected to be the most reactive. Therefore, the predicted order of reactivity for the most reactive chlorine in each isomer is:
3,4-Dichloro-5-nitrobenzotrifluoride (C4-Cl) ≈ 4,5-Dichloro-2-nitrobenzotrifluoride (C5-Cl) > 2,3-Dichloro-5-nitrobenzotrifluoride (C3-Cl)
Experimental Data and Observations
While direct kinetic comparisons are scarce, the regioselectivity observed in synthetic reports aligns with the theoretical predictions. For instance, in reactions of 3,4-dichloro-5-nitrobenzotrifluoride with nucleophiles, substitution predominantly occurs at the C4 position, which is ortho to the nitro group. Similarly, for 4,5-dichloro-2-nitrobenzotrifluoride, the C5-chloro is generally more susceptible to substitution.
Experimental Protocols
The following is a general protocol for a typical SNAr reaction involving a dichloronitrobenzotrifluoride isomer and an amine nucleophile. This protocol is based on established procedures for similar reactions.[3]
General Procedure for Nucleophilic Aromatic Substitution with an Amine:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the dichloronitrobenzotrifluoride isomer (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq.) to the solution. Subsequently, add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq.) to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizing Reaction Pathways and Logic
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language.
References
A Comparative Analysis of 2,4-Dichloro-3-nitrobenzotrifluoride and 2,4-dichloro-5-nitrobenzotrifluoride for Research and Development
An objective guide for researchers, scientists, and drug development professionals on the properties, synthesis, and applications of two critical benzotrifluoride isomers.
This guide provides a detailed comparison of 2,4-Dichloro-3-nitrobenzotrifluoride (3-nitro isomer) and 2,4-dichloro-5-nitrobenzotrifluoride (5-nitro isomer). These two positional isomers are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3] While sharing the same molecular formula and weight, the different placement of the nitro group on the benzene ring significantly influences their physical properties and potential synthetic applications.[1]
Physicochemical Properties: A Side-by-Side Comparison
The fundamental characteristics of these isomers are summarized below. The primary distinction observed is in their melting points, with the 5-nitro isomer having a slightly higher melting point.[1] This suggests that the substitution pattern in the 5-nitro isomer allows for more efficient crystal packing and stronger intermolecular interactions.[1]
| Property | This compound | 2,4-dichloro-5-nitrobenzotrifluoride |
| CAS Number | 203915-49-5[1][4] | 400-70-4[2][5] |
| Molecular Formula | C₇H₂Cl₂F₃NO₂[1][4] | C₇H₂Cl₂F₃NO₂[2][5] |
| Molecular Weight | 260.00 g/mol [1][4] | 260.00 g/mol [5][6] |
| Appearance | Pale yellow solid or liquid[1] | Yellow crystalline solid[2][3][7] |
| Melting Point | 48-50 °C[1] | 54-56 °C[1] (also reported as 53-54 °C[7] and 55-57 °C[6][8]) |
| Boiling Point | Not specified | 264.9 °C at 760 mmHg[7][8] |
| Solubility | Not specified | Insoluble in water; Soluble in organic solvents (ethanol, acetone, chloroform)[2][3][8] |
Synthesis and Reactivity
Both isomers are typically synthesized via the nitration of the common precursor, 2,4-dichlorobenzotrifluoride.[1] This electrophilic aromatic substitution reaction requires careful control of reaction conditions to achieve high yields and minimize the formation of unwanted by-products.[1]
The general synthesis pathway involves treating 2,4-dichlorobenzotrifluoride with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[1] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring. The positions of the existing chloro and trifluoromethyl groups direct the incoming nitro group to the available positions on the ring, leading to the formation of the two primary isomers.
References
A Comparative Guide to the Synthesis of 2,4-Dichloro-3-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established and alternative protocols for the synthesis of 2,4-Dichloro-3-nitrobenzotrifluoride, a key intermediate in the development of pharmaceuticals and agrochemicals. The following sections detail the primary synthetic routes, compare their performance based on available experimental data for structurally related compounds, and provide comprehensive experimental protocols and safety considerations.
Comparison of Synthesis Protocols
The synthesis of this compound is primarily achieved through the electrophilic nitration of 2,4-dichlorobenzotrifluoride. The two main methodologies for this transformation are the traditional mixed acid nitration and a more modern "clean" synthesis approach. Due to a lack of direct comparative studies for this specific molecule, the following table summarizes performance metrics based on data from the synthesis of structurally similar nitroaromatic compounds.
| Parameter | Traditional Mixed Acid Nitration | "Clean" Synthesis (Ammonium Nitrate) |
| Starting Material | 2,4-Dichlorobenzotrifluoride | 2,4-Dichlorobenzotrifluoride |
| Nitrating Agent | Nitric Acid / Sulfuric Acid | Ammonium Nitrate / Fuming Sulfuric Acid or Ionic Liquid |
| Reported Yield | Varies (often high, but specific data for the target molecule is limited) | 81-85% (for related dinitro and mononitro compounds)[1][2] |
| Purity | Good, but may require extensive purification | Potentially higher due to cleaner reaction profile[3] |
| Reaction Time * | Typically 1-5 hours[1] | 5-10 hours[2] |
| Key Advantages | Well-established, readily available reagents. | Avoids the direct use of nitric acid, potentially fewer byproducts, and allows for recycling of acidic waste.[1] |
| Key Disadvantages | Use of corrosive and hazardous mixed acids, potential for over-nitration and side reactions.[3] | May require longer reaction times or specialized reagents like ionic liquids. |
*Note: Quantitative data is based on the synthesis of structurally similar compounds (e.g., 2,4-dichloro-3,5-dinitrobenzotrifluoride and 4-chloro-3-nitrobenzotrifluoride) and should be considered indicative rather than absolute for the synthesis of this compound.
Experimental Protocols
Traditional Mixed Acid Nitration Protocol
This protocol describes a general procedure for the nitration of 2,4-dichlorobenzotrifluoride using a mixture of nitric acid and sulfuric acid.[3]
Materials:
-
2,4-Dichlorobenzotrifluoride
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add concentrated nitric acid to the cooled sulfuric acid while maintaining the temperature below 10 °C to create the nitrating mixture.
-
Once the nitrating mixture is prepared and cooled, add 2,4-dichlorobenzotrifluoride dropwise from the dropping funnel over a period of 30-60 minutes. It is crucial to maintain the internal reaction temperature between 0-10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The product will separate, often as an oil or a solid. Extract the product with a suitable organic solvent like dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
"Clean" Synthesis Protocol using Ammonium Nitrate
This protocol outlines an alternative, "cleaner" nitration method using ammonium nitrate, which can be adapted for the synthesis of this compound. This method has the advantage of avoiding the direct handling of concentrated nitric acid and allows for the recycling of the acidic medium.[1]
Materials:
-
2,4-Dichlorobenzotrifluoride
-
Ammonium Nitrate
-
Fuming Sulfuric Acid (Oleum) or an appropriate Ionic Liquid
-
Water
-
Neutralizing agent (e.g., sodium carbonate)
Procedure:
-
In a four-neck round-bottom flask, combine the starting material, 2,4-dichlorobenzotrifluoride, with ammonium nitrate and fuming sulfuric acid (or an ionic liquid).
-
Heat the mixture with stirring to the desired reaction temperature (e.g., 80-100 °C) and maintain for a specified time (e.g., 1-5 hours).[1]
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to approximately 70 °C to allow for phase separation.
-
Separate the upper organic layer containing the product from the lower acidic layer. The acidic layer can potentially be recycled for subsequent reactions.[1]
-
Wash the organic layer with water at room temperature and then neutralize it.
-
The crude product can be further purified by recrystallization or vacuum distillation to obtain pure this compound.
Validation of Synthesis
The successful synthesis and purity of this compound can be confirmed using a variety of analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any byproducts. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (259.0 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show the characteristic signals for the aromatic protons.
-
¹³C NMR: Will confirm the carbon framework of the molecule.[4]
-
¹⁹F NMR: Will show a singlet corresponding to the -CF₃ group.
-
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. Characteristic peaks for the nitro group (NO₂) are expected around 1530 cm⁻¹ (asymmetric stretching) and 1350 cm⁻¹ (symmetric stretching).
Visualizing the Synthesis Pathway
The following diagrams illustrate the chemical reaction and a general experimental workflow for the synthesis of this compound.
Caption: Chemical reaction for the synthesis of this compound.
Caption: A generalized workflow for the synthesis and validation of the target compound.
References
- 1. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]
- 2. CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride - Google Patents [patents.google.com]
- 3. Buy this compound | 203915-49-5 [smolecule.com]
- 4. 2,4-Dichloro-5-nitrobenzotrifluoride | C7H2Cl2F3NO2 | CID 621179 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Analytical Standards for Chlorinated Benzotrifluorides
For researchers, scientists, and drug development professionals engaged in the analysis of chlorinated benzotrifluorides, the selection of appropriate analytical standards is a critical determinant of data quality and reliability. This guide provides a comparative overview of commercially available analytical standards for various chlorinated benzotrifluoride isomers, supported by experimental data and detailed analytical protocols.
Comparison of Analytical Standards
The availability and certification of analytical standards for chlorinated benzotrifluorides vary among suppliers. Certified Reference Materials (CRMs) offer the highest level of accuracy and traceability, essential for quantitative analysis and method validation. Standard analytical-grade reagents are suitable for qualitative identification and routine analysis. The following table summarizes a selection of available standards.
| Compound Name | Supplier | Product Number | Purity/Certified Value | Certification | Format | CAS Number |
| Monochlorinated Benzotrifluorides | ||||||
| 4-Chlorobenzotrifluoride | Sigma-Aldrich | C28607 | 98% | Analytical Standard | Neat Liquid | 98-56-6 |
| 4-Chlorobenzotrifluoride | Thermo Scientific | A15154 | ≥98.0% (GC) | Analytical Standard | Neat Liquid | 98-56-6 |
| 3-Chlorobenzotrifluoride | Sigma-Aldrich | 235814 | 97% | Analytical Standard | Neat Liquid | 98-15-7 |
| 3-Chlorobenzotrifluoride | CPAChem | SB67277.1ML | N/A | ISO 17034, ISO/IEC 17025 | Solution | 98-15-7 |
| Dichlorinated Benzotrifluorides | ||||||
| 2,4-Dichlorobenzotrifluoride | Sigma-Aldrich | 53396 | Certified by ¹⁹F-qNMR¹ | CRM (TraceCERT®, ISO 17034, ISO/IEC 17025) | Neat Liquid | 320-60-5 |
| 2,4-Dichlorobenzotrifluoride | Sigma-Aldrich | 152250 | 98% | Analytical Standard | Neat Liquid | 320-60-5 |
| 3,4-Dichlorobenzotrifluoride | Sigma-Aldrich | 235806 | 97% | Analytical Standard | Neat Liquid | 328-84-7 |
| 2,3-Dichlorobenzotrifluoride | LookChem | 54773-19-2 | 99.0% | Analytical Standard | Neat Liquid | 54773-19-2 |
| Trichlorinated Benzotrifluorides | ||||||
| 2,4,5-Trichlorobenzotrifluoride | ChemicalBook | 56148-83-5 | N/A | Analytical Standard | Neat Liquid | 56148-83-5 |
| 3,4,5-Trichlorobenzotrifluoride | Guidechem | 50594-82-6 | N/A | Analytical Standard | Neat Liquid | 50594-82-6 |
¹ The exact certified value and its associated uncertainty are provided on the Certificate of Analysis, which is available from the supplier upon purchase. The certification is performed using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing traceability to a primary standard from a National Metrology Institute (NMI).
Experimental Protocols
Accurate analysis of chlorinated benzotrifluorides relies on robust and validated analytical methods. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique due to its high sensitivity and specificity.
Experimental Protocol 1: GC-MS Analysis of Chlorinated Benzotrifluorides in Groundwater
This protocol is adapted from a method for the simultaneous determination of benzotrifluoride and its chlorinated derivatives in groundwater.[1][2]
1. Sample Preparation:
-
Volatile Compounds (e.g., 4-Chlorobenzotrifluoride, 2,4-Dichlorobenzotrifluoride): Purge-and-Trap extraction is employed based on their volatile properties.
-
Semi-Volatile Compounds: Automated Solid-Phase Extraction (SPE) is used for less volatile derivatives.
2. GC-MS System:
-
Gas Chromatograph: Equipped with a single quadrupole mass spectrometer.
-
Column: A low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is suitable for separating the isomers.
-
Injector: Splitless injection mode is typically used for trace analysis.
-
Carrier Gas: Helium at a constant flow rate.
3. GC-MS Conditions:
-
Oven Temperature Program: An initial temperature of 40-60°C, held for a few minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-300°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
4. Calibration:
-
Prepare a series of calibration standards by diluting the analytical standard or CRM in a suitable solvent (e.g., methanol, hexane).
-
The concentration range should bracket the expected concentrations in the samples.
-
Construct a calibration curve by plotting the peak area against the concentration for each analyte.
Experimental Protocol 2: General Approach for HPLC Analysis
While GC-MS is more common, High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for less volatile or thermally labile derivatives.
1. HPLC System:
-
HPLC Instrument: With a UV or mass spectrometric detector.
-
Column: A reverse-phase C18 column is a common choice.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically used. An acid, such as formic acid or phosphoric acid, may be added to improve peak shape.
2. Method Development:
-
Optimize the mobile phase gradient to achieve adequate separation of the target analytes from matrix interferences.
-
Select an appropriate wavelength for UV detection based on the absorbance maxima of the chlorinated benzotrifluorides.
Visualizing Workflows and Selection Criteria
Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of chlorinated benzotrifluorides in environmental samples.
Caption: General workflow for chlorinated benzotrifluoride analysis.
Selecting the Right Analytical Standard
The choice of an analytical standard depends on the specific requirements of the analysis. This decision tree can guide the selection process.
References
A Comparative Guide to Spectral Databases for Substituted Benzotrifluorides
For researchers, scientists, and professionals in drug development, access to reliable spectral data is crucial for the identification, characterization, and quality control of substituted benzotrifluorides. This guide provides a comparative overview of several key spectral databases, offering insights into the availability of mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) data for this important class of compounds.
Key Spectral Databases Overview
Several publicly accessible and commercial databases serve as valuable resources for the spectral data of organic compounds, including substituted benzotrifluorides. The most prominent among these are the NIST Chemistry WebBook, the Spectral Database for Organic Compounds (SDBS), MassBank, and ChemicalBook, which often aggregates data from various sources. Each database has its strengths in terms of the types of spectra available, the completeness of the data, and the provision of experimental details.
Quantitative Data Comparison
To illustrate the data available in these resources, we have compiled spectral information for three representative substituted benzotrifluorides: 4-chlorobenzotrifluoride, 2-aminobenzotrifluoride, and 3-nitrobenzotrifluoride. The following tables summarize the availability of key spectral data points across the different databases.
Table 1: Mass Spectrometry (MS) Data Comparison
| Compound | Database | Molecular Ion (m/z) | Key Fragments (m/z) | Data Availability |
| 4-Chlorobenzotrifluoride | NIST Chemistry WebBook | 180, 182 | 145, 115, 95 | --INVALID-LINK--[1][2][3] |
| SDBS | 180, 182 | 145, 115, 95 | --INVALID-LINK-- | |
| ChemicalBook | 180 | 145, 115 | --INVALID-LINK--[4] | |
| 2-Aminobenzotrifluoride | NIST Chemistry WebBook | 161 | 142, 114, 95 | --INVALID-LINK--[5][6] |
| SDBS | 161 | 142, 114, 95 | --INVALID-LINK-- | |
| ChemicalBook | 161 | 142, 114, 95 | --INVALID-LINK--[7] | |
| 3-Nitrobenzotrifluoride | NIST Chemistry WebBook | 191 | 145, 125, 95 | --INVALID-LINK--[8] |
| SDBS | 191 | 145, 125, 95 | --INVALID-LINK-- | |
| PubChem | 191 | 145, 125 | --INVALID-LINK--[9] |
Table 2: ¹H NMR Spectroscopy Data Comparison
| Compound | Database | Solvent | Chemical Shifts (ppm) | Data Availability |
| 4-Chlorobenzotrifluoride | SDBS | CDCl₃ | ~7.6 (d), ~7.4 (d) | --INVALID-LINK-- |
| ChemicalBook | CDCl₃ | 7.63, 7.45 | --INVALID-LINK--[10] | |
| SpectraBase | CDCl₃ | 7.63, 7.45 | --INVALID-LINK--[11] | |
| 2-Aminobenzotrifluoride | SDBS | CDCl₃ | ~6.7-7.4 (m), ~3.8 (br s) | --INVALID-LINK-- |
| ChemicalBook | CDCl₃ | 7.35, 7.15, 6.8, 6.75, 3.85 | --INVALID-LINK--[12] | |
| 3-Aminobenzotrifluoride | ChemicalBook | CDCl₃ | 7.21, 6.9, 6.8, 6.86, 3.7 | --INVALID-LINK--[13] |
| 3-Nitrobenzotrifluoride | SDBS | CDCl₃ | ~7.6-8.3 (m) | --INVALID-LINK-- |
| PubChem | Not specified | 8.2, 8.0, 7.6 | --INVALID-LINK--[9] |
Table 3: ¹³C NMR Spectroscopy Data Comparison
| Compound | Database | Solvent | Chemical Shifts (ppm) | Data Availability |
| 4-Chlorobenzotrifluoride | SDBS | CDCl₃ | ~135, 131, 128, 126, 124 (q) | --INVALID-LINK-- |
| ChemicalBook | CDCl₃ | 135.2, 131.5, 128.9, 126.1, 123.8 | --INVALID-LINK--[14] | |
| SpectraBase | Not specified | 135.2, 131.5, 128.9, 126.1 | --INVALID-LINK--[15] | |
| 2-Aminobenzotrifluoride | SDBS | CDCl₃ | ~145, 132, 127, 124 (q), 118, 116 | --INVALID-LINK-- |
| ChemicalBook | CDCl₃ | 145.1, 132.8, 127.2, 124.5, 118.5, 116.2 | --INVALID-LINK--[16] | |
| SpectraBase | DMSO-d₆ | 146.9, 133.1, 126.8, 125.0, 116.6, 114.9 | --INVALID-LINK--[17] | |
| 3-Nitrobenzotrifluoride | SDBS | CDCl₃ | ~148, 132, 130, 124 (q), 122, 121 | --INVALID-LINK-- |
| SpectraBase | C₆D₆ | 148.6, 132.1, 130.0, 124.0, 122.2, 121.9 | --INVALID-LINK--[18] |
Table 4: Infrared (IR) Spectroscopy Data Comparison
| Compound | Database | Sample Phase | Key Absorptions (cm⁻¹) | Data Availability |
| 4-Chlorobenzotrifluoride | NIST Chemistry WebBook | Gas | ~1610, 1320, 1170, 1130, 1070 | --INVALID-LINK--[1][3][19] |
| SDBS | Liquid Film | ~1610, 1325, 1165, 1125, 1070 | --INVALID-LINK-- | |
| 2-Aminobenzotrifluoride | NIST Chemistry WebBook | Gas | ~3480, 3390, 1620, 1580, 1320 | --INVALID-LINK--[5] |
| SDBS | Liquid Film | ~3450, 3370, 1620, 1580, 1320 | --INVALID-LINK-- | |
| 3-Nitrobenzotrifluoride | NIST Chemistry WebBook | Gas | ~1620, 1540, 1350, 1170, 1130 | --INVALID-LINK-- |
| SDBS | Liquid Film | ~1615, 1535, 1350, 1165, 1130 | --INVALID-LINK-- |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and critically evaluating spectral data. The availability and detail of these protocols vary significantly between databases.
-
NIST Chemistry WebBook : For many entries, especially for IR and mass spectra, the NIST WebBook provides some experimental details. For instance, IR spectra may specify the sample phase (gas, liquid, or solid) and the instrument type (e.g., dispersive or FTIR).[9] Mass spectra often indicate the ionization method (e.g., electron ionization) and energy.[8] However, comprehensive details equivalent to a full experimental section in a peer-reviewed publication are not always present.
-
Spectral Database for Organic Compounds (SDBS) : SDBS provides a general overview of their data acquisition methods.[20]
-
MS : Measured using electron impact (EI) with an electron accelerating voltage of 70 or 75 eV.[20]
-
¹H NMR : Acquired on 90, 400, or 500 MHz instruments. A long pulse repetition time (30 s) and a small flip angle (22.5-30.0 degrees) are used to ensure accurate integration.[20]
-
¹³C NMR : Measured on a variety of instruments with frequencies ranging from 15 to 100 MHz. A pulse flip angle of 22.5 - 45 degrees and a pulse repetition time of 4-7 seconds are typically used.[20]
-
IR : Spectra are measured using either the liquid film method for liquids or the KBr disc and Nujol paste methods for solids.[20]
-
-
ChemicalBook and SpectraBase : These resources often aggregate data from various suppliers and original publications. While they provide the spectra, detailed experimental parameters for each spectrum can be inconsistent and may require consulting the original source, if cited.
Visualization of the Spectral Data Workflow
The process of acquiring and comparing spectral data for a substituted benzotrifluoride can be visualized as a systematic workflow. This involves identifying the compound of interest, querying multiple databases, and comparing the retrieved data.
Caption: Workflow for acquiring and comparing spectral data.
Logical Relationship of Spectral Databases
The relationship between these databases can be seen as a network of primary data providers and aggregators. NIST and SDBS are primary sources that generate and curate their own data. MassBank is a repository of mass spectra from various contributors. ChemicalBook acts as a comprehensive portal, often linking to spectra from these primary sources as well as from commercial suppliers.
Caption: Interconnectivity of major spectral databases.
References
- 1. Benzene, 1-chloro-4-(trifluoromethyl)- [webbook.nist.gov]
- 2. Benzene, 1-chloro-4-(trifluoromethyl)- [webbook.nist.gov]
- 3. Benzene, 1-chloro-4-(trifluoromethyl)- [webbook.nist.gov]
- 4. 4-Chlorobenzotrifluoride | 98-56-6 [chemicalbook.com]
- 5. Benzenamine, 2-(trifluoromethyl)- [webbook.nist.gov]
- 6. Benzenamine, 2-(trifluoromethyl)- [webbook.nist.gov]
- 7. 2-Aminobenzotrifluoride | 88-17-5 [chemicalbook.com]
- 8. Benzene, 1-nitro-3-(trifluoromethyl)- [webbook.nist.gov]
- 9. P-Nitrobenzotrifluoride | C7H4F3NO2 | CID 9821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Chlorobenzotrifluoride(98-56-6) 1H NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 2-Aminobenzotrifluoride(88-17-5) 1H NMR [m.chemicalbook.com]
- 13. 3-Aminobenzotrifluoride(98-16-8) 1H NMR spectrum [chemicalbook.com]
- 14. 4-Chlorobenzotrifluoride(98-56-6) 13C NMR spectrum [chemicalbook.com]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. 2-Aminobenzotrifluoride(88-17-5) 13C NMR spectrum [chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
- 18. dev.spectrabase.com [dev.spectrabase.com]
- 19. Benzene, 1-chloro-4-(trifluoromethyl)- [webbook.nist.gov]
- 20. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
Safety Operating Guide
Proper Disposal of 2,4-Dichloro-3-nitrobenzotrifluoride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of hazardous chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of 2,4-Dichloro-3-nitrobenzotrifluoride, a compound that, based on structurally similar chemicals, is expected to be harmful if swallowed, an irritant to the skin and eyes, and very toxic to aquatic life.[1][2][3] Adherence to these procedures is vital for ensuring personal safety and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures a safe working environment.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and irritation.[2] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect against splashes and eye irritation.[1][2] |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing | To prevent contamination of personal clothing.[2] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator. | To avoid inhalation which may cause respiratory irritation.[1][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents environmental contamination and complies with all relevant regulations.
1. Waste Identification and Segregation:
-
Treat all this compound and materials contaminated with it (e.g., paper towels, gloves, containers) as hazardous waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
2. Containment:
-
Place the waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be kept closed when not in use.
-
Label the container with "Hazardous Waste" and the full chemical name: "this compound".
3. Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
4. Professional Disposal:
-
Crucially, the disposal of this chemical waste must be handled by a licensed and certified hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound or a closely related compound if an exact match is unavailable.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2][4]
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Prevent the spill from entering drains or waterways as the substance is very toxic to aquatic organisms.[2][3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow diagram for the safe disposal of this compound.
References
Personal protective equipment for handling 2,4-Dichloro-3-nitrobenzotrifluoride
Disclaimer: A specific Safety Data Sheet (SDS) for 2,4-Dichloro-3-nitrobenzotrifluoride (CAS No. 203915-49-5) was not publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally similar compounds, including 2,4-Dichloro-3,5-dinitrobenzotrifluoride, 4-Chloro-3-nitrobenzotrifluoride, and 3,4-Dichloro-5-nitrobenzotrifluoride. It is imperative to handle this chemical with caution and to conduct a thorough risk assessment before use.
This document provides immediate, essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. This information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be classified with the following hazards.[1][2][3][4][5]
Hazard Summary Table
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][3][4][5] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[1][2][3][4][5] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | May cause respiratory irritation.[1][3][5] |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | Very toxic to aquatic life with long lasting effects.[1][2] |
GHS Pictograms:
Personal Protective Equipment (PPE)
Strict adherence to the following PPE is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures to be performed.[6][7][8]
PPE Requirements Table
| Scenario | Eyes/Face | Skin/Body | Respiratory |
| Routine Laboratory Use (in a fume hood) | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (Viton® recommended, Nitrile for short-term use), standard lab coat.[9] | Not generally required when handled in a certified chemical fume hood. |
| Handling Outside of a Fume Hood (e.g., weighing) | Chemical splash goggles and a face shield. | Chemical-resistant gloves, lab coat, and a chemical-resistant apron. | A NIOSH-approved respirator with an organic vapor cartridge is recommended. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Chemical-resistant gloves, chemical-resistant suit or apron, and appropriate footwear. | A NIOSH-approved air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) may be required depending on the spill size and ventilation.[6][7] |
Handling and Storage
Precautions for Safe Handling:
-
Avoid contact with skin and eyes.[2]
-
Do not breathe dust, mist, or vapors.[1]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
Conditions for Safe Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Protect from moisture.[2]
-
Incompatible materials include strong oxidizing agents and strong bases.[4]
First-Aid Measures
Immediate medical attention is crucial in case of exposure.
First-Aid Procedures Table
| Exposure Route | First-Aid Measures |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately wash with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation persists, seek medical attention.[3][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][3][4] |
| Ingestion | Call a poison center or doctor immediately if you feel unwell. Rinse mouth. Do NOT induce vomiting.[1][3] |
Disposal Plan
This material and its container must be disposed of as hazardous waste.
Disposal Guidelines Table
| Waste Type | Disposal Procedure |
| Unused Product and Contaminated Materials | Dispose of in accordance with local, regional, and national hazardous waste regulations. This material may be considered a halogenated organic waste.[2] |
| Empty Containers | Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected and disposed of as hazardous waste. Puncture and dispose of the container in accordance with local regulations. |
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. cpachem.com [cpachem.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. Page loading... [wap.guidechem.com]
- 6. epa.gov [epa.gov]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. hsa.ie [hsa.ie]
- 9. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
